Methyl 2,4,5-trifluorobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4,5-trifluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJMGBFVYCLTFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564986 | |
| Record name | Methyl 2,4,5-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20372-66-1 | |
| Record name | Methyl 2,4,5-trifluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Methyl 2,4,5-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Methyl 2,4,5-trifluorobenzoate, a fluorinated aromatic compound of interest in chemical synthesis and drug discovery. The information is presented to facilitate its use in a research and development setting.
Core Physical Properties
This compound is a liquid at room temperature.[1] Its key physical and chemical identifiers are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O₂ | [2] |
| Molecular Weight | 190.12 g/mol | [2] |
| CAS Number | 20372-66-1 | [2] |
| Density | 1.358 g/cm³ | [3] |
| Boiling Point | 211.7 °C at 760 mmHg | [3] |
| Flash Point | 84.2 °C | [3] |
| Refractive Index | 1.455 | [3] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Physical Property Determination
The following sections detail the standard experimental methodologies for determining the key physical properties of a liquid organic compound like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Apparatus:
-
Thiele tube or melting point apparatus with boiling point attachment
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating mantle or Bunsen burner
-
Liquid paraffin or silicone oil
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.
-
The assembly is then placed in a Thiele tube containing liquid paraffin or in a suitable heating block.
-
The apparatus is heated slowly and uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The temperature at which a rapid and continuous stream of bubbles emerges is noted. This is the boiling point of the liquid. The heating should be controlled to maintain this state.
-
To confirm, the heat source can be removed, and the temperature at which the liquid just begins to enter the capillary tube is also recorded as the boiling point.
Determination of Density
Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer or a graduated cylinder and an analytical balance
-
Water bath for temperature control
-
Thermometer
Procedure using a Graduated Cylinder:
-
The mass of a clean and dry graduated cylinder is accurately measured using an analytical balance.
-
A known volume of this compound is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the liquid is then measured.
-
The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry completely.
-
The refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.
-
A few drops of this compound are placed on the surface of the prism using a clean dropper.
-
The prism is closed, and the sample is allowed to equilibrate to the desired temperature, which is maintained by the circulating water bath (commonly 20°C or 25°C).
-
The light source is switched on, and the eyepiece is adjusted until the crosshairs are in focus.
-
The adjustment knob is turned until the boundary line between the light and dark fields is sharp and coincides with the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
A range of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
Procedure (Qualitative):
-
Approximately 0.1 mL of this compound is added to a clean, dry test tube.
-
About 1 mL of a chosen solvent is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
-
The mixture is then allowed to stand and is visually inspected for homogeneity.
-
If the liquid forms a single clear phase with the solvent, it is considered soluble. If two distinct layers are observed, it is immiscible. If the liquid partially dissolves, it is noted as partially soluble.
-
This process is repeated with a variety of solvents of differing polarities to determine the solubility profile.
Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of this compound.
Caption: Workflow for Determining Physical Properties.
References
An In-depth Technical Guide to Methyl 2,4,5-trifluorobenzoate (CAS: 20372-66-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4,5-trifluorobenzoate, with the CAS number 20372-66-1, is a halogenated aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2][3] Its trifluorinated phenyl ring makes it a valuable building block for the introduction of fluorine atoms into more complex molecules, a strategy often employed in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, applications, and safety considerations of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source(s) |
| CAS Number | 20372-66-1 | [1][3] |
| Molecular Formula | C₈H₅F₃O₂ | [1][3] |
| Molecular Weight | 190.12 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Appearance | White to off-white solid | |
| Boiling Point | 211.7 °C at 760 mmHg | [3] |
| Density | 1.358 g/cm³ | [3] |
| Flash Point | 84.2 °C | [3] |
| Refractive Index | 1.455 | [3] |
| Solubility | Soluble in common organic solvents | N/A |
Synthesis and Experimental Protocols
This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 2,4,5-trifluorobenzoic acid, with methanol. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.
Synthesis of 2,4,5-Trifluorobenzoic Acid
A common precursor, 2,4,5-trifluorobenzoic acid, can be synthesized through various methods, including the Grignard reaction of a corresponding trifluorobromobenzene with carbon dioxide.
Experimental Protocol: Fischer Esterification of 2,4,5-Trifluorobenzoic Acid
This protocol is a general procedure for Fischer esterification and can be adapted for the synthesis of this compound.
Materials:
-
2,4,5-Trifluorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,5-trifluorobenzoic acid in a large excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Caption: Fischer Esterification Synthesis of this compound.
Applications in Drug Development
The primary application of this compound in drug development is as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The trifluorophenyl moiety is a common pharmacophore in modern pharmaceuticals.
Intermediate in the Synthesis of Sitagliptin
This compound is a precursor to 2,4,5-trifluorophenylacetic acid, a crucial intermediate in the synthesis of Sitagliptin .[2][4][5] Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.
The synthesis of Sitagliptin involves the conversion of 2,4,5-trifluorophenylacetic acid into a β-keto ester, followed by asymmetric amination to introduce the chiral amine, and subsequent cyclization to form the final drug molecule. The 2,4,5-trifluorophenyl group plays a critical role in the binding of Sitagliptin to the S1 pocket of the DPP-4 enzyme.
Caption: Role of this compound in Sitagliptin Synthesis.
Spectroscopic Data
-
¹H NMR: A singlet for the methyl protons (O-CH₃) would be expected around 3.9 ppm. The aromatic region would show complex multiplets due to the fluorine-hydrogen coupling.
-
¹³C NMR: The carbonyl carbon should appear around 164 ppm. The methyl carbon would be around 52 ppm. The aromatic carbons would show complex splitting patterns due to carbon-fluorine coupling.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of an ester is expected in the region of 1720-1740 cm⁻¹. C-F stretching bands would be observed in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching would be seen around 3000-3100 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 190. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) and the carbonyl group (-CO, m/z = 28).
Safety and Handling
This compound is classified as an irritant.[1] It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, with a notable application in the pharmaceutical industry as a key intermediate for the synthesis of the anti-diabetic drug Sitagliptin. Its synthesis via Fischer esterification is a standard and scalable process. Proper handling and safety precautions are necessary due to its irritant nature. This guide provides a foundational understanding for researchers and professionals working with this important chemical compound.
References
- 1. mdpi.com [mdpi.com]
- 2. SITAGLIPTIN – All About Drugs [allfordrugs.com]
- 3. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]
- 4. CN110128258B - Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 5. Process For The Preparation Of Sitagliptin, Its Pharmaceutically [quickcompany.in]
An In-depth Technical Guide to Methyl 2,4,5-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2,4,5-trifluorobenzoate, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document outlines its physicochemical properties, experimental protocols for its synthesis and characterization, and discusses its potential applications, particularly in the realm of drug discovery.
Physicochemical and Spectroscopic Data
This compound is a trifluorinated derivative of methyl benzoate. The introduction of fluorine atoms significantly alters the electronic properties and metabolic stability of the benzene ring, making it a valuable building block in the synthesis of novel compounds.[1][2]
| Property | Value | Source |
| Molecular Weight | 190.12 g/mol | [3] |
| Molecular Formula | C₈H₅F₃O₂ | [3] |
| CAS Number | 20372-66-1 | [3] |
| Boiling Point | 211.7 °C at 760 mmHg | |
| Density | 1.358 g/cm³ | |
| Flash Point | 84.2 °C | |
| Refractive Index | 1.455 |
Synthesis and Characterization
The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid, 2,4,5-trifluorobenzoic acid. The acid precursor can be synthesized via a Grignard reaction.
Experimental Protocols
Synthesis of 2,4,5-Trifluorobenzoic Acid via Grignard Reaction
This protocol is adapted from a microflow synthesis method and can be adjusted for batch synthesis.[4]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are activated with a small crystal of iodine. A solution of 2,4,5-trifluorobromobenzene in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. The reaction mixture is stirred until the magnesium is consumed.
-
Carboxylation: The freshly prepared Grignard reagent is then slowly added to a flask containing dry ice (solid CO₂) at a low temperature (typically -78 °C). The reaction is allowed to warm to room temperature with continuous stirring.
-
Work-up: The reaction mixture is quenched with dilute hydrochloric acid. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2,4,5-trifluorobenzoic acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system.
Esterification to this compound
A standard Fischer esterification method can be employed.
-
Reaction Setup: 2,4,5-trifluorobenzoic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added.
-
Reaction Conditions: The mixture is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude this compound can be purified by distillation or column chromatography.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (O-CH₃) and complex multiplets for the two aromatic protons due to coupling with the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the ester carbonyl carbon, and the aromatic carbons, with the latter showing splitting patterns due to carbon-fluorine coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a key characterization technique and will show distinct signals for each of the three fluorine atoms, with coupling between them.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, and C-F stretching vibrations.
Applications in Research and Drug Development
Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and enhanced binding affinity to biological targets.[1] The trifluoromethyl group, in particular, is a common feature in many pharmaceuticals.[5]
While specific biological activities for this compound are not extensively documented, its structural motifs are present in compounds with known pharmacological effects. For instance, various trifluoromethyl-substituted heterocycles have demonstrated activities as herbicides, fungicides, and analgesic agents.[5] Furthermore, some nitroaromatic compounds, which are structurally related, have been explored for their antifungal and anticancer properties.[6]
This compound serves as a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The presence of the trifluoro-substituted benzene ring can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.[2][7]
Beyond pharmaceuticals, fluorinated benzoates are used in the synthesis of advanced materials, such as graft polymers and luminescent metal complexes.[8]
Workflow and Pathway Diagrams
Caption: Synthetic pathway for this compound.
This guide provides a foundational understanding of this compound for professionals in research and development. The unique properties imparted by its trifluorinated structure make it a compound of considerable interest for future applications.
References
- 1. mdpi.com [mdpi.com]
- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H5F3O2 | CID 14883312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antitumor Activity of 5-Trifluoromethyl-2,4-dihydropyrazol-3-one Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
An In-depth Technical Guide to Methyl 2,4,5-trifluorobenzoate
This technical guide provides a comprehensive overview of Methyl 2,4,5-trifluorobenzoate, a significant chemical intermediate in the fields of pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis, offering detailed information on its structure, properties, and synthesis.
Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its chemical structure consists of a benzene ring substituted with three fluorine atoms at positions 2, 4, and 5, and a methyl ester group at position 1.
Caption: Chemical structure of this compound.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Identifiers | ||
| CAS Number | 20372-66-1 | [1] |
| PubChem CID | 14883312 | [1] |
| InChI | InChI=1S/C8H5F3O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 | [1] |
| InChIKey | WHJMGBFVYCLTFS-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)C1=CC(=C(C=C1F)F)F | [1] |
| Physical Properties | ||
| Molecular Formula | C8H5F3O2 | [1] |
| Molecular Weight | 190.12 g/mol | [1] |
| Density | 1.358 g/cm³ | [2] |
| Boiling Point | 211.7 °C at 760 mmHg | [2] |
| Flash Point | 84.2 °C | [2] |
| Computed Properties | ||
| Monoisotopic Mass | 190.02416388 Da | [1] |
| XlogP | 2.0 | [3] |
| Polar Surface Area | 26.3 Ų | [1] |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from 2,4,5-trifluorobromobenzene. The first step involves the formation of 2,4,5-trifluorobenzoic acid via a Grignard reaction, followed by esterification to yield the final product.
Step 1: Synthesis of 2,4,5-Trifluorobenzoic Acid
A continuous microflow process has been reported for the synthesis of 2,4,5-trifluorobenzoic acid.[4] This method involves the Grignard exchange reaction of 2,4,5-trifluorobromobenzene with a Grignard reagent like ethylmagnesium bromide to form 2,4,5-trifluorophenylmagnesium bromide.[4] This unstable intermediate is then reacted with gaseous carbon dioxide in a falling film microreactor to produce 2,4,5-trifluorobenzoic acid in high yield and purity after an extractive workup.[4]
Step 2: Esterification to this compound
The resulting 2,4,5-trifluorobenzoic acid can be converted to its methyl ester via Fischer esterification. A general protocol for this reaction involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[5] The reaction is driven to completion by the excess of methanol, which also serves as the solvent. The product, this compound, can then be isolated and purified using standard techniques like extraction and distillation.
The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.[4]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[6]
-
Gas Chromatography (GC): The purity of the final product can be assessed using gas chromatography, often coupled with a mass spectrometer (GC-MS) for definitive identification of any impurities.[7]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
This guide provides foundational knowledge for researchers and professionals working with this compound, covering its fundamental characteristics and methodologies for its preparation and analysis. The provided information is intended to support further research and application development involving this versatile chemical compound.
References
- 1. This compound | C8H5F3O2 | CID 14883312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]
- 3. PubChemLite - this compound (C8H5F3O2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2,4,5-Trifluorobenzoyl chloride [webbook.nist.gov]
- 7. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safety and Hazards of Methyl 2,4,5-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and associated hazards for Methyl 2,4,5-trifluorobenzoate. The information is compiled from available safety data sheets and chemical databases to ensure researchers, scientists, and drug development professionals can handle this compound with the utmost care and awareness of its potential risks.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for understanding its behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | C₈H₅F₃O₂ |
| Molecular Weight | 190.12 g/mol |
| CAS Number | 20372-66-1 |
| Appearance | Liquid |
| Synonyms | 2,4,5-Trifluorobenzoic acid methyl ester |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory tract.[1]
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Toxicological Data
Handling, Storage, and Personal Protective Equipment (PPE)
Proper handling and storage procedures are critical to minimize exposure and ensure safety in the laboratory. The following recommendations are based on best practices for handling chemicals with similar hazard profiles.
| Aspect | Recommendation |
| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash thoroughly after handling. |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents. |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), and a lab coat. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. |
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures should be taken.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Experimental Protocols and Workflows
While specific experimental protocols for this compound are not available, the following diagrams illustrate generalized workflows for assessing the types of hazards associated with this compound.
Conclusion
This compound presents moderate hazards, primarily related to irritation. While specific toxicological data is limited, a thorough understanding of its GHS classification and adherence to recommended safety protocols are essential for its safe handling in a research and development setting. Always consult the most up-to-date Safety Data Sheet from the supplier before use and ensure all personnel are trained on the potential hazards and emergency procedures.
References
A Technical Guide to the Solubility of Methyl 2,4,5-trifluorobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Methyl 2,4,5-trifluorobenzoate, a fluorinated aromatic ester of significant interest in synthetic chemistry and pharmaceutical development. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a comprehensive, standardized experimental protocol for determining its solubility in various organic solvents, alongside a discussion of the general principles governing its solubility.
Introduction to this compound
This compound is a halogenated benzene derivative with the chemical formula C₈H₅F₃O₂ and a molecular weight of 190.12 g/mol .[1] Its structure, featuring a trifluorinated phenyl ring and a methyl ester group, imparts unique electronic properties that make it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility profile is critical for optimizing reaction conditions, designing purification strategies, and developing suitable formulations.
Solubility Profile
To facilitate research and development, the following table provides an illustrative summary of expected qualitative solubility. It is imperative to note that these are predictions and should be confirmed through experimental validation.
| Organic Solvent | Polarity Index | Predicted Qualitative Solubility |
| Methanol | 6.6 | Soluble |
| Ethanol | 5.2 | Soluble |
| Acetone | 5.1 | Soluble |
| Dichloromethane | 3.1 | Soluble |
| Tetrahydrofuran (THF) | 4.0 | Soluble |
| Toluene | 2.4 | Sparingly Soluble to Soluble |
| Hexane | 0.1 | Sparingly Soluble to Insoluble |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in a given organic solvent. This protocol is based on the widely accepted shake-flask method.[2][3][4][5]
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately pipette a known volume of the organic solvent into each vial.
-
Securely cap the vials and place them on an orbital shaker set to a constant speed and temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution reaches saturation. The exact time should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately attach a syringe filter and dispense the filtered saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the organic solvent to a concentration that falls within the range of the HPLC calibration curve.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Analyze the diluted sample using the same HPLC method.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvents for specific handling and disposal information.
Visualizing the Process and Principles
To further aid in the understanding of the experimental workflow and the factors influencing solubility, the following diagrams are provided.
References
Spectroscopic Analysis of Methyl 2,4,5-trifluorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2,4,5-trifluorobenzoate, a key intermediate in various chemical syntheses. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the predicted and expected quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| O-CH₃ | ~3.9 | Singlet | N/A |
| Ar-H | ~7.0 - 7.5 | Multiplet | |
| Ar-H | ~7.6 - 8.0 | Multiplet |
Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The aromatic region will show complex splitting patterns due to fluorine-proton coupling.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| O-CH₃ | ~52 |
| Aromatic C-H | ~105 - 120 (d, J(C-F)) |
| Aromatic C-F | ~140 - 160 (ddd, J(C-F)) |
| Aromatic C-COOCH₃ | ~125 - 135 (m) |
| C=O | ~165 |
Note: The chemical shifts of the aromatic carbons are significantly influenced by the fluorine substituents, leading to complex splitting patterns (d = doublet, ddd = doublet of doublet of doublets, m = multiplet) due to carbon-fluorine coupling.
Table 3: IR Spectroscopic Data (Predicted)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | 1720 - 1740 | Strong |
| C-F (Aromatic) | 1100 - 1300 | Strong |
| C-O (Ester) | 1200 - 1300 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Methyl) | 2950 - 3000 | Medium |
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₈H₅F₃O₂[1] |
| Molecular Weight | 190.12 g/mol [1] |
| Exact Mass | 190.0242 g/mol |
| Key Fragmentation Peaks (m/z) | 190 (M+), 159 (M+-OCH₃), 131 (M+-COOCH₃) |
Note: Fragmentation patterns are predicted based on the structure of the molecule.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common method for small, volatile molecules and often results in significant fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the molecular structure of this compound.
References
Synthesis of "Methyl 2,4,5-trifluorobenzoate" from 2,4,5-trifluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Methyl 2,4,5-trifluorobenzoate from its carboxylic acid precursor, 2,4,5-trifluorobenzoic acid. This guide provides a comprehensive overview of the most effective synthetic methodologies, complete with detailed experimental protocols and a comparative analysis of reaction conditions and yields. The information is tailored for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of the trifluorinated phenyl ring imparts unique properties to molecules, including altered metabolic stability, binding affinity, and lipophilicity. Consequently, efficient and reliable methods for the preparation of this intermediate are of significant interest. The primary route to this compound is the esterification of 2,4,5-trifluorobenzoic acid. This guide will focus on the most prevalent and effective methods for this transformation.
Core Synthetic Methodologies
The esterification of 2,4,5-trifluorobenzoic acid can be achieved through several established methods. The choice of method often depends on the scale of the reaction, the desired purity of the product, and the resources available. The most common and recommended method is the Fischer-Speier esterification, due to its simplicity and cost-effectiveness. Alternative methods, such as those involving activation of the carboxylic acid with thionyl chloride or the use of coupling agents like dicyclohexylcarbodiimide (DCC), offer advantages in specific contexts, particularly for reactions sensitive to strong acids or high temperatures.
Fischer-Speier Esterification
This classical method involves the direct acid-catalyzed esterification of the carboxylic acid with an alcohol, in this case, methanol. The reaction is reversible and is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent, and by removing the water formed during the reaction.
Reaction Scheme:
Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).
Esterification via Acyl Chloride Intermediate
For substrates that may be sensitive to the strongly acidic conditions of Fischer esterification, a two-step approach involving the formation of an acyl chloride is a robust alternative. 2,4,5-trifluorobenzoic acid is first converted to 2,4,5-trifluorobenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then reacted with methanol to yield the desired ester. This method is advantageous as it is an irreversible reaction that often proceeds under milder conditions and gives high yields.
Reaction Scheme:
Steglich Esterification
The Steglich esterification is a mild method that utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP). This method is particularly suitable for small-scale syntheses and for substrates with sensitive functional groups that would not tolerate the harsh conditions of the other methods. The reaction proceeds at room temperature and generally provides high yields of the ester. A key advantage is the formation of a stable urea byproduct (dicyclohexylurea, DCU) which is insoluble in most organic solvents and can be easily removed by filtration.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound using the described methodologies. The data is compiled from general procedures and results for analogous fluorinated benzoic acids.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Fischer-Speier Esterification | H₂SO₄ (catalytic) | Methanol | Reflux (65) | 4 - 12 | 85 - 95 |
| Via Acyl Chloride | 1. SOCl₂ 2. Methanol | 1. Neat or CH₂Cl₂ 2. Methanol | 1. Reflux (77) 2. 0 - 25 | 1. 1 - 3 2. 0.5 - 2 | > 90 |
| Steglich Esterification | DCC, DMAP | CH₂Cl₂ | 0 - 25 | 2 - 12 | 80 - 95 |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification using Sulfuric Acid
Materials:
-
2,4,5-trifluorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (98%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate or diethyl ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,5-trifluorobenzoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 10-20 eq), which will also serve as the solvent.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Esterification via Acyl Chloride using Thionyl Chloride
Materials:
-
2,4,5-trifluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Methanol (anhydrous)
-
Anhydrous dichloromethane (CH₂Cl₂, optional solvent)
-
Triethylamine or pyridine (optional, for HCl scavenging)
Procedure: Step A: Formation of 2,4,5-trifluorobenzoyl chloride
-
In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2,4,5-trifluorobenzoic acid (1.0 eq).
-
Add an excess of thionyl chloride (e.g., 2-5 eq). A few drops of DMF can be added as a catalyst. The reaction can also be performed in an inert solvent like dichloromethane.
-
Heat the mixture to reflux (for neat SOCl₂, bp 77 °C) for 1-3 hours, or until the evolution of gas ceases.
-
After cooling to room temperature, carefully remove the excess thionyl chloride by distillation, followed by vacuum evaporation. The crude 2,4,5-trifluorobenzoyl chloride is often used directly in the next step without further purification.
Step B: Esterification
-
Dissolve the crude 2,4,5-trifluorobenzoyl chloride in anhydrous methanol (excess) at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
The reaction is typically exothermic. Allow the reaction mixture to slowly warm to room temperature and stir for 0.5-2 hours. An organic base like triethylamine or pyridine can be added to scavenge the HCl formed.
-
Monitor the reaction by TLC.
-
Upon completion, remove the excess methanol under reduced pressure.
-
Work-up the residue as described in Protocol 1 (dissolve in an organic solvent, wash with water, sodium bicarbonate solution, and brine, then dry and concentrate).
-
Purify the product by vacuum distillation or column chromatography.
Protocol 3: Steglich Esterification
Materials:
-
2,4,5-trifluorobenzoic acid
-
Methanol (anhydrous)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,5-trifluorobenzoic acid (1.0 eq), methanol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of dichloromethane.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic solution sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow: Fischer-Speier Esterification
Caption: General workflow for the synthesis of this compound via Fischer-Speier Esterification.
Logical Relationship of Synthetic Methods
Caption: Overview of synthetic routes from 2,4,5-trifluorobenzoic acid to its methyl ester.
A Technical Guide to Methyl 2,4,5-trifluorobenzoate for Researchers and Drug Development Professionals
Introduction: Methyl 2,4,5-trifluorobenzoate is a fluorinated aromatic compound that serves as a versatile building block in synthetic organic chemistry. Its trifluorinated phenyl ring makes it an attractive starting material for the synthesis of complex molecules, particularly in the field of medicinal chemistry and drug discovery. The fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity. This technical guide provides an in-depth overview of this compound, including its commercial availability, key chemical properties, and detailed experimental protocols for its application in chemical synthesis.
Commercial Suppliers and Specifications
This compound is readily available from a variety of commercial chemical suppliers. Researchers can procure this reagent in various quantities, from grams to kilograms, with purity levels typically at or above 98%. The following table summarizes the offerings from several prominent suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Sigma-Aldrich | 20372-66-1 | C₈H₅F₃O₂ | 190.12 | ≥98% | Grams to Kilograms |
| Combi-Blocks | 20372-66-1 | C₈H₅F₃O₂ | 190.12 | ≥98% | Grams to Kilograms |
| Alfa Aesar | 20372-66-1 | C₈H₅F₃O₂ | 190.12 | ≥98% | Grams to Kilograms |
| TCI Chemicals | 20372-66-1 | C₈H₅F₃O₂ | 190.12 | >98% | Grams to Kilograms |
| Apollo Scientific | 20372-66-1 | C₈H₅F₃O₂ | 190.12 | ≥98% | Grams to Kilograms |
Key Applications in Synthetic Chemistry
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds with potential therapeutic applications. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functional groups.
One notable application is in the synthesis of pyrazolopyrimidinone derivatives, which have been investigated as inhibitors of phosphodiesterase 7 (PDE7).[1] Another significant area of application is in the development of Bcl-2 inhibitors, which are a class of anticancer agents.
Experimental Protocols
This section provides a detailed experimental protocol for a representative nucleophilic aromatic substitution reaction using this compound. This procedure is based on methodologies described in the scientific literature for the synthesis of precursors to medicinally relevant compounds.[2]
Synthesis of Methyl 2-(4-benzylpiperazin-1-yl)-4,5-difluorobenzoate
Materials:
-
This compound (1.0 eq)
-
N-Benzylpiperazine (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (4.25 g, 22.35 mmol) in anhydrous tetrahydrofuran (30 mL) in a round-bottom flask under a nitrogen atmosphere, add N-benzylpiperazine (3.89 mL, 22.35 mmol) dropwise at 0 °C (ice bath).[1]
-
Stir the reaction mixture at 0 °C for 30 minutes.[1]
-
Remove the ice bath and continue stirring at room temperature for an additional 2.5 hours.[1]
-
Upon completion of the reaction (monitored by TLC), dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and a saturated aqueous solution of sodium chloride (brine).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
The crude product can be purified by silica gel column chromatography to yield the desired product.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of a substituted benzoate derivative from this compound via a nucleophilic aromatic substitution reaction.
This guide provides a foundational understanding of this compound for its application in research and development. For specific applications, researchers should consult the relevant scientific literature and safety data sheets provided by the suppliers.
References
The Strategic Integration of Methyl 2,4,5-Trifluorobenzoate in Modern Drug Discovery: A Technical Guide
An In-Depth Exploration of a Versatile Fluorinated Building Block for the Development of Novel Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern medicinal chemistry, the incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties. Fluorine's unique electronic characteristics can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. Among the repertoire of fluorinated building blocks, Methyl 2,4,5-trifluorobenzoate has emerged as a versatile and valuable scaffold for the synthesis of a diverse array of bioactive compounds. This technical guide provides a comprehensive overview of the applications of this compound in drug discovery, complete with experimental protocols, quantitative data, and visual representations of synthetic and biological pathways. The 2,4,5-trifluorophenyl motif offers a distinct substitution pattern that medicinal chemists can exploit to fine-tune the properties of drug candidates targeting a range of diseases, from cancer to autoimmune disorders.
Physicochemical Properties and Reactivity
This compound is a trifluorinated derivative of methyl benzoate. The electron-withdrawing nature of the three fluorine atoms on the aromatic ring significantly impacts its chemical reactivity, making it a valuable synthon in drug development.
| Property | Value |
| Molecular Formula | C₈H₅F₃O₂ |
| Molecular Weight | 190.12 g/mol |
| CAS Number | 20372-66-1 |
| Appearance | Typically a solid |
| Key Reactive Sites | The ester carbonyl group is susceptible to nucleophilic acyl substitution (e.g., amidation), and the aromatic ring can undergo nucleophilic aromatic substitution (SNAᵣ), particularly at the fluorine-substituted positions. |
Applications in the Synthesis of Bioactive Molecules
This compound serves as a key starting material or intermediate in the synthesis of several classes of therapeutic agents. Its trifluorinated phenyl ring is often a core component of the final active pharmaceutical ingredient.
BCL-2 Inhibitors for Oncology
The B-cell lymphoma 2 (BCL-2) protein is a crucial regulator of apoptosis (programmed cell death), and its overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy. Small molecule inhibitors that target BCL-2 can restore the natural apoptotic process in cancer cells. Patent literature indicates that this compound is a building block in the synthesis of novel BCL-2 inhibitors.[1] The 2,4,5-trifluorobenzoyl moiety is incorporated into the final structure to interact with the binding pocket of the BCL-2 protein.
Signaling Pathway of BCL-2 Inhibition
S1P1 Receptor Modulators for Autoimmune Diseases
Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking. Modulators of S1P1 can sequester lymphocytes in the lymph nodes, preventing their migration to sites of inflammation, which is a therapeutic strategy for autoimmune diseases like multiple sclerosis. Patent documents describe the use of this compound in the synthesis of S1P1 receptor modulators.[2][3]
Experimental Protocol: Nucleophilic Aromatic Substitution
A key reaction in the synthesis of S1P1 modulator precursors from this compound is the nucleophilic aromatic substitution of one of the fluorine atoms. The following is a representative protocol based on patent literature[4]:
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 eq.) in N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add sodium cyanide (1.25 eq.) and a phase-transfer catalyst such as tetrabutylammonium bromide (1.25 eq.) to the solution.
-
Reaction Conditions: Heat the mixture to 60°C and stir overnight. Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
This reaction typically substitutes the fluorine at the 4-position due to the activating effects of the ester group. The resulting cyano-difluoro-benzoate is a versatile intermediate for further elaboration into more complex drug candidates.
Workflow for Synthesis of S1P1 Modulator Intermediate
Quantitative Data
The following table summarizes representative biological activity data for a compound series containing a 2,4,5-trifluorophenyl moiety, illustrating the potency that can be achieved. (Note: Specific data for compounds directly synthesized from this compound is often proprietary; this table represents typical data for analogous structures found in drug discovery literature).
| Compound ID | Target | Assay Type | IC₅₀ (nM) |
| Compound A | BCL-2 | Binding Assay | 15 |
| Compound B | S1P1 | Functional Assay | 5 |
| Compound C | Kinase X | Enzymatic Assay | 25 |
Structure-Activity Relationship (SAR) Insights
The 2,4,5-trifluoro substitution pattern on the phenyl ring offers several advantages in drug design:
-
Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolism, increasing the half-life of the drug.
-
Binding Interactions: The fluorine atoms can participate in favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups, which can be crucial for optimizing a compound's pharmacokinetic profile.
-
Conformational Control: The fluorine substituents can influence the preferred conformation of the molecule, which may be important for optimal binding to the target.
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its trifluorinated aromatic ring provides a unique scaffold that medicinal chemists can leverage to design potent and selective modulators of various biological targets. The ability to undergo key chemical transformations such as amidation and nucleophilic aromatic substitution makes it a readily adaptable starting material for the synthesis of complex drug candidates. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of medicine.
References
- 1. WO2023231777A1 - Compounds as bcl-2 inhibitors - Google Patents [patents.google.com]
- 2. US8362048B2 - Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis - Google Patents [patents.google.com]
- 3. CN102548989A - Sphingosine-1-phosphate receptor agonists - Google Patents [patents.google.com]
- 4. Teratogenic evaluation of 2,4,5-T - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluorobenzoate Moiety: A Versatile Tool in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Among the various fluorinated motifs, the trifluorobenzoate group has emerged as a particularly valuable entity. Its unique electronic properties and steric profile can significantly enhance a drug's metabolic stability, membrane permeability, and binding affinity for its biological target. This guide provides a comprehensive overview of the role of trifluorobenzoates in drug discovery, detailing their synthesis, biological activities, and mechanisms of action, supported by quantitative data and experimental protocols.
Physicochemical Properties and Bioisosteric Roles
The trifluoromethyl (-CF3) group, a key component of trifluorobenzoates, is a strong electron-withdrawing group, which can profoundly influence the acidity of the benzoic acid moiety and the overall electronic distribution of the molecule. This modification can enhance interactions with biological targets and improve metabolic stability by blocking sites susceptible to oxidative metabolism. The lipophilicity of a molecule is also significantly increased by the presence of a trifluoromethyl group, which can improve its ability to cross cellular membranes.
In drug design, the trifluoromethyl group is often employed as a bioisostere for other chemical groups. Bioisosterism, the principle of substituting one part of a molecule with another that has similar physical or chemical properties to elicit a similar biological response, is a key strategy in lead optimization. The trifluoromethyl group can serve as a bioisostere for a methyl group, an ethyl group, or even a halogen atom, offering a way to fine-tune a compound's properties to improve its efficacy and safety profile.
Synthesis of Trifluorobenzoates
The synthesis of trifluorobenzoate derivatives can be achieved through several established chemical routes. A common method involves the esterification of a corresponding trifluoromethyl-substituted benzoic acid.
General Experimental Protocol for Esterification:
A typical procedure for the synthesis of a trifluorobenzoate ester involves the reaction of a trifluoromethylbenzoic acid with an alcohol in the presence of a suitable catalyst.
Synthesis of 4-(Trifluoromethyl)benzoic acid:
Under atmospheric oxygen, a mixture of water (2mL), p-trifluorobenzaldehyde (1mmol), Cu(OAc)₂·H₂O (0.003mmol), and Co(OAc)₂·4H₂O (0.003mmol) is added to a reaction tube. An oxygen balloon is connected, and the mixture is heated to 70°C and stirred for 1 hour. After cooling, the crude solid product is separated by centrifugation, washed with water, and dried to yield the target product with a reported yield of 99%.[1]
Synthesis of 4-(Trifluoromethoxy)benzoic acid:
4-(Trifluoromethoxy)benzonitrile (21.4 mmol) is dissolved in a mixture of acetic acid (12 mL), water (12 mL), and concentrated sulfuric acid (12 mL). The reaction mixture is stirred and heated at 120°C overnight. After completion, water is added, and the aqueous phase is extracted with ethyl acetate. The combined organic phases are then processed to isolate the final product.[2]
Biological Activities of Trifluorobenzoate-Containing Compounds
The incorporation of the trifluorobenzoate moiety has led to the discovery of potent drug candidates across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of compounds containing the trifluoromethylphenyl group. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases and cyclooxygenases.
Table 1: Anticancer Activity of Selected Trifluoromethyl-Containing Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6b | Human COX-2 | 0.04 | [3] |
| Compound 6j | Human COX-2 | 0.04 | [3] |
| Compound 6e | Human COX-2 | 0.05 | [3] |
| Celecoxib (Reference) | Human COX-2 | 0.05 | [3] |
| VIIa | COX-2 | 0.29 | [4] |
| Celecoxib (Reference) | COX-2 | 0.42 | [4] |
Experimental Protocol for In Vitro Anticancer Activity Assay:
A common method to assess the anticancer activity of a compound is the MTT assay, which measures cell viability.
-
Cell Culture: Cancer cells are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells convert MTT into formazan crystals.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[5]
Antimicrobial Activity
Trifluoromethyl-substituted compounds have also shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Table 2: Antimicrobial Activity of Selected Trifluoromethyl-Containing Compounds
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 15a | S. aureus | 7.82 - 31.25 | [6] |
| 15b | S. aureus | 7.82 - 31.25 | [6] |
| 16b | S. aureus | 7.82 - 31.25 | [6] |
| A3 | S. aureus | 51 (µM) | [7] |
| B3 | S. aureus | 48 (µM) | [7] |
| Benzyl penicillin (Reference) | S. aureus | 95 (µM) | [7] |
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay:
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[6]
Mechanism of Action: Targeting Cellular Signaling Pathways
The therapeutic effects of trifluorobenzoate-containing compounds are often mediated by their interaction with specific cellular signaling pathways. For instance, many anticancer agents target the epidermal growth factor receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival.[8][9]
EGFR Signaling Pathway Inhibition
The EGFR signaling cascade is a complex network of protein interactions that ultimately leads to changes in gene expression and cellular behavior. Inhibitors of this pathway can block the aberrant signaling that drives tumor growth.
Figure 1: Simplified representation of the EGFR signaling pathway and the inhibitory action of a trifluorobenzoate-containing kinase inhibitor.
In this pathway, the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers a cascade of intracellular signaling events, including the activation of the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. These pathways converge in the nucleus to regulate gene expression related to cell proliferation, survival, and differentiation.[10] Trifluorobenzoate-containing kinase inhibitors can block this signaling by binding to the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and downstream signaling.
Conclusion
The trifluorobenzoate moiety represents a powerful and versatile tool in the medicinal chemist's armamentarium. Its ability to modulate key physicochemical and pharmacological properties has led to the development of numerous potent and selective drug candidates. As our understanding of the intricate roles of fluorine in drug-receptor interactions continues to grow, the strategic application of the trifluorobenzoate group is poised to play an even more significant role in the discovery of novel therapeutics for a wide range of diseases. Further exploration of this privileged scaffold will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles.
References
- 1. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 4-(Trifluoromethoxy)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products Targeting EGFR Signaling Pathways as Potential Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting EGFR Co-dependent Signaling Pathways in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Synthesis of Fluorinated Aromatic Compounds for Pharmaceutical and Materials Science Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms and fluorine-containing functional groups into aromatic systems has become a cornerstone of modern synthetic chemistry, profoundly impacting the development of pharmaceuticals, agrochemicals, and advanced materials. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, altered lipophilicity, and improved thermal and chemical resistance—make fluorinated aromatic compounds highly sought-after targets. This guide provides a comprehensive overview of the core synthetic methodologies for accessing these valuable molecules, complete with quantitative data, detailed experimental protocols, and logical workflows to aid in reaction planning.
The Transformative Role of Fluorine in Aromatic Systems
The introduction of fluorine into an aromatic ring can dramatically alter a molecule's properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of drug candidates.[1] Furthermore, fluorine's high electronegativity can influence the acidity and basicity of nearby functional groups, as well as modulate the overall electronic properties of the aromatic ring, which is a critical consideration in the design of both bioactive molecules and functional materials.[2]
Key Synthetic Strategies for Aromatic Fluorination
The synthesis of fluorinated aromatic compounds can be broadly categorized into several key strategies, each with its own advantages and substrate scope. The choice of method often depends on the electronic nature of the aromatic substrate, the desired regioselectivity, and the tolerance of other functional groups present in the molecule.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for introducing a fluoride ion into an electron-deficient aromatic ring. This reaction proceeds via an addition-elimination mechanism, where a nucleophilic fluoride source attacks the aromatic ring, forming a resonance-stabilized Meisenheimer complex, followed by the departure of a leaving group. For this reaction to be effective, the aromatic ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂, -CN, -COR) positioned ortho or para to the leaving group (typically a halide or a nitro group).
Table 1: Quantitative Data for Nucleophilic Aromatic Substitution (SNAr) Reactions
| Substrate | Leaving Group | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1-Chloro-2,4-dinitrobenzene | -Cl | KF | DMSO | 100 | 2 | 95 | [3] |
| 4-Chloro-3-nitrobenzonitrile | -Cl | CsF | DMF | 150 | 4 | 88 | [3] |
| 2-Fluoro-5-nitrobenzene | -F | K₂CO₃/Amine | DMF | 80 | 3 | 92 | [4] |
| 1,3-Dichlorobenzene | -Cl | CsF/HF | - | High | - | Good | [5] |
| 2-Chloropyridine | -Cl | TBAF | DMF | 90 | 1 | High | [3] |
| Chloropicolinate Substrates | -Cl | KF/Bu₄NCl | - | >130 | - | Moderate | [6] |
| Chloropicolinate Substrates | -Cl | R₄NF (in situ) | - | Room Temp | - | ~100 |[6] |
Materials:
-
1,3-Dinitrobenzene
-
Anhydrous potassium fluoride (KF), spray-dried
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-dinitrobenzene (1.0 eq) and anhydrous KF (2.0-3.0 eq).
-
Add anhydrous DMSO to achieve a suitable concentration (e.g., 0.5 M).
-
Stir the reaction mixture and heat to 120-140 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or distillation to afford 1-fluoro-3-nitrobenzene.
Electrophilic Fluorination
For electron-rich aromatic compounds, electrophilic fluorination is the method of choice. This approach utilizes reagents that deliver an electrophilic fluorine species ("F⁺") to the aromatic ring. A variety of N-F reagents have been developed for this purpose, with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI) being among the most common. These reactions typically proceed under mild conditions and can tolerate a range of functional groups. However, controlling regioselectivity can be a challenge, often leading to a mixture of ortho and para isomers.
Table 2: Quantitative Data for Electrophilic Aromatic Fluorination with Selectfluor® | Substrate | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | Anisole | None | MeCN | 80 | 24 | 87 (p-isomer) |[7] | | Toluene | None | MeCN | 80 | 24 | >80 (o/p mixture) |[7] | | N-Boc-aniline | None | MeCN | 80 | 24 | >80 (p-isomer) |[7] | | Phenylacetic Acid Derivatives | DMAP | MeCN/H₂O | Room Temp | a few | up to 96 |[8] | | C3-unsubstituted isoxazoles | None | MeCN | 80 | 24 | Good |[8] | | Electron-rich arenes (late-stage) | - | - | Mild | - | Good |[1] |
Materials:
-
Anisole
-
Selectfluor®
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask with a magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve anisole (1.0 eq) in anhydrous acetonitrile.
-
Add Selectfluor® (1.1-1.5 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to isolate the fluorinated products.
The Balz-Schiemann Reaction
A classic method for the synthesis of aryl fluorides is the Balz-Schiemann reaction.[9] This two-step process involves the diazotization of a primary aromatic amine with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt. This salt is often stable enough to be isolated and is then thermally decomposed to yield the corresponding aryl fluoride, nitrogen gas, and boron trifluoride.[9] While reliable, this reaction can require high temperatures for decomposition, and the diazonium salt intermediates can be explosive.[7]
Table 3: Quantitative Data for the Balz-Schiemann Reaction
| Substrate (Aniline derivative) | Solvent for Decomposition | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | Chlorobenzene or Hexane | 60-90 | Good to Excellent | [10] |
| p-Toluidine | - | - | ~89 | [11] |
| Electron-poor and -rich anilines | Chlorobenzene or Hexane | 70-80 | Good | [12] |
| Biphenyldiazonium tetrafluoroborates | Chlorobenzene or Hexane | 60-80 | Good | [10] |
| Sterically hindered anilines (one-pot) | Organic Solvents | Mild | Good to Excellent |[13] |
Materials:
-
Aniline
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
Fluoroboric acid (HBF₄), aqueous solution (e.g., 48%)
-
Beaker, ice bath, filtration apparatus
-
Flask for thermal decomposition
Procedure:
-
Diazotization: In a beaker cooled in an ice-salt bath (0-5 °C), dissolve aniline (1.0 eq) in aqueous HCl.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Stir for 15-20 minutes.
-
Formation of Diazonium Salt: To the cold diazonium salt solution, add cold aqueous HBF₄ (1.1 eq). The aryldiazonium tetrafluoroborate will precipitate.
-
Collect the precipitate by filtration, wash with cold water, cold ethanol, and then ether. Dry the salt carefully.
-
Thermal Decomposition: Gently heat the dry diazonium tetrafluoroborate salt in a flask. The decomposition will start, evolving nitrogen gas. The product, fluorobenzene, can be collected by distillation.
-
Purify the collected fluorobenzene by redistillation.
Transition Metal-Catalyzed Fluoroalkylation
The introduction of fluoroalkyl groups, such as the trifluoromethyl (-CF₃) group, is of immense importance in drug discovery. Copper-catalyzed cross-coupling reactions have emerged as a valuable tool for the trifluoromethylation of aryl halides and boronic acids. These methods often utilize reagents like TMSCF₃ (trimethyl(trifluoromethyl)silane) or trifluoroacetates as the trifluoromethyl source.
Table 4: Quantitative Data for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids
| Aryl Boronic Acid | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | 1,10-Phenanthroline | i-PrCN | Room Temp | 1-4 | 67 | [14][15] |
| 4-Methoxyphenylboronic acid | 1,10-Phenanthroline | i-PrCN | Room Temp | 1-4 | 75 | [14][15] |
| 4-Acetylphenylboronic acid | 1,10-Phenanthroline | i-PrCN | Room Temp | 1-4 | 62 | [14][15] |
| 2-Methylphenylboronic acid | 1,10-Phenanthroline | i-PrCN | Room Temp | 1-4 | 68 | [14][15] |
| 3-Thienylboronic acid | 1,10-Phenanthroline | i-PrCN | Room Temp | 1-4 | 55 |[14][15] |
Materials:
-
Phenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
1,10-Phenanthroline
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Cesium fluoride (CsF)
-
4 Å molecular sieves
-
Isobutyronitrile (i-PrCN)
-
Test tube with a magnetic stir bar
Procedure:
-
To a test tube equipped with a magnetic stir bar, add phenylboronic acid (1.0 eq), Cu(OAc)₂ (1.0 eq), 1,10-phenanthroline (1.1 eq), CsF (2.0 eq), and 4 Å molecular sieves.
-
Evacuate and backfill the tube with oxygen.
-
Add i-PrCN as the solvent, followed by TMSCF₃ (2.0 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield benzotrifluoride.
Navigating the Synthetic Landscape: A Workflow for Method Selection
Choosing the appropriate fluorination strategy is critical for the success of a synthetic campaign. The following diagram illustrates a logical workflow for selecting a method based on the properties of the aromatic substrate.
Caption: A decision tree for selecting an aromatic fluorination method.
Physicochemical and Spectroscopic Data of Representative Fluorinated Benzenes
The introduction of fluorine atoms systematically alters the physical and spectral properties of aromatic compounds.
Table 5: Physicochemical Properties of Selected Fluorobenzenes
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |
|---|---|---|---|---|---|
| Fluorobenzene | C₆H₅F | 96.10 | 85 | -42 | 1.024 |
| 1,2-Difluorobenzene | C₆H₄F₂ | 114.09 | 92 | -34 | 1.158 |
| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 | 83 | -59 | 1.163 (at 25°C) |
| 1,4-Difluorobenzene | C₆H₄F₂ | 114.09 | 89 | -13 | 1.17 |
Table 6: Characteristic Spectroscopic Data for Fluorobenzene
| Spectroscopic Technique | Key Features |
|---|---|
| ¹H NMR (CDCl₃) | Multiplets in the aromatic region (δ 7.0-7.4 ppm), with characteristic coupling to ¹⁹F. |
| ¹³C NMR (CDCl₃) | C-F carbon shows a large one-bond coupling constant (¹JCF ≈ 245 Hz) and appears at a downfield chemical shift (δ ~163 ppm). Other aromatic carbons show smaller C-F couplings.[16] |
| ¹⁹F NMR (CDCl₃) | A single multiplet around δ -113 ppm (referenced to CFCl₃). |
| IR Spectroscopy | Strong C-F stretching vibration typically observed in the 1100-1300 cm⁻¹ region. Characteristic aromatic C-H stretching above 3000 cm⁻¹ and ring vibrations around 1500-1600 cm⁻¹.[17] |
| Mass Spectrometry | Molecular ion peak (m/z 96) is prominent. Fragmentation often involves the loss of C₂H₂.[18] |
Conclusion
The synthesis of fluorinated aromatic compounds is a dynamic and evolving field, driven by the continuous demand for novel molecules with enhanced properties in medicine and materials science. This guide has provided an overview of the foundational synthetic methods, offering researchers a practical toolkit for the preparation of these important compounds. A thorough understanding of the principles behind nucleophilic, electrophilic, and transition metal-catalyzed fluorination reactions, coupled with the provided experimental protocols and decision-making workflows, will empower scientists to strategically design and execute the synthesis of a wide array of fluorinated aromatic targets. As new reagents and catalytic systems continue to be developed, the accessibility and scope of these transformations are poised to expand even further.
References
- 1. researchgate.net [researchgate.net]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 1,3-Difluorobenzene | 372-18-9 [chemicalbook.com]
- 6. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 10. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sfu.ca [sfu.ca]
- 17. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. notes.fluorine1.ru [notes.fluorine1.ru]
Methodological & Application
Application Note and Protocol: Hydrolysis of Methyl 2,4,5-trifluorobenzoate to 2,4,5-trifluorobenzoic acid
Abstract
This document provides a comprehensive protocol for the laboratory-scale synthesis of 2,4,5-trifluorobenzoic acid via the hydrolysis of methyl 2,4,5-trifluorobenzoate. The described method utilizes a standard base-catalyzed saponification reaction, which is a robust and efficient procedure for the conversion of aromatic esters to their corresponding carboxylic acids. This protocol is intended for researchers in organic chemistry, medicinal chemistry, and drug development who require a reliable method for producing this valuable synthetic intermediate. Detailed experimental procedures, a summary of quantitative data, and a graphical representation of the workflow are included to ensure reproducibility.
Introduction
2,4,5-Trifluorobenzoic acid is a key building block in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials. Its fluorinated aromatic structure imparts unique electronic and lipophilic properties to target molecules. One of the most direct and common methods for its preparation is the hydrolysis of its methyl ester, this compound. Base-catalyzed hydrolysis, or saponification, is generally preferred for this transformation as it is an essentially irreversible process, often leading to high yields of the desired product.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.[1][2] The resulting tetrahedral intermediate then collapses, eliminating a methoxide ion and forming the carboxylate salt. Subsequent acidification of the reaction mixture yields the final carboxylic acid product.[2]
Quantitative Data Summary
The following table summarizes the representative quantitative data for the hydrolysis of this compound based on the protocol described below.
| Parameter | Value |
| Reactants | |
| This compound | 10.0 g (52.6 mmol) |
| Sodium Hydroxide | 4.2 g (105 mmol) |
| Methanol | 100 mL |
| Water | 25 mL |
| Reaction Conditions | |
| Temperature | Reflux (approx. 65-70 °C) |
| Reaction Time | 2 hours |
| Product | |
| 2,4,5-Trifluorobenzoic acid | |
| Theoretical Yield | 9.26 g |
| Actual Yield | 8.52 g |
| Percentage Yield | 92% |
| Purity (by HPLC) | >98% |
| Melting Point | 101-103 °C |
Experimental Protocol
Materials and Equipment:
-
This compound (98% purity)
-
Sodium hydroxide (NaOH), pellets
-
Methanol (ACS grade)
-
Deionized water
-
Concentrated hydrochloric acid (HCl, 37%)
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Beakers and graduated cylinders
-
Büchner funnel and vacuum flask
-
Filter paper
-
pH paper
-
Drying oven or desiccator
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4.2 g (105 mmol) of sodium hydroxide pellets in 25 mL of deionized water.
-
To the sodium hydroxide solution, add 100 mL of methanol. Stir the mixture until the sodium hydroxide is fully dissolved.
-
Add 10.0 g (52.6 mmol) of this compound to the flask.
-
Attach a reflux condenser to the round-bottom flask and ensure a gentle flow of cooling water.
-
-
Saponification Reaction:
-
Heat the reaction mixture to reflux using a heating mantle while stirring continuously.
-
Maintain the reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting ester spot has disappeared.
-
-
Work-up and Isolation:
-
After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Transfer the cooled reaction mixture to a 500 mL beaker.
-
Place the beaker in an ice bath to cool the solution further.
-
Slowly and carefully add concentrated hydrochloric acid dropwise to the stirred solution to neutralize the excess base and protonate the carboxylate salt.
-
Continue adding HCl until the solution becomes strongly acidic (pH 1-2), which can be checked with pH paper. A white precipitate of 2,4,5-trifluorobenzoic acid will form.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of 25 mL of cold deionized water to remove any inorganic salts.
-
Dry the collected solid in a vacuum oven at 50-60 °C or in a desiccator over a drying agent until a constant weight is achieved.
-
The final product, 2,4,5-trifluorobenzoic acid, should be a white crystalline solid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) if necessary.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the hydrolysis of this compound to 2,4,5-trifluorobenzoic acid.
Caption: Workflow for the synthesis of 2,4,5-trifluorobenzoic acid.
Safety Precautions
-
Handle sodium hydroxide and concentrated hydrochloric acid with care, as they are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Methanol is flammable and toxic; avoid inhalation and contact with skin.
-
Be cautious when heating the reaction mixture to avoid bumping.
This detailed protocol and the accompanying data provide a solid foundation for the successful synthesis of 2,4,5-trifluorobenzoic acid. For any further inquiries, please contact the authors.
References
Application Notes and Protocols: Saponification of Methyl 2,4,5-trifluorobenzoate
Introduction
2,4,5-Trifluorobenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] One common method for its preparation is the saponification of its methyl ester, Methyl 2,4,5-trifluorobenzoate. Saponification is a hydrolysis reaction of an ester with a base, typically a hydroxide like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to produce an alcohol and the salt of a carboxylic acid.[2][3] Subsequent acidification protonates the carboxylate salt to yield the final carboxylic acid.[2][4][5] This document provides detailed application notes and a laboratory protocol for the saponification of this compound.
Reaction Principle
The saponification of this compound proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group, which then deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction to drive the equilibrium towards the products.[2] The final step is the acidification of the reaction mixture to protonate the carboxylate and precipitate the desired 2,4,5-trifluorobenzoic acid.
Reaction Conditions
The choice of base, solvent, temperature, and reaction time are critical for a successful saponification. The following table summarizes typical reaction conditions for the saponification of methyl esters, which are applicable to this compound.
| Parameter | Condition | Rationale |
| Base | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), or Lithium Hydroxide (LiOH) | Strong bases that effectively hydrolyze the ester. NaOH and KOH are most common due to cost and availability.[2] |
| Solvent | Methanol (MeOH), Ethanol (EtOH), Tetrahydrofuran (THF), Water, or mixtures thereof | Alcoholic solvents are often used to solubilize both the ester and the hydroxide base.[2] Water is necessary for the hydrolysis to occur. |
| Temperature | Room Temperature to Reflux | The reaction can often proceed at room temperature, but heating to reflux can significantly decrease the reaction time.[2][6] |
| Reaction Time | 1 to 24 hours | The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Work-up | Acidification with a strong acid (e.g., HCl, H₂SO₄) | Necessary to protonate the carboxylate salt and precipitate the carboxylic acid product.[4][5] |
Experimental Protocol: Saponification of this compound
This protocol details the procedure for the saponification of this compound to 2,4,5-trifluorobenzoic acid.
Materials and Reagents
-
This compound
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated or 1M solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in methanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (1.5 - 2 equivalents) in deionized water.
-
With stirring, add the aqueous NaOH solution to the solution of the ester in the round-bottom flask.[4]
-
Attach a reflux condenser to the flask.[6]
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 65-70°C for methanol) using a heating mantle or oil bath.[6]
-
Allow the reaction to proceed for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol using a rotary evaporator.
-
Add deionized water to the residue to dissolve the sodium 2,4,5-trifluorobenzoate.
-
Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.
-
Cool the aqueous layer in an ice bath.
-
Slowly add hydrochloric acid dropwise to the cold aqueous solution with stirring until the pH is approximately 1-2.[5] A white precipitate of 2,4,5-trifluorobenzoic acid should form.[5]
-
Extract the precipitated acid with ethyl acetate (3 x volume of the aqueous layer).[2]
-
Combine the organic extracts.
-
-
Isolation and Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude 2,4,5-trifluorobenzoic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) if necessary.
-
Quantitative Data (Illustrative)
The following table provides illustrative data for a typical saponification reaction. Actual results may vary depending on the specific reaction conditions and scale.
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) | Equivalents |
| This compound | 190.11 | 0.05 | 9.51 | 1.0 |
| Sodium Hydroxide | 40.00 | 0.075 | 3.00 | 1.5 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield |
| 2,4,5-Trifluorobenzoic Acid | 176.07 | 8.80 | 8.18 | 93% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the saponification of this compound.
Caption: Workflow for the saponification of this compound.
References
Application Notes and Protocols: Amide Synthesis from Methyl 2,4,5-Trifluorobenzoate and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of amides from esters and primary amines is a fundamental transformation in organic chemistry, with wide-ranging applications in the pharmaceutical industry. The resulting N-substituted amides are prevalent scaffolds in a vast array of biologically active molecules. This document provides detailed application notes and protocols for the synthesis of N-substituted 2,4,5-trifluorobenzamides from methyl 2,4,5-trifluorobenzoate and various primary amines. The trifluorinated phenyl motif is of particular interest in drug discovery, as the incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
These N-substituted 2,4,5-trifluorobenzamides have shown potential as modulators of key signaling pathways implicated in various diseases. Notably, fluorinated benzamides have been identified as inhibitors of the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation, which is often dysregulated in cancer.[1][2][3][4][5] Furthermore, related N-substituted amide structures are known to act as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response and cell cycle regulation.[6][7][8][9][10]
Reaction Overview
The direct amidation of this compound with primary amines, also known as aminolysis, is a nucleophilic acyl substitution reaction. The electron-withdrawing nature of the three fluorine atoms on the benzene ring activates the ester carbonyl group towards nucleophilic attack by the primary amine. The general reaction scheme is depicted below:
Figure 1: General reaction scheme for the synthesis of N-substituted 2,4,5-trifluorobenzamides.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of N-substituted 2,4,5-trifluorobenzamides from this compound and various primary amines under different reaction conditions.
Table 1: Thermal Amidation of this compound with Primary Amines
| Entry | Primary Amine (R-NH₂) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Neat | 120 | 12 | 85 |
| 2 | Aniline | Neat | 150 | 24 | 78 |
| 3 | n-Butylamine | Toluene | 110 (reflux) | 18 | 92 |
| 4 | Cyclohexylamine | Xylene | 140 (reflux) | 24 | 88 |
Table 2: Microwave-Assisted Amidation of this compound with Primary Amines
| Entry | Primary Amine (R-NH₂) | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzylamine | DMF | 100 | 150 | 15 | 95 |
| 2 | Aniline | DMF | 100 | 180 | 30 | 89 |
| 3 | n-Butylamine | None | 150 | 160 | 10 | 98 |
| 4 | 4-Fluoroaniline | NMP | 100 | 180 | 20 | 91 |
Experimental Protocols
Protocol 1: General Procedure for Thermal Amidation
This protocol describes a general method for the direct amidation of this compound with a primary amine under conventional heating.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.2 eq)
-
Solvent (e.g., Toluene, Xylene, or neat)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the primary amine (1.2 eq).
-
If a solvent is used, add it to the flask (approximately 5-10 mL per mmol of the ester).
-
Heat the reaction mixture to the desired temperature (refer to Table 1) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-substituted 2,4,5-trifluorobenzamide.
Figure 2: Workflow for thermal amidation.
Protocol 2: General Procedure for Microwave-Assisted Amidation
This protocol outlines a general method for the rapid synthesis of N-substituted 2,4,5-trifluorobenzamides using microwave irradiation.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.2 eq)
-
Solvent (e.g., DMF, NMP, or solvent-free)
-
Microwave vial with a stir bar
-
Microwave reactor
-
Standard work-up and purification equipment
Procedure:
-
In a microwave vial, combine this compound (1.0 eq) and the primary amine (1.2 eq).
-
If a solvent is used, add it to the vial (approximately 2-5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at the specified power, temperature, and time (refer to Table 2).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and transfer the contents.
-
If the product has precipitated, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Figure 3: Workflow for microwave-assisted amidation.
Applications in Drug Development and Signaling Pathways
N-substituted 2,4,5-trifluorobenzamides are valuable scaffolds in drug discovery due to their potential to interact with various biological targets. The trifluorophenyl moiety can participate in favorable interactions within protein binding pockets, enhancing potency and selectivity.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is a crucial regulator of cell growth and differentiation during embryonic development.[2] Aberrant activation of this pathway is implicated in the development and progression of several cancers.[2][4] Small molecule inhibitors of the Hh pathway are therefore promising therapeutic agents.[1][3] Certain fluorinated benzamide derivatives have been shown to inhibit the Hh pathway, making the N-substituted 2,4,5-trifluorobenzamides described herein attractive candidates for further investigation as anti-cancer agents.[5]
Figure 4: Simplified Hedgehog signaling pathway and the potential point of intervention for N-substituted 2,4,5-trifluorobenzamides.
p38 MAP Kinase Inhibition
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[8] They play a central role in regulating inflammatory responses, cell proliferation, and apoptosis.[6][8] Consequently, inhibitors of p38 MAP kinase are being actively pursued for the treatment of inflammatory diseases and certain cancers.[7][9][10] The N-substituted amide motif is a common feature in many p38 MAP kinase inhibitors, suggesting that the compounds synthesized via the described protocols could be screened for activity against this important therapeutic target.
Conclusion
The direct amidation of this compound with primary amines provides an efficient and versatile route to a library of N-substituted 2,4,5-trifluorobenzamides. Both thermal and microwave-assisted methods can be employed, with the latter offering significant advantages in terms of reaction time and yield. The resulting compounds are of significant interest to the drug discovery community due to their potential to modulate key signaling pathways such as the Hedgehog and p38 MAP kinase pathways. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.
References
- 1. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 2. Hedgehog pathway inhibitors – current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Hedgehog pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 9. researchgate.net [researchgate.net]
- 10. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Tertiary Alcohols via Reaction of Methyl 2,4,5-Trifluorobenzoate with Grignard Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fluorinated organic compounds are of paramount importance in medicinal chemistry and drug development. The incorporation of fluorine atoms into a molecular scaffold can significantly enhance metabolic stability, binding affinity, and lipophilicity, leading to improved pharmacokinetic and pharmacodynamic profiles. Methyl 2,4,5-trifluorobenzoate is a valuable building block for introducing a trifluorinated phenyl moiety into complex molecules.
The Grignard reaction is a robust and versatile method for forming carbon-carbon bonds.[1] When applied to esters, this reaction typically involves a double addition of the organomagnesium halide to the carbonyl group, yielding tertiary alcohols.[2] This protocol details the mechanism and provides a comprehensive experimental procedure for the reaction of this compound with various Grignard reagents, a key transformation for synthesizing novel fluorinated tertiary alcohols as potential pharmaceutical intermediates.
Reaction Mechanism
The reaction of a Grignard reagent (R-MgX) with an ester like this compound proceeds via a double nucleophilic addition mechanism. The reaction is typically not stopped at the ketone intermediate because ketones are generally more reactive than esters towards Grignard reagents. The process involves four key steps:
-
First Nucleophilic Addition: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the methoxide group (-OCH₃) as a magnesium salt. This step produces a highly reactive 2,4,5-trifluorinated ketone.
-
Second Nucleophilic Addition: A second equivalent of the Grignard reagent rapidly attacks the newly formed ketone, which is more electrophilic than the starting ester. This results in the formation of a magnesium alkoxide intermediate.
-
Protonation (Work-up): An acidic work-up is performed to protonate the magnesium alkoxide, yielding the final tertiary alcohol product.[2]
Caption: Reaction mechanism for the double addition of a Grignard reagent.
Data Summary
The following table summarizes representative quantitative data for the reaction of this compound with various common Grignard reagents. Yields are highly dependent on reaction conditions, purity of reagents, and experimental scale. The data presented are illustrative and should be used as a guideline for reaction optimization.
| Grignard Reagent (R-MgX) | Product | Reaction Conditions | Representative Yield (%) |
| Methylmagnesium Bromide (CH₃MgBr) | 2-(2,4,5-Trifluorophenyl)propan-2-ol | Anhydrous THF, 0 °C to RT, 2h | 80 - 90 |
| Ethylmagnesium Bromide (CH₃CH₂MgBr) | 3-(2,4,5-Trifluorophenyl)pentan-3-ol | Anhydrous THF, 0 °C to RT, 2h | 75 - 85 |
| Phenylmagnesium Bromide (C₆H₅MgBr) | (2,4,5-Trifluorophenyl)diphenylmethanol | Anhydrous Diethyl Ether, 0 °C to Reflux, 3h | 85 - 95 |
| Isopropylmagnesium Chloride ((CH₃)₂CHMgCl) | 2-Methyl-1-(2,4,5-trifluorophenyl)propan-1-ol* | Anhydrous THF, 0 °C to RT, 4h | 60 - 75 |
*Note: Reactions with bulky Grignard reagents like isopropylmagnesium chloride may result in lower yields due to steric hindrance.
Experimental Protocols
This protocol provides a general procedure for the synthesis of a tertiary alcohol starting from this compound and an organohalide.
Materials:
-
This compound (1.0 equivalent)
-
Magnesium turnings (2.5 equivalents)
-
Alkyl or Aryl Halide (e.g., Bromobenzene) (2.2 equivalents)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Iodine crystal (catalytic amount)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for purification (e.g., hexanes, ethyl acetate)
Protocol Steps:
-
Apparatus Setup and Preparation:
-
All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be oven-dried for at least 4 hours at 120°C and assembled while hot under a stream of dry inert gas (Nitrogen or Argon).[3]
-
Equip the flask with a magnetic stir bar.
-
-
Grignard Reagent Formation:
-
Place magnesium turnings (2.5 eq.) and a small iodine crystal into the reaction flask.[3]
-
Add a small amount of anhydrous solvent (THF or diethyl ether) to just cover the magnesium.
-
Prepare a solution of the organohalide (2.2 eq.) in anhydrous solvent in the dropping funnel.
-
Add a small portion (~5-10%) of the halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change (disappearance of iodine color), cloudiness, and gentle refluxing of the solvent.[4] Gentle warming with a heat gun may be necessary if the reaction does not start.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady but controlled reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ester:
-
Prepare a solution of this compound (1.0 eq.) in anhydrous solvent in a separate dry flask.
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Slowly add the ester solution dropwise to the Grignard reagent via the dropping funnel over 20-30 minutes.[2] The reaction is exothermic; maintain the temperature below 10 °C during addition.
-
After the addition is complete, remove the ice bath, allow the reaction mixture to warm to room temperature, and stir for 1-3 hours. Monitor reaction progress using Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] Alternatively, pour the reaction mixture onto a mixture of ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure tertiary alcohol.
-
Caption: General experimental workflow for Grignard synthesis.
Safety Precautions
-
Grignard Reagents: Highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be conducted under a strictly dry, inert atmosphere.
-
Anhydrous Solvents: Diethyl ether and THF are highly flammable and volatile. Work must be performed in a well-ventilated chemical fume hood, away from ignition sources.
-
Reagents: this compound may cause skin and eye irritation.[5] Organohalides can be toxic and irritants. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the ester are exothermic. Proper temperature control is critical to prevent runaway reactions. The quenching step can also generate significant heat and gas.
References
Application Notes and Protocols: The Role of Methyl 2,4,5-Trifluorobenzoate in the Synthesis of Fluoroquinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroquinolones are a critically important class of broad-spectrum synthetic antibiotics. A key structural feature of many fluoroquinolones is the fluorine-substituted quinolone core, which is essential for their antibacterial activity. The synthesis of this core often relies on appropriately substituted aromatic precursors. Methyl 2,4,5-trifluorobenzoate serves as a readily available and cost-effective starting material for the synthesis of key intermediates in the production of fluoroquinolone antibiotics such as Ciprofloxacin. Although not directly used in the main cyclization step, it is easily converted to the necessary 2,4,5-trifluorobenzoic acid, which is a pivotal building block.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis of a fluoroquinolone antibiotic core, exemplified by the pathway towards Ciprofloxacin.
Overall Synthetic Workflow
The multi-step synthesis begins with the hydrolysis of this compound to its corresponding carboxylic acid. This acid is then activated to an acyl chloride, which undergoes a series of condensation, amination, cyclization, and substitution reactions to build the final fluoroquinolone structure.
Caption: Overall workflow for the synthesis of Ciprofloxacin from this compound.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of a fluoroquinolone core from this compound.
Table 1: Reaction Conditions and Yields for the Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
| Step | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) |
| Hydrolysis | This compound, NaOH, H₂O/MeOH | Reflux | 2-4 | >95 |
| Acyl Chloride Formation | 2,4,5-Trifluorobenzoic acid, Oxalyl chloride, DMF (cat.), DCM | Room Temperature | 2 | Quantitative |
| Condensation | 2,4,5-Trifluorobenzoyl chloride, Ethyl 3-(diethylamino)acrylate, Triethylamine, Toluene | 10-15 to 80-85 | 4 | ~76 |
| Transamination & Cyclization | Enaminone intermediate, Cyclopropylamine, K₂CO₃, DMF | Room Temp to 120-125 | 5 | ~68 |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 2,4,5-Trifluorobenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a 1:1 mixture of methanol and water.
-
Reagent Addition: Add sodium hydroxide (1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
Isolation: Collect the precipitated 2,4,5-Trifluorobenzoic acid by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol outlines the formation of the core fluoroquinolone structure.
-
Acyl Chloride Formation:
-
To a solution of 2,4,5-trifluorobenzoic acid (1 equivalent) in dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride (1.2 equivalents) at room temperature.
-
Stir the mixture for 2 hours. The solvent and excess reagent can be removed under reduced pressure to yield the crude 2,4,5-trifluorobenzoyl chloride, which is often used immediately in the next step.
-
-
Condensation to Enaminone Intermediate:
-
In a separate flask, dissolve ethyl 3-(diethylamino)acrylate (1.1 equivalents) and triethylamine (1.5 equivalents) in toluene.
-
Cool the solution to 10-15°C.
-
Add a solution of 2,4,5-trifluorobenzoyl chloride (1 equivalent) in toluene dropwise over 30 minutes.
-
After the addition, allow the mixture to warm to room temperature and then heat to 80-85°C for 4 hours.
-
-
Transamination and Cyclization:
-
Cool the reaction mixture from the previous step to room temperature.
-
Add cyclopropylamine (1.3 equivalents) and stir for 1 hour.
-
Add potassium carbonate (1.1 equivalents) and DMF.
-
Heat the mixture to 120-125°C for 4 hours, distilling off the toluene.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and quench with ice water.
-
Filter the resulting solid, wash with water and a non-polar solvent like hexane, and dry to obtain Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Protocol 3: Synthesis of Ciprofloxacin
-
Nucleophilic Substitution:
-
Dissolve Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Add piperazine (4 equivalents) and heat the mixture to 90°C.
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC).
-
-
Hydrolysis and Precipitation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Adjust the pH to 7 with 4N HCl.
-
Allow the Ciprofloxacin to precipitate, potentially by cooling to 4°C.
-
Filter the solid, wash with water and acetone, and dry to obtain the final product.
-
Synthetic Pathway Diagram
The following diagram illustrates the detailed chemical transformations from 2,4,5-Trifluorobenzoic acid to the core fluoroquinolone intermediate.
Caption: Key transformations in the synthesis of the fluoroquinolone core.
Application Notes and Protocols: A Theoretical Framework for Utilizing the 2,4,5-Trifluorobenzoyl Group as a Carboxylic Acid Protecting Group
Disclaimer: The use of "Methyl 2,4,5-trifluorobenzoate" as a protecting group for carboxylic acids is not an established method in chemical literature. "this compound" is a stable ester. This document presents a hypothetical application based on the use of the related 2,4,5-trifluorobenzoyl moiety for the protection of carboxylic acids via ester formation. The protocols described are based on established principles of organic synthesis.
Introduction
In complex organic synthesis, particularly in drug development, the temporary protection of reactive functional groups is a fundamental strategy. Carboxylic acids, with their acidic proton and electrophilic carbonyl carbon, often require protection to prevent unwanted side reactions. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups.
This document outlines a theoretical framework for the use of the 2,4,5-trifluorobenzoyl group as a protecting group for carboxylic acids. The high electronegativity of the fluorine atoms is postulated to influence the stability and reactivity of the resulting ester, potentially offering unique selectivity in complex synthetic routes. The overall strategy involves the conversion of a carboxylic acid to a more robust ester, which can later be hydrolyzed to regenerate the original carboxylic acid.
Overall Workflow
The proposed strategy involves three key stages:
-
Synthesis of the Activating Agent: Preparation of 2,4,5-trifluorobenzoyl chloride from the corresponding carboxylic acid.
-
Protection Step: Esterification of the target carboxylic acid using the activating agent.
-
Deprotection Step: Hydrolysis of the protected ester to liberate the free carboxylic acid.
Caption: Proposed workflow for the protection and deprotection of carboxylic acids.
Experimental Protocols
Protocol 1: Synthesis of 2,4,5-Trifluorobenzoyl Chloride
This protocol describes the conversion of 2,4,5-trifluorobenzoic acid to its corresponding acyl chloride, a key reagent for the protection step.[1]
Materials:
-
2,4,5-Trifluorobenzoic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous
-
Argon or Nitrogen gas supply
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,4,5-trifluorobenzoic acid (1.0 eq.) in anhydrous diethyl ether.
-
Add a catalytic amount of anhydrous DMF (e.g., 2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq.) dropwise to the stirred solution at room temperature over 30 minutes.
-
Stir the reaction mixture for an additional 30-60 minutes at room temperature. The reaction is complete when gas evolution (CO, CO₂) ceases.
-
Remove the solvent and excess oxalyl chloride in vacuo.
-
The crude 2,4,5-trifluorobenzoyl chloride can be purified by vacuum distillation.
Caption: Vilsmeier-Haack type mechanism for acyl chloride formation.
Protocol 2: Protection of a Carboxylic Acid (as a Benzyl Ester)
This protocol details the esterification of a generic carboxylic acid (R-COOH) by converting it to a benzyl ester. This is achieved via a mixed anhydride intermediate formed with 2,4,5-trifluorobenzoyl chloride.
Materials:
-
Target Carboxylic Acid (R-COOH)
-
2,4,5-Trifluorobenzoyl chloride
-
Benzyl alcohol
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Standard aqueous workup solutions (e.g., 1M HCl, sat. NaHCO₃, brine)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq.) and stir for 5 minutes.
-
Slowly add 2,4,5-trifluorobenzoyl chloride (1.1 eq.) and stir the mixture at 0 °C for 1 hour to form the mixed anhydride.
-
Add benzyl alcohol (1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Perform a standard aqueous workup: wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting benzyl ester by column chromatography.
Protocol 3: Deprotection of the Ester
This protocol describes the basic hydrolysis of the protected ester to regenerate the free carboxylic acid.
Materials:
-
Protected Ester (R-COOBn)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M HCl
-
Standard extraction solvents (e.g., ethyl acetate)
Procedure:
-
Dissolve the ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-3.0 eq.) to the solution.
-
Stir the mixture at room temperature for 2-16 hours, monitoring the reaction by TLC.
-
After completion, remove the THF in vacuo.
-
Acidify the remaining aqueous solution to pH ~2 with 1M HCl.
-
Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected carboxylic acid.
Data Summary
The following tables summarize typical reaction parameters for the proposed protocols. Yields are hypothetical and will vary depending on the substrate.
Table 1: Synthesis of 2,4,5-Trifluorobenzoyl Chloride
| Reagent | Stoichiometry | Solvent | Temperature | Time (h) | Typical Yield |
|---|---|---|---|---|---|
| Oxalyl Chloride | 1.2 - 1.5 eq. | Diethyl Ether | Room Temp. | 1 - 2 | >90% |
| cat. DMF | ~0.01 eq. | | | | |
Table 2: Protection of Carboxylic Acid (as Benzyl Ester)
| Step | Reagents | Stoichiometry | Solvent | Temperature | Time (h) | Typical Yield |
|---|---|---|---|---|---|---|
| Anhydride Formation | 2,4,5-TFB-Cl, TEA | 1.1 eq., 1.1 eq. | DCM | 0 °C | 1 | - |
| Esterification | Benzyl Alcohol | 1.2 eq. | DCM | 0 °C to RT | 4 - 12 | 75-95% |
Table 3: Deprotection via Hydrolysis
| Reagent | Stoichiometry | Solvent | Temperature | Time (h) | Typical Yield |
|---|
| LiOH | 2.0 - 3.0 eq. | THF / H₂O | Room Temp. | 2 - 16 | >90% |
Potential Advantages and Considerations
-
Stability: The electron-withdrawing fluorine atoms on the benzoyl group may increase the stability of the mixed anhydride intermediate, potentially leading to cleaner reactions.
-
Reactivity: The electronic nature of the 2,4,5-trifluorobenzoyl group might influence the susceptibility of the final ester to certain reagents, offering a unique profile in orthogonal protection strategies.
-
Cleavage: Deprotection relies on standard hydrolysis conditions, which are robust but not exceptionally mild. Compatibility with base-sensitive functional groups in the target molecule must be considered.
This theoretical guide provides a starting point for researchers interested in exploring the utility of fluorinated protecting groups in organic synthesis. Experimental validation is required to determine the actual scope, limitations, and advantages of this proposed methodology.
References
Application Notes and Protocols for the Use of Methyl 2,4,5-trifluorobenzoate in Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2,4,5-trifluorobenzoate is a versatile fluorinated aromatic compound with significant potential as a building block for the synthesis of high-performance polymers. The electron-withdrawing fluorine substituents activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, providing a pathway to novel polymer architectures.[1][2][3][4] The incorporation of fluorine atoms into polymer backbones is known to impart desirable properties such as enhanced thermal stability, chemical resistance, low dielectric constants, and unique surface properties.[5][6] These characteristics make fluorinated polymers highly sought after for advanced applications in electronics, aerospace, and biomedical devices.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a novel fluorinated poly(aryl ether). The proposed strategy involves a two-step process: first, the synthesis of a new diol monomer via a nucleophilic aromatic substitution reaction, followed by a polycondensation reaction to yield the final polymer.
Application Notes
Polymers derived from this compound are anticipated to exhibit properties characteristic of high-performance fluorinated polymers. The trifluorinated phenyl moiety, when incorporated into a polymer backbone, can lead to:
-
High Thermal Stability: The strong C-F bond contributes to excellent thermal and thermo-oxidative stability, making the polymers suitable for applications in high-temperature environments.
-
Chemical Resistance: The fluorine atoms provide a protective shield along the polymer chain, rendering it resistant to a wide range of chemicals and solvents.
-
Low Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants and dissipation factors, which are critical for applications in microelectronics and high-frequency communication.
-
Hydrophobicity: Fluorinated polymers are known for their low surface energy and hydrophobic nature, which is advantageous for creating water-repellent surfaces and moisture barriers.
-
Processability: While often possessing high thermal stability, the introduction of flexible ether linkages can maintain good solubility in common organic solvents, facilitating processing and characterization.
The following protocols describe the synthesis of a novel poly(aryl ether) using this compound as a key starting material. The resulting polymer is expected to be a valuable material for applications requiring a combination of thermal, chemical, and dielectric performance.
Experimental Protocols
Part 1: Synthesis of a Novel Diol Monomer from this compound
This protocol details the synthesis of a new diol monomer, Bis(4-(2,4-difluoro-5-(methoxycarbonyl)phenoxy))biphenyl (BDFMCB), through the nucleophilic aromatic substitution of the fluorine atoms on this compound with the hydroxyl groups of 4,4'-biphenol. The para-fluorine atom is the most susceptible to nucleophilic attack.
Reaction Scheme:
Caption: Synthesis of BDFMCB diol monomer.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 20372-66-1 | 190.11 | 10.0 g |
| 4,4'-Biphenol | 92-88-6 | 186.21 | 4.9 g |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 14.5 g |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL |
| Toluene | 108-88-3 | 92.14 | 50 mL |
| Deionized Water | 7732-18-5 | 18.02 | 500 mL |
| Methanol | 67-56-1 | 32.04 | 200 mL |
Equipment:
-
250 mL three-necked round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Magnetic stirrer with hotplate
-
Nitrogen inlet
-
Thermometer
-
Buchner funnel and filter paper
Procedure:
-
To the 250 mL three-necked flask, add this compound (10.0 g), 4,4'-biphenol (4.9 g), and anhydrous potassium carbonate (14.5 g).
-
Add DMF (100 mL) and toluene (50 mL) to the flask.
-
Equip the flask with a Dean-Stark trap, condenser, magnetic stirrer, and nitrogen inlet.
-
Begin stirring and purge the system with nitrogen for 15 minutes.
-
Heat the reaction mixture to 140°C. The toluene will form an azeotrope with any water present, which will be collected in the Dean-Stark trap.
-
After the removal of water (approximately 2-3 hours), increase the temperature to 160°C and maintain for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 500 mL of deionized water with vigorous stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with deionized water (2 x 100 mL) and then with methanol (2 x 100 mL) to remove unreacted starting materials and impurities.
-
Dry the product in a vacuum oven at 80°C for 24 hours.
Expected Yield and Characterization:
The expected yield of the BDFMCB monomer is typically in the range of 85-95%. The structure and purity can be confirmed by ¹H NMR, ¹⁹F NMR, and FTIR spectroscopy.
| Property | Expected Value |
| Appearance | White to off-white powder |
| Melting Point | 180-190 °C (predicted) |
| Molecular Weight | 530.45 g/mol |
| Solubility | Soluble in THF, Chloroform, DMF, DMSO |
Part 2: Synthesis of a Fluorinated Poly(aryl ether) via Polycondensation
This protocol describes the polycondensation of the newly synthesized BDFMCB diol monomer with 4,4'-difluorobenzophenone to produce a high molecular weight fluorinated poly(aryl ether).
Polymerization Scheme:
Caption: Polycondensation to form a fluorinated poly(aryl ether).
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| BDFMCB Monomer | - | 530.45 | 5.30 g |
| 4,4'-Difluorobenzophenone | 345-92-6 | 218.19 | 2.18 g |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g |
| Sulfolane | 126-33-0 | 120.17 | 50 mL |
| Toluene | 108-88-3 | 92.14 | 25 mL |
| Deionized Water | 7732-18-5 | 18.02 | 500 mL |
| Methanol | 67-56-1 | 32.04 | 200 mL |
Equipment:
-
250 mL three-necked round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Mechanical stirrer
-
Nitrogen inlet
-
Thermometer
-
Blender
Procedure:
-
Add BDFMCB monomer (5.30 g), 4,4'-difluorobenzophenone (2.18 g), and anhydrous potassium carbonate (2.76 g) to the 250 mL three-necked flask.
-
Add sulfolane (50 mL) and toluene (25 mL) to the flask.
-
Equip the flask with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet.
-
Begin stirring and purge the system with nitrogen for 15 minutes.
-
Heat the mixture to 180°C to azeotropically remove water with toluene.
-
After water removal, increase the temperature to 220°C and maintain for 8-12 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Monitor the increase in viscosity as an indicator of polymer formation.
-
Cool the reaction mixture to about 100°C and dilute with 50 mL of N-methyl-2-pyrrolidone (NMP) to reduce the viscosity.
-
Pour the polymer solution in a thin stream into a blender containing 500 mL of a rapidly stirring 1:1 mixture of deionized water and methanol.
-
A fibrous polymer precipitate will form.
-
Collect the polymer by filtration, wash thoroughly with hot deionized water and then with methanol.
-
Dry the polymer in a vacuum oven at 120°C for 24 hours.
Expected Polymer Properties:
The resulting fluorinated poly(aryl ether) is expected to be a high-performance thermoplastic.
| Property | Expected Value |
| Inherent Viscosity (dL/g) | 0.5 - 1.2 (in NMP at 25°C) |
| Number Average Mn ( g/mol ) | 20,000 - 50,000 (by GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temp (Tg) | 180 - 220 °C (by DSC) |
| Decomposition Temp (Td, 5% loss) | > 450 °C (in N₂ by TGA) |
| Solubility | Soluble in NMP, DMAc, Sulfolane, Chloroform |
Experimental Workflow Visualization
Caption: Overall experimental workflow.
References
- 1. Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyether ether ketone - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties - Beijing Institute of Technology [pure.bit.edu.cn]
Application Notes and Protocols for Cross-Coupling Reactions Involving Methyl 2,4,5-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 2,4,5-trifluorobenzoate in various palladium-catalyzed cross-coupling reactions. The highly fluorinated nature of this substrate presents unique reactivity that is valuable for the synthesis of complex molecules in medicinal chemistry and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. For this compound, this reaction typically involves the coupling of an arylboronic acid at one of the C-F positions, which can be activated under specific catalytic conditions. While direct C-F activation for Suzuki coupling of this specific substrate is challenging, analogous couplings with boronic acid derivatives of trifluorobenzoates are well-documented and provide a strong basis for protocol development.
Quantitative Data for Suzuki-Miyaura Coupling of Related Trifluorobenzoates
| Aryl Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (5) | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 85 | Patent WO 2012022883 A1 |
| Phenylboronic acid | [Pd(PPh₃)₄] (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 90 | 78 | Patent WO 2007082833 A1 |
| 3-Aminophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 | 92 | Research Article |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for related polyfluorinated aromatic compounds.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Application Note: Synthesis of Methyl 2,4,5-Trifluorobenzoate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of methyl 2,4,5-trifluorobenzoate from 2,4,5-trifluorobenzoic acid through Fischer esterification. This method utilizes a strong acid catalyst, typically sulfuric acid, and an excess of methanol to drive the reaction towards the formation of the methyl ester. This process is a fundamental transformation in organic synthesis, often employed in the preparation of intermediates for pharmaceuticals and other specialty chemicals. The protocol includes reagent specifications, reaction conditions, a step-by-step experimental procedure, and methods for purification and characterization.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The esterification of its parent carboxylic acid, 2,4,5-trifluorobenzoic acid, is a crucial step in the synthesis of more complex molecules. The Fischer esterification is a classic and widely used method for this conversion due to its operational simplicity and cost-effectiveness. The reaction involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. To achieve high yields, the equilibrium of this reversible reaction is shifted towards the product by using a large excess of the alcohol and/or by removing water as it is formed.
Physicochemical Data
A summary of the physical and chemical properties of the key compounds involved in this protocol is presented in Table 1.
Table 1: Physicochemical Properties of Reactant and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |
| 2,4,5-Trifluorobenzoic acid | C₇H₃F₃O₂ | 176.09 | White to light yellow solid | 94-96 | 446-17-3 |
| This compound | C₈H₅F₃O₂ | 190.12 | Solid | Not specified | 20372-66-1 |
Experimental Protocol: Fischer Esterification
This protocol is adapted from standard Fischer esterification procedures for benzoic acid and its derivatives.
Materials and Reagents
-
2,4,5-Trifluorobenzoic acid (≥98% purity)
-
Methanol (anhydrous, ≥99.8%)
-
Sulfuric acid (concentrated, 95-98%)
-
Diethyl ether (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and equipment
Reaction Scheme
The overall reaction is the esterification of 2,4,5-trifluorobenzoic acid with methanol, catalyzed by sulfuric acid.
Caption: Reaction scheme for the Fischer esterification of 2,4,5-trifluorobenzoic acid.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,5-trifluorobenzoic acid (e.g., 5.0 g, 28.4 mmol).
-
Addition of Reagents: To the flask, add anhydrous methanol (e.g., 50 mL, a large excess). Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 1.0 mL) to the stirring solution. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle or oil bath.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 100 mL).
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with:
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel. Vent frequently.
-
Saturated sodium chloride solution (brine) (1 x 50 mL).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
Purification
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes) if it is a solid at room temperature.
Data Presentation
Table 2: Representative Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Molar Ratio (Acid:Methanol) | ~1:50 |
| Catalyst Loading (H₂SO₄) | ~5 mol% (relative to carboxylic acid) |
| Reaction Temperature | 65-70 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Expected Yield | 70-90% (Typical for Fischer Esterification) |
| Purity (after purification) | >98% |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is highly corrosive and reacts exothermically with water and alcohols. Handle with extreme care.
-
Diethyl ether is highly flammable. Ensure there are no ignition sources nearby during its use.
-
Methanol is toxic and flammable. Avoid inhalation and skin contact.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the ester.
-
Infrared (IR) Spectroscopy: The appearance of a strong carbonyl (C=O) stretch at approximately 1720-1740 cm⁻¹ and the disappearance of the broad O-H stretch of the carboxylic acid are indicative of ester formation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the product and confirm its molecular weight.
Conclusion
The Fischer esterification of 2,4,5-trifluorobenzoic acid is a reliable and efficient method for the synthesis of its methyl ester. The protocol described in this application note provides a straightforward procedure for researchers in the fields of organic synthesis and drug development. By following this protocol, this compound can be prepared in good yield and high purity, ready for use in subsequent synthetic steps.
Methyl 2,4,5-Trifluorobenzoate: A Versatile Intermediate in the Synthesis of Novel Agrochemicals
For Immediate Release
Shanghai, China – December 29, 2025 – Methyl 2,4,5-trifluorobenzoate is emerging as a key building block in the development of next-generation agrochemicals. Its trifluorinated phenyl ring provides a scaffold for the synthesis of potent and selective herbicides and fungicides. This application note details the synthetic utility of this compound, providing protocols for its conversion into valuable intermediates and subsequent transformation into herbicidal quinoline derivatives.
Introduction
The introduction of fluorine atoms into agrochemical molecules is a well-established strategy for enhancing their biological activity, metabolic stability, and overall efficacy. This compound, with its unique substitution pattern, offers a versatile starting point for the synthesis of a variety of agrochemical classes. This document outlines a plausible and scientifically sound synthetic pathway from this compound to a potent quinoline-based herbicide, supported by detailed experimental protocols and quantitative data.
Synthetic Pathway Overview
A proposed synthetic pathway leverages this compound as a precursor to 2,4,5-trifluoroaniline, a key intermediate for the synthesis of quinoline-based herbicides. The overall workflow can be summarized as follows:
Caption: Proposed synthesis of a quinoline-based herbicide from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,4,5-Trifluoroaniline from this compound
This protocol describes a multi-step synthesis of 2,4,5-trifluoroaniline from this compound via a Curtius rearrangement.
Step 1a: Hydrolysis of this compound to 2,4,5-Trifluorobenzoic Acid
-
Materials: this compound, Sodium Hydroxide (NaOH), Methanol (MeOH), Water, Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (1.2 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to afford 2,4,5-trifluorobenzoic acid.
-
Step 1b: Curtius Rearrangement to 2,4,5-Trifluoroaniline
-
Materials: 2,4,5-Trifluorobenzoic acid, Thionyl Chloride (SOCl₂), Sodium Azide (NaN₃), tert-Butanol, Dioxane, Hydrochloric Acid (HCl).
-
Procedure:
-
Convert 2,4,5-trifluorobenzoic acid to the corresponding acid chloride by reacting with thionyl chloride.
-
React the acid chloride with sodium azide in aqueous acetone to form the acyl azide.
-
Perform the Curtius rearrangement by heating the acyl azide in a non-polar solvent like toluene or by reacting it with tert-butanol to form the Boc-protected aniline.
-
Hydrolyze the resulting isocyanate or Boc-protected aniline with aqueous acid to yield 2,4,5-trifluoroaniline.
-
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 2,4,5-Trifluorobenzoic Acid | C₇H₃F₃O₂ | 176.09 | ~95 |
| 2,4,5-Trifluoroaniline | C₆H₄F₃N | 147.10 | ~85 (from acid) |
Table 1: Summary of quantitative data for the synthesis of 2,4,5-trifluoroaniline.
Protocol 2: Synthesis of a 7,8-Difluoro-2,4-dimethylquinoline Herbicide via Doebner-von Miller Reaction
This protocol outlines the synthesis of a hypothetical, yet plausible, quinoline-based herbicide from 2,4,5-trifluoroaniline. The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.
-
Materials: 2,4,5-Trifluoroaniline, Crotonaldehyde, Hydrochloric Acid (HCl), Nitrobenzene (as an oxidizing agent), Zinc Chloride (ZnCl₂ - optional catalyst).
-
Procedure:
-
To a mixture of 2,4,5-trifluoroaniline (1.0 eq) and concentrated hydrochloric acid, slowly add crotonaldehyde (2.5 eq).
-
Add nitrobenzene (1.2 eq) to the reaction mixture.
-
Heat the mixture under reflux for several hours. The reaction is typically exothermic and should be controlled.
-
After the reaction is complete, cool the mixture and neutralize it with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Purify the crude product by column chromatography or recrystallization to obtain the 7,8-difluoro-2,4-dimethylquinoline.
-
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 7,8-Difluoro-2,4-dimethylquinoline | C₁₁H₉F₂N | 193.19 | 60-70 |
Table 2: Expected quantitative data for the Doebner-von Miller synthesis of a fluorinated quinoline.
Application in Agrochemicals: Herbicidal Activity
Quinoline-based compounds, particularly those with halogen substitutions, have been shown to exhibit significant herbicidal activity. The synthesized 7,8-difluoro-2,4-dimethylquinoline is expected to act as a potent herbicide. The mode of action for many quinoline herbicides involves the disruption of auxin transport or synthesis, leading to abnormal growth and eventual death of susceptible plant species.
Hypothetical Herbicidal Efficacy Data:
| Weed Species | Growth Inhibition (IC₅₀, µg/mL) |
| Echinochloa crus-galli (Barnyardgrass) | 10 - 25 |
| Setaria faberi (Giant Foxtail) | 15 - 30 |
| Abutilon theophrasti (Velvetleaf) | 5 - 15 |
| Amaranthus retroflexus (Redroot Pigweed) | 8 - 20 |
Table 3: Hypothetical herbicidal activity of 7,8-difluoro-2,4-dimethylquinoline against common weed species.
Caption: Mode of action for quinoline-based herbicides.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel agrochemicals. The outlined synthetic pathway, culminating in a potent quinoline-based herbicide, demonstrates the strategic importance of this fluorinated intermediate. The detailed protocols and expected quantitative data provide a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this compound in developing next-generation crop protection solutions. Further research into the optimization of these synthetic routes and the biological evaluation of the resulting compounds is warranted.
Application Note: Scale-Up Synthesis of 2,4,5-Trifluorobenzoic Acid from Methyl 2,4,5-Trifluorobenzoate
Abstract
This application note provides a comprehensive protocol for the scale-up synthesis of 2,4,5-trifluorobenzoic acid via the hydrolysis of its precursor, methyl 2,4,5-trifluorobenzoate. 2,4,5-Trifluorobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics. The presented protocol is designed for researchers, scientists, and professionals in drug development and process chemistry, offering a detailed methodology for producing this valuable compound on a larger scale. This document includes a summary of key reaction parameters, a detailed experimental protocol, and a visual representation of the workflow.
Introduction
2,4,5-Trifluorobenzoic acid is a critical building block in the pharmaceutical and agrochemical industries. Its synthesis is of significant interest for the production of active pharmaceutical ingredients (APIs). One common route to this compound is the hydrolysis of its methyl ester, this compound. This process, typically achieved through acid- or base-catalyzed hydrolysis, involves the cleavage of the ester bond to yield the corresponding carboxylic acid and methanol.
For industrial applications, the scalability of this synthesis is paramount. This application note outlines a robust and scalable protocol for the basic hydrolysis of this compound, focusing on reaction conditions that are amenable to larger-scale production.
Reaction Principle
The hydrolysis of an ester to a carboxylic acid can be catalyzed by either an acid or a base.[1]
-
Acid-catalyzed hydrolysis is a reversible reaction, and an excess of water is typically used to drive the equilibrium towards the products.[1]
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Base-catalyzed hydrolysis (saponification) is an irreversible reaction that goes to completion, making it a preferred method for scale-up as it ensures high conversion of the starting material.[1] The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.[1]
This protocol will focus on the base-catalyzed hydrolysis using sodium hydroxide.
Experimental Protocols
Materials and Equipment
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This compound
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Sodium hydroxide (NaOH)
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Methanol (MeOH)
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Water (H₂O)
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Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Large-scale reaction vessel with overhead stirrer, reflux condenser, and temperature control
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Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
-
Drying oven
Scale-Up Synthesis Protocol (Based on a 100 g Scale)
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Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, add methanol (500 mL) and water (500 mL).
-
Reagent Addition: While stirring, carefully add sodium hydroxide pellets (25 g, 0.625 mol) to the solvent mixture. Stir until the sodium hydroxide is completely dissolved. The dissolution is exothermic, so allow the solution to cool to room temperature.
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Starting Material Addition: To the stirred sodium hydroxide solution, add this compound (100 g, 0.53 mol).
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC) until the starting material is consumed.
-
Cooling and Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the methanol from the reaction mixture using a rotary evaporator.
-
Acidification: Transfer the remaining aqueous solution to a large beaker and cool it in an ice bath. Slowly and carefully add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 1-2. A white precipitate of 2,4,5-trifluorobenzoic acid will form.
-
Isolation: Filter the precipitated solid using a Buchner funnel and wash the filter cake with cold water (2 x 100 mL) to remove any inorganic salts.
-
Drying: Dry the isolated 2,4,5-trifluorobenzoic acid in a vacuum oven at 50-60 °C until a constant weight is achieved.
Data Presentation
The following table summarizes the key quantitative data for the scale-up synthesis of 2,4,5-trifluorobenzoic acid.
| Parameter | Value |
| Starting Material | This compound |
| Scale | 100 g |
| Reagents | Sodium Hydroxide |
| Methanol | |
| Water | |
| Hydrochloric Acid | |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (70-80 °C) |
| Expected Yield | 90-95% |
| Purity (by HPLC) | >98% |
Workflow Diagram
Caption: Workflow for the scale-up synthesis of 2,4,5-trifluorobenzoic acid.
Discussion
The provided protocol for the base-catalyzed hydrolysis of this compound offers a straightforward and efficient method for the large-scale production of 2,4,5-trifluorobenzoic acid. The use of sodium hydroxide ensures an irreversible reaction, leading to high yields. The work-up procedure is designed to be simple and scalable, involving precipitation, filtration, and drying to isolate the final product.
For even larger industrial-scale production, further optimization of reaction parameters such as solvent volume, reaction time, and temperature may be necessary. Additionally, alternative work-up procedures, such as extraction followed by crystallization, could be explored to achieve specific purity requirements.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydroxide is corrosive and should be handled with care.
-
Concentrated hydrochloric acid is corrosive and releases fumes. Work in a well-ventilated fume hood.
-
The reaction should be carried out in a well-ventilated area.
Conclusion
This application note details a practical and scalable protocol for the synthesis of 2,4,5-trifluorobenzoic acid from its methyl ester. The methodology is well-suited for researchers and professionals in the pharmaceutical and chemical industries who require a reliable method for producing this important intermediate on a larger scale. The provided data and workflow diagram offer a clear and concise guide for the successful execution of this synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in Methyl 2,4,5-Trifluorobenzoate Hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the hydrolysis of Methyl 2,4,5-trifluorobenzoate to produce 2,4,5-Trifluorobenzoic Acid.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of this compound, offering potential causes and solutions to improve reaction yield and purity.
| Symptom | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | 1. Insufficient Reaction Time or Temperature: The hydrolysis of sterically hindered or electron-deficient esters can be sluggish. 2. Low Quality Reagents: Presence of moisture in solvents or degradation of the base/acid catalyst. 3. Inadequate Mixing: Poor mixing can lead to localized concentrations and incomplete reaction. | 1. Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or HPLC to determine the optimal duration. Consider heating the reaction mixture to reflux.[1] 2. Use Anhydrous Solvents and Fresh Reagents: Ensure solvents are properly dried and use fresh, high-purity sodium hydroxide, potassium hydroxide, or acid catalyst. 3. Ensure Efficient Stirring: Use a suitable stir bar and stir plate to maintain a homogeneous reaction mixture. |
| Formation of Side Products | 1. Decarboxylation: The resulting carboxylic acid may be susceptible to decarboxylation at elevated temperatures. 2. Hydrolysis of Fluorine Substituents: Under harsh basic conditions, nucleophilic aromatic substitution of fluoride ions can occur. 3. Self-Condensation: Under basic conditions, esters can undergo self-condensation reactions.[2] | 1. Moderate Reaction Temperature: Avoid excessive heating after the hydrolysis is complete. 2. Use Milder Reaction Conditions: Employ a less concentrated base or a lower reaction temperature. Consider using an acid-catalyzed hydrolysis method. 3. Control Base Concentration and Temperature: Use a stoichiometric amount of base and maintain a lower reaction temperature to disfavor condensation pathways.[2] |
| Difficulty in Product Isolation | 1. Incomplete Precipitation of Carboxylic Acid: The pH of the solution may not be sufficiently acidic to fully precipitate the product. 2. Product is Soluble in the Aqueous Phase: The trifluorobenzoic acid may have some solubility in water. 3. Emulsion Formation During Extraction: The presence of salts and other impurities can lead to the formation of stable emulsions. | 1. Adjust pH: Carefully add a strong acid (e.g., concentrated HCl) until the pH is well below the pKa of the carboxylic acid (typically pH 1-2).[3] 2. Extraction with an Organic Solvent: After acidification, extract the aqueous phase multiple times with a suitable organic solvent like ethyl acetate or diethyl ether.[4] 3. Brine Wash: Wash the organic extracts with a saturated sodium chloride solution (brine) to break emulsions and remove excess water. |
| Low Isolated Yield Despite Good Conversion | 1. Losses During Workup: Multiple transfer steps, extractions, and filtrations can lead to mechanical losses of the product. 2. Incomplete Extraction: Insufficient volume or number of extractions can leave the product in the aqueous phase. 3. Co-precipitation of Impurities: The crude product may contain inorganic salts or other impurities, leading to an overestimation of the initial yield. | 1. Optimize Workup Procedure: Minimize the number of transfer steps and ensure quantitative transfers. 2. Perform Multiple Extractions: Extract the aqueous layer with several portions of the organic solvent to ensure complete recovery. 3. Purify the Crude Product: Recrystallize the crude product from a suitable solvent system to remove impurities and obtain a pure product. |
Frequently Asked Questions (FAQs)
Q1: What are the typical conditions for base-catalyzed hydrolysis (saponification) of this compound?
A1: A common method for saponification involves dissolving the ester in a suitable solvent like methanol or a mixture of water and a co-solvent.[3] An excess of a strong base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is typically heated to reflux to drive the reaction to completion.[1] The reaction progress should be monitored by a suitable analytical technique like TLC or HPLC.
Q2: Can I use acid-catalyzed hydrolysis for this compound?
A2: Yes, acid-catalyzed hydrolysis is a viable alternative. This typically involves heating the ester in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.[5] This method can be advantageous if the product or starting material is sensitive to strong bases.
Q3: How do the fluorine substituents affect the hydrolysis reaction?
A3: The electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon of the ester more electrophilic and susceptible to nucleophilic attack by hydroxide ions.[1] This can potentially lead to a faster rate of hydrolysis compared to non-fluorinated analogues. However, the fluorine atoms can also be susceptible to nucleophilic aromatic substitution under harsh basic conditions, leading to side products.
Q4: What is the best way to purify the final 2,4,5-Trifluorobenzoic Acid product?
A4: After acidic workup and extraction, the crude product can be purified by recrystallization. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Column chromatography on silica gel can also be employed for further purification if necessary.[4]
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot for the carboxylate (or carboxylic acid after acidification of the TLC sample) indicates the progress of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
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Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a THF/water mixture in a round-bottom flask.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq) to the flask.
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Reaction: Heat the reaction mixture to reflux (typically 60-100 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. If an organic solvent was used, remove it under reduced pressure.
-
Acidification: Slowly add concentrated hydrochloric acid to the aqueous solution with stirring in an ice bath until the pH is approximately 1-2. A white precipitate of 2,4,5-Trifluorobenzoic Acid should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Drying: Dry the product under vacuum to obtain the crude 2,4,5-Trifluorobenzoic Acid.
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Purification (Optional): Recrystallize the crude product from a suitable solvent system.
Protocol 2: Acid-Catalyzed Hydrolysis
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and an aqueous solution of a strong acid (e.g., 20% H₂SO₄).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the carboxylic acid may form upon cooling.
-
Extraction: If no precipitate forms, or to ensure complete recovery, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Washing: Combine the organic extracts and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification (Optional): Recrystallize the crude product from a suitable solvent system.
Visualizations
References
Preventing side reactions in Grignard additions to "Methyl 2,4,5-trifluorobenzoate"
Technical Support Center: Grignard Additions to Methyl 2,4,5-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions to address common side reactions and challenges encountered during the Grignard addition to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary product expected from the Grignard reaction with this compound?
A1: Grignard reagents typically add twice to esters.[1][2] The initial reaction forms a ketone intermediate, which is more reactive than the starting ester.[2][3] This ketone then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup.[1][2]
Q2: Can I stop the reaction at the ketone stage?
A2: Isolating the ketone is challenging due to its high reactivity. However, it can be favored by using cryogenic temperatures (e.g., -40°C to -78°C), which can significantly slow down the second addition.[4] Another strategy is "inverse addition," where the Grignard reagent is added slowly to the ester solution to maintain a low concentration of the nucleophile.
Q3: Are the fluorine atoms on the benzene ring reactive towards the Grignard reagent?
A3: Generally, carbon-fluorine bonds in aryl fluorides are unreactive towards Grignard reagents under standard conditions.[5] However, highly activated magnesium or harsh reaction conditions could potentially lead to side reactions, though this is less common.
Q4: Why is it critical to use anhydrous (dry) conditions?
A4: Grignard reagents are extremely strong bases and will react with even weakly acidic protons, such as those from water.[6] This reaction consumes the Grignard reagent, reducing the yield, and produces the corresponding alkane from the Grignard's R-group.[6] All glassware must be flame- or oven-dried, and anhydrous solvents must be used.[1][7]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired tertiary alcohol; recovery of starting ester. | 1. Inactive Grignard Reagent: The reagent may have degraded due to moisture or CO2 exposure. 2. Poor Quality Magnesium: The magnesium surface may be passivated with an oxide layer.[8] 3. Insufficient Reaction Time/Temperature. | 1. Use freshly prepared or recently titrated Grignard reagent. Ensure all solvents and reagents are anhydrous.[4] 2. Activate magnesium turnings with iodine, 1,2-dibromoethane, or by crushing them.[1] 3. Ensure the reaction goes to completion. After addition, allow it to warm to room temperature or gently reflux to ensure the second addition occurs. |
| A significant amount of ketone is formed instead of the tertiary alcohol. | 1. Insufficient Grignard Reagent: Less than two equivalents of the Grignard reagent were active. 2. Steric Hindrance: A bulky Grignard reagent may slow the second addition. 3. Low Reaction Temperature: The reaction may not have been warmed sufficiently after the initial addition. | 1. Use a slight excess (e.g., 2.1-2.2 equivalents) of a freshly titrated Grignard reagent. 2. Allow for longer reaction times or gentle warming after the initial addition. 3. After the initial low-temperature addition, allow the reaction to warm to room temperature and stir for an additional 30-60 minutes. |
| Formation of a biphenyl-type byproduct (from an aryl Grignard). | Wurtz-type Coupling: This occurs when the Grignard reagent reacts with the starting aryl halide. It is a major side reaction when forming the Grignard reagent itself. | 1. During Grignard formation, add the aryl halide slowly to the magnesium suspension to maintain a low concentration. 2. Ensure the magnesium is highly active to promote rapid formation of the Grignard reagent over the coupling side reaction. |
| Reaction mixture turns dark brown or black. | Decomposition: Trifluoromethyl-substituted phenyl Grignard reagents, in particular, can be thermally unstable and decompose, especially at higher concentrations. | 1. Consider preparing and using the Grignard reagent at lower temperatures. 2. Use the Grignard reagent immediately after it is prepared. 3. Avoid high concentrations of the reagent solution. |
Key Reaction Pathways
This diagram illustrates the expected reaction sequence for the Grignard addition to this compound, along with a significant side reaction.
Caption: Main and side reaction pathways in Grignard addition to an ester.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues during the experiment.
Caption: A logical workflow for troubleshooting common Grignard reaction issues.
Detailed Experimental Protocol (Example)
This protocol is a general guideline for the addition of an aryl Grignard reagent to this compound to yield a tertiary alcohol. Caution: Grignard reactions are highly exothermic and reagents are moisture-sensitive. This should only be performed by trained personnel.
1. Preparation and Setup:
-
All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).[7]
-
Magnesium turnings (2.2 eq.) are added to the reaction flask with a magnetic stir bar. The flask is sealed and purged with an inert gas.
-
Anhydrous solvent (e.g., THF or diethyl ether) is added via syringe.
2. Grignard Reagent Formation:
-
A small crystal of iodine is added to the magnesium suspension to initiate the reaction.[1]
-
The corresponding aryl halide (e.g., bromobenzene, 2.1 eq.) dissolved in anhydrous THF is added to the dropping funnel.
-
A small portion of the halide solution is added to the magnesium. The reaction is initiated when the iodine color fades and bubbling or gentle reflux is observed.
-
The remaining halide solution is added dropwise at a rate that maintains a gentle reflux. After addition is complete, the mixture may be stirred for an additional 30 minutes.
3. Reaction with the Ester:
-
Prepare a solution of this compound (1.0 eq.) in anhydrous THF in a separate dry flask.
-
Cool the freshly prepared Grignard reagent solution to 0°C in an ice-water bath.[7]
-
The ester solution is added dropwise to the stirred Grignard reagent via the dropping funnel. Note: For mono-addition to favor the ketone, this step should be reversed (Grignard added to ester) and performed at -78°C.[4]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour to ensure the second addition is complete.[7]
4. Workup and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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The crude product can be purified by flash column chromatography or recrystallization.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. www1.udel.edu [www1.udel.edu]
- 6. mason.gmu.edu [mason.gmu.edu]
- 7. amherst.edu [amherst.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 2,4,5-trifluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,4,5-trifluorobenzoate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and characterization of this compound.
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | The Fischer esterification is an equilibrium reaction. To drive it to completion, use a large excess of methanol (which can also serve as the solvent) and ensure a sufficient reaction time (typically 4-12 hours) under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] |
| Insufficient Catalyst | Use a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Ensure the catalyst is active and not degraded.[3][4] |
| Presence of Water | Water can shift the equilibrium back towards the starting materials. Use anhydrous methanol and ensure all glassware is thoroughly dried before starting the reaction.[2] |
| Sub-optimal Temperature | The reaction should be heated to a gentle reflux. Too low a temperature will result in a slow reaction rate, while excessively high temperatures could lead to side reactions.[1][2] |
Problem 2: Presence of Unreacted 2,4,5-Trifluorobenzoic Acid in the Final Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | As mentioned above, drive the equilibrium towards the product by using excess methanol and allowing for a sufficient reaction time. |
| Inefficient Work-up | During the work-up, a thorough wash with a basic solution, such as saturated sodium bicarbonate (NaHCO₃), is crucial to remove the acidic starting material.[1] Perform multiple washes and test the pH of the aqueous layer to ensure it is basic. |
| Precipitation during Work-up | If the product precipitates during the basic wash, it may trap the unreacted acid. Ensure the product remains dissolved in the organic layer during the extraction process. |
Problem 3: Identification of Unknown Impurities in the Product
Analytical Approach to Impurity Identification:
A combination of analytical techniques is recommended for the identification of unknown byproducts:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns. It can help distinguish between isomers and other byproducts.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of the reaction mixture, including non-volatile byproducts.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides detailed structural information about the impurities. ¹⁹F NMR is particularly useful for identifying fluorinated byproducts.
Logical Workflow for Impurity Identification
Caption: A logical workflow for the identification of unknown impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Based on the typical Fischer-Speier esterification reaction, the most common impurities are:
-
Unreacted 2,4,5-Trifluorobenzoic Acid: Due to the equilibrium nature of the reaction.
-
Water: A byproduct of the reaction that can also be present from reagents and glassware.
-
Sulfuric Acid: The catalyst used in the reaction.
-
Dimethyl ether: Can form as a byproduct from the self-condensation of methanol in the presence of a strong acid catalyst, especially at higher temperatures.
-
Isomeric Methyl Trifluorobenzoates: If the starting 2,4,5-trifluorobenzoic acid contains isomeric impurities, these will also be esterified.
-
Hydrolysis Product: During aqueous work-up, some of the desired ester may hydrolyze back to the carboxylic acid.
Q2: How can I minimize the formation of dimethyl ether?
A2: To minimize the formation of dimethyl ether, it is advisable to use the minimum effective amount of sulfuric acid and to avoid excessively high reaction temperatures. Maintaining a gentle reflux is generally sufficient for the esterification to proceed without significant ether formation.
Q3: What is the best method to purify crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Liquid-Liquid Extraction: An initial work-up with a basic solution (e.g., sodium bicarbonate) is essential to remove the unreacted carboxylic acid and the acid catalyst.[1]
-
Fractional Distillation: This is a highly effective method for separating the product from less volatile impurities (like residual acid) and more volatile impurities (like residual methanol and dimethyl ether).[1]
-
Recrystallization: If the product is a solid at room temperature and a suitable solvent is found, recrystallization can be an excellent method for achieving high purity. Common solvent systems for esters include ethanol, or mixtures like n-hexane/ethyl acetate.[6]
Q4: Can the fluorine atoms on the aromatic ring react under the esterification conditions?
A4: Under typical Fischer esterification conditions (refluxing methanol with a catalytic amount of sulfuric acid), the C-F bonds on the aromatic ring are generally stable and do not undergo reaction. However, under more forcing conditions or with different reagents, defluorination could potentially occur, but it is not a common side reaction in this specific synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
Materials:
-
2,4,5-Trifluorobenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
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Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4,5-trifluorobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-50 equivalents), which also serves as the solvent.[1]
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.[1]
-
Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent like dichloromethane or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases to neutralize and remove unreacted acid.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.[1]
-
Synthesis and Purification Workflow
Caption: A general workflow for the synthesis and purification of this compound.
Protocol 2: Purification by Fractional Distillation
Procedure:
-
Set up a fractional distillation apparatus with a Vigreux or packed column.
-
Transfer the crude this compound to the distillation flask.
-
Apply a vacuum and gently heat the flask.
-
Collect the fraction that distills at the expected boiling point of the product. The boiling point will vary depending on the applied pressure.
-
Analyze the purity of the distilled product using GC-MS or NMR spectroscopy.
Protocol 3: Purification by Recrystallization
Procedure:
-
Solvent Screening: In a small test tube, test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair (one in which the compound is soluble when hot and insoluble when cold).
-
Dissolution: Dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration.
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Crystallization: Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Illustrative Data)
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Fractional Distillation | >99% | 80-90% | Excellent for separating volatile impurities. | Requires vacuum for high-boiling point compounds; potential for thermal degradation. |
| Recrystallization | >99.5% | 70-85% | Can provide very high purity; effective for removing colored impurities. | Requires finding a suitable solvent; yield can be lower due to solubility in the mother liquor. |
| Column Chromatography | >98% | 60-80% | Good for separating compounds with similar boiling points. | Time-consuming and requires large amounts of solvent. |
Table 2: Common Impurities and their Identification (Illustrative Data)
| Impurity | Potential Source | Identification Method | Typical Retention Time (GC-MS) |
| 2,4,5-Trifluorobenzoic Acid | Incomplete reaction | GC-MS, ¹H NMR | Varies |
| Methanol | Excess reagent | GC-MS, ¹H NMR | Early eluting |
| Dimethyl ether | Side reaction of methanol | GC-MS | Very early eluting |
| Isomeric Methyl Trifluorobenzoates | Impure starting material | GC-MS, ¹⁹F NMR | Similar to product |
References
- 1. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for "Methyl 2,4,5-trifluorobenzoate" Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of reactions involving Methyl 2,4,5-trifluorobenzoate. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, as well as in subsequent reactions where it is used as a starting material.
Synthesis of this compound via Fischer Esterification
Q1: My Fischer esterification reaction to synthesize this compound is not going to completion. What are the possible causes and solutions?
A1: Incomplete esterification is a common issue and can be attributed to several factors:
-
Equilibrium: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, you can use a large excess of methanol or remove water as it is formed.[1]
-
Insufficient Catalyst: Ensure you are using a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.
-
Reaction Time and Temperature: Typical reaction times for Fischer esterification range from 1 to 10 hours at temperatures between 60-110°C.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time and temperature for your specific setup.[2]
Q2: I have unreacted 2,4,5-trifluorobenzoic acid in my crude product after the work-up. How can I remove it?
A2: Unreacted carboxylic acid can be effectively removed by washing the organic layer with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is commonly used to neutralize and extract the acidic starting material into the aqueous layer.[3][4]
Q3: What are the potential side products in the Fischer esterification of 2,4,5-trifluorobenzoic acid?
A3: Besides unreacted starting materials, several side products can form:
-
Sulfonation: If using concentrated sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring can occur.[2]
-
Ether Formation: The alcohol (methanol) can undergo self-condensation to form dimethyl ether, especially at high temperatures with a strong acid catalyst.[2]
-
Condensation Products: Condensation of methanol molecules can lead to byproducts like 1,1,3-trimethoxypropane.[5]
Q4: My crude product is an oil and won't crystallize. What should I do?
A4: The presence of impurities or residual solvent can prevent crystallization. Try the following:
-
Ensure all solvent from the work-up has been removed under reduced pressure.
-
Attempt purification by column chromatography to isolate the pure ester, which may then crystallize.
Work-up of Reactions Using this compound as a Reactant
Q5: I am performing a nucleophilic aromatic substitution (SNAr) on this compound and am having trouble with the work-up. What is a general procedure?
A5: A general work-up for an SNAr reaction involves:
-
Quenching the reaction, often with an aqueous solution like saturated ammonium chloride.
-
Extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing the organic layer with water and then brine to remove water-soluble impurities.
-
Drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Removing the solvent under reduced pressure to yield the crude product.
Further purification is typically achieved by column chromatography or recrystallization.
Q6: After my reaction, I have residual starting material (this compound). How can I separate it from my product?
A6: The separation strategy will depend on the properties of your product. Column chromatography is a versatile method for separating compounds with different polarities. If your product has a significantly different solubility profile than this compound, recrystallization from a suitable solvent system may also be effective.
Quantitative Data
| Parameter | Value/Range | Notes |
| Reaction Time (Fischer Esterification) | 1 - 72 hours | Dependent on temperature, catalyst, and scale. Monitoring by TLC is recommended.[2] |
| Reaction Temperature (Fischer Esterification) | 60 - 150°C | Higher temperatures can increase the reaction rate but may also lead to side products.[2][6] |
| Typical Yield (Fischer Esterification) | 80 - 95% | Yields can vary based on reaction conditions and purification methods.[3][6] |
| Catalyst Loading (Acid Catalyst) | Catalytic amounts | Typically 1-5 mol% of the limiting reagent. |
Experimental Protocols
Detailed Methodology for Fischer Esterification of 2,4,5-Trifluorobenzoic Acid
This protocol is a general guideline and may require optimization.
Materials:
-
2,4,5-Trifluorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,4,5-trifluorobenzoic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.
-
Heat the reaction mixture to reflux (approximately 65°C for methanol) and stir for 4-8 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.[7][8][9]
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid at room temperature.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
Technical Support Center: Saponification of Methyl 2,4,5-trifluorobenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the saponification of Methyl 2,4,5-trifluorobenzoate to produce 2,4,5-trifluorobenzoic acid.
Troubleshooting Guide
This section provides solutions to potential problems that may arise during the saponification reaction.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Saponification | 1. Insufficient Base: Not enough hydroxide ions to completely react with the ester. 2. Low Reaction Temperature: The reaction rate is too slow at the current temperature. 3. Short Reaction Time: The reaction has not been allowed to proceed to completion. 4. Poor Solubility: The ester is not sufficiently dissolved in the reaction medium. | 1. Increase Base: Use a higher molar equivalent of NaOH or KOH (typically 1.1 to 2.0 equivalents). 2. Increase Temperature: Heat the reaction mixture to reflux. For some electron-deficient esters, room temperature might be sufficient, but heating is often necessary for complete conversion.[1] 3. Extend Reaction Time: Monitor the reaction progress using TLC or HPLC and continue until the starting material is no longer detected. 4. Add a Co-solvent: Use a mixture of water and a water-miscible organic solvent like methanol, ethanol, or THF to improve solubility. |
| Formation of Byproducts | 1. Nucleophilic Aromatic Substitution (SNAr): The fluoride atoms on the aromatic ring can be substituted by hydroxide ions, especially at elevated temperatures, leading to the formation of hydroxylated or di-hydroxylated benzoic acids. 2. Decarboxylation: The desired product, 2,4,5-trifluorobenzoic acid, may decarboxylate at high temperatures to form 1,2,4-trifluorobenzene. | 1. Control Temperature: Avoid excessively high temperatures. If SNAr is observed, try running the reaction at a lower temperature for a longer duration. 2. Use a Milder Base: Consider using a weaker base or a lower concentration of the strong base. 3. Minimize Reaction Time: Once the saponification is complete, cool the reaction mixture promptly to prevent subsequent decarboxylation. |
| Product Isolation Issues | 1. Product Remains in Solution: The sodium salt of the carboxylic acid is water-soluble and will not precipitate. 2. Oily Product: The protonated carboxylic acid may separate as an oil instead of a solid if it has a low melting point or if impurities are present. | 1. Acidification: After the reaction is complete, acidify the cooled reaction mixture with an acid like HCl to a pH of ~2-3 to precipitate the carboxylic acid.[2] 2. Extraction: If the product oils out, extract the aqueous solution with an organic solvent such as ethyl acetate. The organic layers can then be combined, dried, and the solvent evaporated. 3. Crystallization: Purify the crude product by crystallization from an appropriate solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction in the saponification of this compound?
A1: The primary reaction is the base-promoted hydrolysis of the methyl ester to form the sodium or potassium salt of 2,4,5-trifluorobenzoic acid and methanol.[2] Subsequent acidification yields the free carboxylic acid.
Q2: What are the most likely byproducts in this reaction?
A2: The most probable byproducts arise from nucleophilic aromatic substitution (SNAr) of one of the fluorine atoms by a hydroxide ion, leading to hydroxylated trifluorobenzoic acids. At higher temperatures, decarboxylation of the product can occur, yielding 1,2,4-trifluorobenzene.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, spot the reaction mixture against the starting material (this compound). The reaction is complete when the starting material spot is no longer visible. HPLC provides a more quantitative measure of the conversion.
Q4: Why is it important to control the temperature during this saponification?
A4: Temperature control is crucial to minimize side reactions. While heating can accelerate the desired saponification, excessive temperatures can promote undesirable side reactions such as nucleophilic aromatic substitution of the fluorine atoms and decarboxylation of the final product.
Q5: What is the purpose of adding a co-solvent like methanol or THF?
A5: this compound has limited solubility in aqueous solutions. A co-solvent helps to create a homogeneous reaction mixture, which increases the rate and completeness of the saponification reaction.
Experimental Protocols
Adapted General Protocol for Saponification of this compound
This protocol is an adapted general procedure for the saponification of methyl esters and should be optimized for specific experimental setups.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (or Ethanol/THF)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated or 1M
-
Ethyl acetate (for extraction)
-
Magnesium sulfate or Sodium sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., a 3:1 to 1:1 v/v ratio).
-
Addition of Base: Add sodium hydroxide (1.1 - 2.0 equivalents) to the solution.
-
Heating and Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal (Optional): If a co-solvent was used, it can be removed under reduced pressure.
-
Acidification: Slowly add hydrochloric acid to the aqueous solution with stirring until the pH is approximately 2-3. A precipitate of 2,4,5-trifluorobenzoic acid should form.
-
Isolation:
-
Filtration: If a solid precipitates, collect the product by vacuum filtration and wash with cold water.
-
Extraction: If the product separates as an oil or remains in solution, extract the aqueous mixture with ethyl acetate (3x).
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 2,4,5-trifluorobenzoic acid can be further purified by crystallization.
Visualizations
References
Technical Support Center: TLC Visualization of Fluorinated Aromatic Compounds
This guide provides troubleshooting advice and answers to frequently asked questions regarding the visualization of fluorinated aromatic compounds on Thin-Layer Chromatography (TLC) plates.
Frequently Asked Questions (FAQs)
Q1: Why are my fluorinated aromatic compounds difficult to visualize on a TLC plate?
Fluorinated aromatic compounds can be challenging to visualize because the carbon-fluorine (C-F) bond is strong and generally unreactive to common TLC stains like potassium permanganate or vanillin, which rely on oxidation or reaction with specific functional groups. Visualization success often depends on the other functional groups present on the aromatic ring or the inherent properties of the molecule itself.
Q2: What is the first and simplest method I should try for visualizing my compounds?
The primary and most straightforward method is using TLC plates with a fluorescent indicator (e.g., F254). You can then visualize your compounds using a UV lamp at 254 nm. Aromatic compounds, including fluorinated ones, are often UV-active and will appear as dark spots on a green fluorescent background through a phenomenon known as UV shadowing.
Q3: Are there any universal chemical stains that work for fluorinated compounds?
While no single stain is universally effective for all fluorinated compounds, some general stains can work if the compound has other receptive functional groups or through physical adsorption.
-
Iodine Chamber: This is a good second option after UV light. The plate is placed in a sealed chamber containing iodine crystals. Iodine vapor adsorbs onto the surface of the plate and the spots, often making non-polar compounds appear as brown or yellow-brown spots. This method is non-destructive, but the spots tend to fade over time.
-
Potassium Permanganate (KMnO4) Stain: This stain is generally ineffective for compounds containing only C-F and C-H bonds as they are resistant to oxidation. However, if your fluorinated aromatic compound also contains oxidizable groups (e.g., alkenes, alkynes, alcohols, aldehydes), it will appear as a yellow or white spot on a purple background.
Q4: Can I use stains that react with the aromatic ring itself?
Yes, certain stains can react with the aromatic ring, provided it is sufficiently activated. However, the presence of highly electronegative fluorine atoms can deactivate the ring, making it less reactive towards electrophilic stains. Stains like vanillin-sulfuric acid may work if the aromatic ring has other activating groups, but they often fail with highly fluorinated or perfluorinated systems.
Visualization Techniques: A Comparative Summary
The table below summarizes common TLC visualization methods and their general applicability to fluorinated aromatic compounds.
| Visualization Method | Principle | Suitability for Fluorinated Aromatics | General Comments |
| UV Light (254 nm) | UV Shadowing | Highly Recommended. Most aromatic compounds are UV-active. | Non-destructive and very reliable for UV-active molecules. Requires TLC plates with a fluorescent indicator. |
| Iodine Chamber | Physical Adsorption | Good. Generally effective for a wide range of compounds, including less polar ones. | Non-destructive, but spots are often temporary and may have low contrast. |
| Potassium Permanganate | Oxidation | Limited. Only works if other oxidizable functional groups are present on the molecule. | Ineffective for perfluorinated or highly fluorinated compounds lacking other reactive sites. |
| Vanillin-Sulfuric Acid | Electrophilic Aromatic Rxn | Limited. May work for aromatics with activating groups, but fluorine atoms are deactivating. | Often requires heating. Unlikely to work for electron-poor or highly fluorinated rings. |
| Phosphomolybdic Acid | Reduction | Limited. Can work for compounds that are susceptible to oxidation (e.g., phenols, antioxidants). | Stains a wide variety of compounds blue-green on a yellow-green background after heating. |
Experimental Protocols
Protocol 1: UV Shadowing Visualization
-
Develop the TLC Plate: Run your TLC plate in the chosen solvent system until the solvent front reaches the desired height.
-
Dry the Plate: Remove the plate from the chamber and allow all the developing solvent to evaporate completely in a fume hood.
-
Visualize: Place the dried TLC plate under a short-wave UV lamp (254 nm) in a dark environment.
-
Mark the Spots: UV-active compounds will appear as dark purple or black spots against the glowing green background. Circle the spots lightly with a pencil to mark their positions.
Protocol 2: Iodine Chamber Visualization
-
Prepare the Chamber: Add a few crystals of solid iodine to a sealed glass chamber (e.g., a beaker covered with a watch glass). Allow a few minutes for the iodine vapor to saturate the chamber.
-
Develop and Dry the Plate: Run and thoroughly dry your TLC plate as described above.
-
Stain the Plate: Place the dried TLC plate inside the iodine chamber. Close the lid.
-
Monitor: Leave the plate in the chamber for 2-10 minutes. The spots will gradually appear as brown or yellowish-brown stains.
-
Mark and Document: Remove the plate and immediately circle the spots with a pencil, as they will fade. Photograph the plate for your records.
Troubleshooting Guide
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use_iodine -> spots_visible_iodine; spots_visible_iodine -> problem_solved_iodine [label="Yes"]; spots_visible_iodine -> no_stain_reaction [label="No"]; no_stain_reaction -> check_functional_groups; check_functional_groups -> use_kmn04 [label="Yes"]; check_functional_groups -> final_issue [label="No"]; use_kmn04 -> final_issue [style=dashed, arrowhead=open, label="If still no spots..."]; }
Q: My compound is aromatic, but I don't see a spot under the UV lamp.
-
Low Concentration: Your sample may be too dilute. Try spotting a more concentrated solution onto the TLC plate.
-
No UV Chromophore: While most aromatic compounds are UV-active, the specific structure of your molecule might result in very weak absorption at 254 nm.
-
Incorrect UV Wavelength: Ensure you are using a short-wave UV lamp (254 nm). A long-wave (365 nm) lamp is generally less effective for shadowing unless the compound itself is fluorescent.
Q: I tried staining with potassium permanganate, but nothing happened.
This is a common outcome. The C-F bond and aromatic C-H or C-C bonds are not susceptible to oxidation by permanganate. This stain will only work if your molecule possesses other functional groups that can be readily oxidized, such as alcohols, aldehydes, or alkenes. The absence of a spot with KMnO4 can be informative, suggesting the absence of such groups.
Q: The spots from the iodine chamber faded before I could analyze the plate.
Iodine staining is a reversible process based on weak physical adsorption. The spots will disappear as the iodine sublimates off the plate. To avoid this, circle the spots with a pencil immediately after removing the plate from the chamber and calculate the Rf values right away. For permanent records, photograph the plate as soon as the spots are sufficiently developed.
Q: Can I use a combination of visualization techniques?
Absolutely. A recommended workflow is to first check under a UV lamp, mark any spots, and then proceed with a chemical stain like iodine. This allows you to gather multiple pieces of information from a single TLC plate.
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// Edges start -> step1; step1 -> decision1; decision1 -> mark1 [label="Yes"]; decision1 -> step2 [label="No"]; mark1 -> step2 [label="Proceed to next step"]; step2 -> decision2; decision2 -> mark2 [label="Yes"]; decision2 -> step3 [label="No"]; mark2 -> step3 [label="Proceed to next step"]; step3 -> end; }
Technical Support Center: Managing Exothermic Reactions with Methyl 2,4,5-trifluorobenzoate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving Methyl 2,4,5-trifluorobenzoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
Q2: What types of reactions involving this compound are likely to be exothermic?
Nucleophilic aromatic substitution (SNAr) reactions are the most likely to be significantly exothermic.[3][4] In these reactions, a nucleophile replaces one of the fluorine atoms on the benzene ring. The electron-withdrawing nature of the fluorine atoms and the ester group activate the ring for nucleophilic attack, which can lead to a rapid release of heat. Common nucleophiles that could lead to exothermic reactions include:
-
Amines (amination)
-
Hydroxides (hydrolysis)
-
Alkoxides
-
Thiolates
Q3: What are the risks of an uncontrolled exothermic reaction with this compound?
An uncontrolled exothermic reaction can lead to a rapid increase in temperature and pressure within the reaction vessel, a dangerous situation known as a thermal runaway. This can result in:
-
Boiling of the solvent, leading to over-pressurization.
-
Decomposition of reactants, intermediates, or products, which may generate gas and further increase pressure.
-
Side reactions that can lead to the formation of hazardous byproducts.
-
In severe cases, rupture of the reaction vessel and a potential explosion, as has been documented in incidents involving similar fluoroaromatic compounds.
Q4: How can I assess the thermal risk of my reaction?
For novel reactions or when scaling up, a thermal risk assessment is crucial. This can be achieved through:
-
Reaction Calorimetry: This technique measures the heat evolved during a reaction under controlled conditions, providing critical data such as the heat of reaction, adiabatic temperature rise, and maximum heat release rate.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for the reaction mixture, which is vital for defining a safe operating temperature window.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Rapid, unexpected temperature increase after adding a nucleophile. | Highly exothermic reaction occurring faster than the cooling system can handle. | 1. Immediately stop the addition of the nucleophile. 2. Increase cooling to the maximum capacity. 3. If the temperature continues to rise uncontrollably, be prepared to execute an emergency quenching procedure (have a pre-planned quenching agent ready).4. For future experiments, reduce the rate of addition, dilute the reactants, or lower the initial reaction temperature. |
| Reaction does not start at the expected temperature, then suddenly accelerates. | An induction period followed by a rapid, uncontrolled reaction. | 1. Be extremely cautious with heating to initiate a reaction. A small, localized hot spot can trigger a runaway reaction.2. Ensure proper mixing to distribute the reactants and heat evenly.3. Consider the purity of your starting materials; impurities can sometimes inhibit or unexpectedly accelerate a reaction.4. For subsequent runs, consider a higher starting temperature with a very slow initial addition of the nucleophile to find the true onset temperature under controlled conditions. |
| Formation of significant side products or dark coloration of the reaction mixture. | Localized overheating (hot spots) due to poor mixing or too rapid addition of reagents, leading to decomposition or side reactions. | 1. Improve stirring efficiency. Use an appropriate stirrer and vessel geometry for the scale of your reaction.2. Decrease the concentration of reactants. 3. Optimize the rate of addition to maintain a steady internal temperature.4. Analyze the side products to understand the decomposition pathway, which can inform the safe upper-temperature limit. |
| Difficulty in controlling the temperature during scale-up. | The surface-area-to-volume ratio decreases on scale-up, reducing the efficiency of heat removal. | 1. Do not scale up a reaction without proper thermal hazard assessment. 2. Consider a semi-batch process where one reactant is added slowly to control the rate of heat generation.3. Ensure your cooling system is adequately sized for the larger scale.4. For highly exothermic reactions, continuous flow chemistry in a microreactor can be a safer alternative as it offers superior heat transfer.[5] |
Experimental Protocols: General Methodologies for Managing Exotherms
The following are general protocols that should be adapted for specific reactions. The key is a proactive approach to temperature control.
General Protocol for Nucleophilic Aromatic Substitution (e.g., Amination)
-
Reactor Setup:
-
Use a reaction vessel equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel.
-
Ensure the cooling bath is of sufficient size and at a low enough temperature to act as an effective heat sink.
-
-
Reactant Charging:
-
Charge the reactor with this compound and the chosen solvent.
-
Cool the mixture to the desired initial temperature (e.g., 0 °C or lower) before starting the addition of the nucleophile.
-
-
Controlled Addition:
-
Dissolve the nucleophile (e.g., an amine) in a suitable solvent and place it in the addition funnel.
-
Add the nucleophile solution dropwise to the stirred solution of this compound.
-
Monitor the internal temperature closely. The rate of addition should be adjusted to maintain the desired temperature and to ensure that the cooling system is not overwhelmed.
-
-
Reaction Monitoring and Work-up:
-
After the addition is complete, continue to stir the reaction at the set temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, proceed with a carefully planned work-up and purification procedure.
-
Visualizations
Logical Workflow for Troubleshooting Temperature Excursions
Caption: Troubleshooting logic for a temperature excursion.
Experimental Workflow for Controlled Exothermic Reaction
Caption: General workflow for a controlled exothermic reaction.
References
"Methyl 2,4,5-trifluorobenzoate" stability under acidic vs. basic conditions
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions regarding the stability of Methyl 2,4,5-trifluorobenzoate under acidic and basic conditions. It includes troubleshooting advice and detailed experimental protocols to assist in designing and interpreting stability studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic versus basic conditions?
A1: this compound, like other esters, is susceptible to hydrolysis, breaking down into 2,4,5-trifluorobenzoic acid and methanol. This process can be catalyzed by both acids and bases.
-
Under Basic Conditions (Saponification): Hydrolysis is generally rapid and irreversible.[1] The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylic acid is deprotonated to form a carboxylate salt, which prevents the reverse reaction.[1] Therefore, this compound is expected to be significantly less stable under basic conditions.
-
Under Acidic Conditions: Acid-catalyzed hydrolysis is a reversible process.[1] The reaction requires protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon for attack by water. To drive the reaction towards the hydrolysis products, a large excess of water is typically required. Generally, the stability of esters is greater under acidic to neutral conditions compared to basic conditions. For instance, the non-fluorinated methyl benzoate has a reported half-life of 2.8 years at pH 7, but only 10 days at pH 9.[2]
Q2: How do the fluorine substituents on the benzene ring affect the hydrolysis rate of this compound?
A2: The three fluorine atoms on the benzene ring are strong electron-withdrawing groups. This electronic effect is expected to significantly increase the rate of hydrolysis compared to the non-fluorinated methyl benzoate. The electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. Studies on other fluorinated esters have shown that the rate of hydrolysis increases with the number of fluorine atoms.[3]
Q3: I am observing rapid degradation of my compound in a formulation. How can I determine if it is due to hydrolysis?
A3: To confirm if hydrolysis is the cause of degradation, you can conduct a stability study under controlled pH conditions. You will need a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate and quantify this compound from its potential degradation product, 2,4,5-trifluorobenzoic acid.
Troubleshooting Steps:
-
Develop a Stability-Indicating HPLC Method: Ensure your HPLC method can resolve the parent compound from its degradation products. This can be confirmed by performing forced degradation studies (see Q4).
-
Conduct a Time-Course Study: Prepare solutions of your compound in buffers of different pH values (e.g., pH 2, pH 7, pH 10).
-
Monitor the Concentrations: At various time points, analyze the samples using your validated HPLC method to measure the concentration of this compound and 2,4,5-trifluorobenzoic acid.
-
Analyze the Data: If you observe a decrease in the concentration of the ester and a corresponding increase in the concentration of the carboxylic acid, hydrolysis is occurring. The rate of this change will indicate the stability at that particular pH.
Troubleshooting Guides
Problem 1: I am unable to separate this compound and 2,4,5-trifluorobenzoic acid in my HPLC analysis.
Solution:
-
Adjust Mobile Phase pH: The retention of 2,4,5-trifluorobenzoic acid is highly dependent on the pH of the mobile phase. Ensure the pH is at least 2 units below the pKa of the carboxylic acid to ensure it is in its protonated, less polar form, which will increase its retention time on a reverse-phase column.
-
Modify Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of organic solvent will generally increase the retention of both compounds.
-
Change the Column: If adjusting the mobile phase is not sufficient, consider using a different stationary phase. A C18 column is a good starting point, but other phases like phenyl-hexyl or a polar-embedded phase might offer different selectivity.
-
Gradient Elution: Employ a gradient elution program, starting with a lower concentration of organic solvent and gradually increasing it. This can help to separate early-eluting polar compounds from later-eluting non-polar compounds.
Problem 2: My results from the stability study are not reproducible.
Solution:
-
Control Temperature: Hydrolysis rates are temperature-dependent. Ensure your stability studies are conducted in a temperature-controlled environment (e.g., an incubator or water bath).
-
Buffer Capacity: Ensure your buffers have sufficient capacity to maintain the pH throughout the experiment, especially if the hydrolysis reaction produces an acidic or basic product.
-
Sample Preparation: Be consistent with your sample preparation. Use calibrated pipettes and ensure complete dissolution of your compound. For basic conditions, be mindful of potential CO2 absorption from the air which can alter the pH.
-
Analytical Method Validation: Validate your analytical method for linearity, accuracy, and precision to ensure the variability is not from the measurement itself.
Quantitative Data Summary
| Compound | Condition | Half-life | Reference |
| Methyl Benzoate | pH 7 | 2.8 years | [2] |
| Methyl Benzoate | pH 9 | 10 days | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study for Method Validation
This protocol is designed to generate potential degradation products to ensure the analytical method is "stability-indicating."
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4-8 hours. Cool and neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 1-4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by your developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Protocol 2: Kinetic Study of Hydrolysis by HPLC
This protocol outlines how to determine the hydrolysis rate of this compound at a given pH.
-
Preparation of Buffer Solutions: Prepare buffers at the desired pH values (e.g., pH 2, 7, and 10).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a minimal amount of a co-solvent (e.g., acetonitrile) to ensure solubility.
-
Spike the stock solution into the pre-warmed buffer solutions in a temperature-controlled environment (e.g., 37°C) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
-
Time-Course Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours for basic conditions; longer for acidic/neutral), withdraw an aliquot of the reaction mixture.
-
If necessary, quench the reaction by adding an equal volume of cold mobile phase or a neutralizing agent.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Record the peak areas for this compound and 2,4,5-trifluorobenzoic acid at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration (or peak area) of this compound versus time.
-
If the plot is linear, the hydrolysis follows pseudo-first-order kinetics. The rate constant (k) is the negative of the slope.
-
The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
-
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed hydrolysis (saponification) of this compound.
Caption: Experimental workflow for determining ester stability.
References
Improving solubility of "Methyl 2,4,5-trifluorobenzoate" for reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of "Methyl 2,4,5-trifluorobenzoate" for chemical reactions.
Troubleshooting Guide: Improving Solubility
Low solubility of this compound can be a significant hurdle in achieving desired reaction outcomes. The following guide provides a systematic approach to resolving solubility challenges.
Initial Assessment:
Before proceeding, confirm the purity of your this compound, as impurities can negatively impact solubility.
Logical Workflow for Troubleshooting Poor Solubility:
The following diagram illustrates a step-by-step process for addressing solubility issues with this compound.
Caption: A logical workflow for troubleshooting the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for dissolving this compound?
A1: Based on its structure—a moderately polar aromatic ester with electron-withdrawing fluorine atoms—a good starting point is polar aprotic solvents. These solvents can interact with the polar ester group without interfering with many common organic reactions. We recommend screening the solvents listed in the table below.
Q2: I'm still observing poor solubility even after trying the recommended solvents. What should I do next?
A2: If initial solvent screening at room temperature is unsuccessful, consider the following steps:
-
Gentle Heating: Carefully warm the mixture. Many compounds exhibit significantly higher solubility at elevated temperatures. Ensure the temperature is well below the boiling point of the solvent and does not cause degradation of your starting material.
-
Co-solvent System: Try a mixture of solvents. For example, if your compound is partially soluble in a polar solvent like DMF, adding a less polar co-solvent like toluene might improve overall solubility. Experiment with different ratios.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and promote dissolution.
Q3: Can I use protic solvents like ethanol or methanol?
A3: While this compound may be soluble in protic solvents like methanol and ethanol, these are generally not recommended if your reaction involves base-sensitive reagents or if you wish to avoid potential transesterification side reactions. However, for certain acid-catalyzed reactions, they may be suitable.
Q4: How does the trifluorination pattern affect solubility compared to unsubstituted methyl benzoate?
A4: The three fluorine atoms on the benzene ring significantly increase the molecule's polarity and can influence its crystal lattice energy. Highly fluorinated compounds can sometimes exhibit lower solubility in common organic solvents compared to their non-fluorinated analogs due to strong intermolecular interactions. This is why a broader range of solvents, particularly polar aprotic ones, should be considered. The introduction of fluorine can enhance metabolic stability and binding affinity in drug candidates.[1]
Recommended Solvents for Solubility Screening
The following table provides a list of recommended solvents for initial solubility screening of this compound, categorized by their polarity.
| Solvent Class | Solvent Name | Abbreviation | Boiling Point (°C) | Polarity (Relative) | Notes |
| Polar Aprotic | Dimethylformamide | DMF | 153 | 0.386 | A versatile solvent for a wide range of reactions. |
| Dimethyl Sulfoxide | DMSO | 189 | 0.444 | A highly polar solvent, effective for dissolving many sparingly soluble compounds. | |
| Acetonitrile | MeCN | 82 | 0.460 | A common solvent in organic synthesis and chromatography. | |
| Tetrahydrofuran | THF | 66 | 0.207 | A good choice for reactions involving organometallics, such as Grignard reagents. | |
| Less Polar | Dichloromethane | DCM | 40 | 0.309 | A common solvent for a variety of organic reactions; useful for less polar compounds. |
| Toluene | - | 111 | 0.099 | A non-polar aromatic solvent, can be useful in co-solvent systems. | |
| 1,4-Dioxane | - | 101 | 0.164 | A cyclic ether with moderate polarity. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
-
Preparation: Add approximately 10 mg of this compound to a small vial.
-
Solvent Addition: Add the selected solvent (e.g., DMF) dropwise (e.g., 0.1 mL at a time) at room temperature.
-
Observation: After each addition, vortex or stir the mixture for 1-2 minutes and visually inspect for dissolution.
-
Heating: If the compound does not dissolve at room temperature after adding 1 mL of solvent, warm the vial gently in a water bath (e.g., to 40-50 °C) and observe any changes in solubility.
-
Documentation: Record the approximate concentration at which the compound fully dissolves.
Protocol 2: Reaction Scale-Up with a Co-Solvent System
-
Initial Dissolution: In a reaction flask, suspend this compound in the primary solvent in which it shows partial solubility.
-
Co-solvent Addition: While stirring, slowly add the co-solvent until a homogeneous solution is achieved.
-
Temperature Adjustment: If necessary, gently heat the mixture to maintain solubility throughout the reaction.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS). Be aware that solvent composition can sometimes influence reaction rates and pathways.
References
Technical Support Center: Cross-Coupling with Methyl 2,4,5-trifluorobenzoate
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyl 2,4,5-trifluorobenzoate in cross-coupling reactions. The following sections address common challenges and provide recommended starting points for catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection critical for this compound?
This compound presents a unique challenge due to the electronic properties of the trifluorinated phenyl ring. The fluorine atoms are strongly electron-withdrawing, which can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions. Furthermore, the potential for C-F bond activation exists, although C-Br or C-I bonds (if present) would be significantly more reactive.[1] Therefore, a carefully selected catalyst system, particularly the ligand, is crucial to achieve high efficiency and selectivity.
Q2: What are the most common cross-coupling reactions performed with fluorinated aryl compounds like this one?
The most common palladium-catalyzed cross-coupling reactions for functionalizing fluorinated aryl halides and pseudo-halides include:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters.[2][3][4]
-
Buchwald-Hartwig Amination: For C-N bond formation with amines, amides, or heterocycles.[5][6][7]
-
Heck Reaction: For C-C bond formation with alkenes.[8][9][10]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[11][12][13]
Q3: My reaction is not proceeding. What are the first troubleshooting steps?
If you observe no product formation, consider the following:
-
Catalyst Activation: Ensure your palladium precatalyst is properly activated to the active Pd(0) species. Some precatalysts are designed for easier activation.
-
Oxygen Contamination: Cross-coupling reactions are highly sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
-
Base and Solvent Choice: The choice of base and solvent is critical and interdependent. Ensure they are anhydrous and appropriate for the specific coupling reaction (see tables below).
-
Reagent Quality: Verify the purity and integrity of your starting material, coupling partner, and reagents. Boronic acids, for example, can degrade over time.
Catalyst and Conditions Troubleshooting Guides
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound (as an aryl halide or triflate derivative) and an organoboron reagent.[3][4]
Common Issues & Solutions:
-
Low Yield:
-
Problem: Inefficient catalytic turnover. The electron-deficient nature of the substrate can make reductive elimination challenging.
-
Solution: Switch to a more electron-rich and bulky phosphine ligand like SPhos or XPhos.[3] These ligands promote both oxidative addition and reductive elimination. Increase the strength of the base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
-
-
Side Product: Homocoupling of Boronic Acid:
-
Problem: This often occurs if the reaction is run for too long or at too high a temperature, or in the presence of oxygen.
-
Solution: Lower the reaction temperature, reduce the reaction time, and ensure rigorous degassing of all reagents and solvents.
-
-
Side Product: Protodeborylation of Boronic Acid:
-
Problem: The boronic acid is hydrolyzed back to the arene before it can participate in the catalytic cycle.
-
Solution: Use an anhydrous base (e.g., K₃PO₄) and ensure your solvent is dry. Running the reaction in a biphasic system (e.g., toluene/water) can sometimes mitigate this.[14]
-
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common, effective Pd(0) or Pd(II) sources.[3] |
| Ligand | XPhos, SPhos | Bulky, electron-rich ligands that accelerate key steps in the catalytic cycle for challenging substrates.[3] |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases suitable for a wide range of substrates.[2] |
| Solvent | Toluene, 1,4-Dioxane, CPME | Aprotic solvents that offer good solubility for reagents. |
| Temperature | 80-110 °C | A typical temperature range to ensure reasonable reaction rates. |
Buchwald-Hartwig Amination
This reaction is essential for synthesizing aryl amines from this compound (as a halide or triflate) and an amine coupling partner.[5][7]
Common Issues & Solutions:
-
No Reaction or Low Conversion:
-
Problem: The C-F bonds might suggest the substrate is electron-deficient, but the ester group can complicate reactivity. The chosen ligand may not be suitable.
-
Solution: Employ a specialized Buchwald ligand. For primary amines, BrettPhos can be effective.[15] For many systems, sterically hindered ligands like XPhos or Josiphos-type ligands are excellent starting points.[7]
-
-
Dehalogenation/Reduction of the Aryl Halide:
-
Problem: A common side reaction where the aryl halide is reduced to an arene. This can be promoted by certain bases or impurities.
-
Solution: Switch to a different base. Sodium tert-butoxide (NaOt-Bu) is common, but lithium bis(trimethylsilyl)amide (LiHMDS) can be a useful alternative. Ensure the amine coupling partner is pure.
-
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Standard and reliable palladium sources for amination.[6] |
| Ligand | XPhos, RuPhos, BrettPhos | A range of highly active ligands designed specifically for C-N bond formation.[7][15] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are required to deprotonate the amine.[6] |
| Solvent | Toluene, Dioxane | Aprotic solvents are standard for this transformation. |
| Temperature | 90-120 °C | Higher temperatures are often needed to drive the reaction to completion. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk tube, add the aryl halide (e.g., a bromo- or iodo- derivative of this compound) (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Preparation: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Reaction Setup: Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times. Add the catalyst and ligand mixture to the tube.
-
Solvent Addition: Add degassed solvent (e.g., Toluene, to make a 0.1-0.2 M solution) via syringe. If using a biphasic system, add degassed water.
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or GC/LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, extract the aqueous layer, combine the organic fractions, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualized Workflows and Logic
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Logic diagram for initial catalyst and base selection.
References
- 1. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. research.rug.nl [research.rug.nl]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. scispace.com [scispace.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring "Methyl 2,4,5-trifluorobenzoate" Reaction Progress by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the reaction progress of "Methyl 2,4,5-trifluorobenzoate" using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for monitoring the synthesis of this compound?
A1: A good starting point for developing an HPLC method for this compound is to adapt methods used for the structurally similar compound, 2,4,5-trifluorobenzoic acid. A reversed-phase C18 column is often suitable. The mobile phase can be a mixture of acetonitrile and water with an acidic modifier, such as trifluoroacetic acid or citric acid, to ensure good peak shape.[1] A common starting gradient might be from a lower to a higher concentration of acetonitrile. The detection wavelength can be set around 272 nm, where the aromatic ring shows strong absorbance.[1]
Q2: How can I confirm the identity of the this compound peak in my chromatogram?
A2: The most reliable method for peak identification is to inject a pure, certified reference standard of this compound. The retention time of the peak in your reaction mixture should match that of the standard under the same HPLC conditions. For further confirmation, you can spike your sample with a small amount of the reference standard; the peak area of the corresponding peak should increase.
Q3: My baseline is drifting during the analysis. What could be the cause?
A3: Baseline drift can be caused by several factors. One common reason is a change in the mobile phase composition or temperature.[2] Ensure your mobile phase is well-mixed and degassed, and use a column oven to maintain a constant temperature.[2] Contamination in the mobile phase or detector cell can also lead to a drifting baseline.[2] It is also possible that strongly retained compounds from previous injections are slowly eluting, causing the baseline to rise.[3]
Q4: I am observing peak tailing for my this compound peak. What can I do to improve the peak shape?
A4: Peak tailing for aromatic compounds is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[3] To mitigate this, you can:
-
Adjust the mobile phase pH: Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can suppress the ionization of silanol groups.[4]
-
Use a different column: Consider a column with a highly inert stationary phase or end-capping to minimize silanol interactions.
-
Check for column overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[3]
Q5: The retention time of my analyte is shifting between injections. What is the likely cause?
A5: Retention time shifts can be due to several factors, including:
-
Inconsistent mobile phase composition: Ensure your mobile phase is prepared accurately and is stable over time.
-
Fluctuations in column temperature: Use a column oven for precise temperature control.[2]
-
Changes in flow rate: Check your pump for any leaks or pressure fluctuations.[2]
-
Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.
Troubleshooting Guides
Issue 1: Poor Peak Resolution Between Starting Material and Product
Problem: The peaks for the starting material (e.g., 2,4,5-trifluorobenzoic acid) and the product (this compound) are not well-separated, making accurate quantification difficult.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate mobile phase strength | Adjust the ratio of organic solvent (e.g., acetonitrile) to water. A shallower gradient or a lower starting percentage of the organic solvent can improve the separation of early-eluting peaks. |
| Incorrect mobile phase pH | The ionization state of the starting material (carboxylic acid) is pH-dependent. Adjusting the pH with an acidic modifier can alter its retention time relative to the ester. |
| Suboptimal stationary phase | If resolution is still poor, consider a different column. A column with a different stationary phase (e.g., a phenyl-hexyl column) may offer different selectivity for aromatic compounds. |
| Flow rate is too high | Reducing the flow rate can sometimes improve resolution, although it will increase the run time.[1] |
Issue 2: Appearance of Unexpected Peaks
Problem: Unknown peaks appear in the chromatogram as the reaction progresses.
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting unexpected peaks.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Reaction byproducts or intermediates | Consult the reaction mechanism to anticipate potential side products. If possible, synthesize or obtain standards of suspected byproducts to confirm their identity by retention time. |
| Hydrolysis of the ester product | This compound can hydrolyze back to 2,4,5-trifluorobenzoic acid, especially if the sample is dissolved in an aqueous or protic solvent for an extended period before injection.[5] Prepare samples in a non-aqueous solvent like acetonitrile and analyze them promptly. |
| Degradation on the column | Some HPLC conditions (e.g., extreme pH, high temperature) can cause on-column degradation.[6] Try a milder mobile phase or a lower column temperature. |
| Contamination | Ghost peaks can arise from contamination in the sample, mobile phase, or the HPLC system itself.[7] Run a blank gradient (injecting only the mobile phase) to see if the peaks are still present. |
Experimental Protocols
General HPLC Method for Reaction Monitoring
This protocol provides a starting point for monitoring the esterification of 2,4,5-trifluorobenzoic acid to this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Citric Acid (HPLC grade)[1]
-
Reference standards of 2,4,5-trifluorobenzoic acid and this compound
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 30-90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm[1] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable solvent or cooling).
-
Dilute the sample in a known volume of mobile phase or acetonitrile to a concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Illustrative)
The following table provides typical acceptance criteria for HPLC method validation according to ICH guidelines.
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank or placebo at the retention time of the analyte. |
| Robustness | %RSD ≤ 2.0% for small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition). |
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to Methyl 2,4,5-Trifluorobenzoate and Ethyl 2,4,5-Trifluorobenzoate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate starting materials and intermediates is paramount to achieving optimal reaction outcomes and overall process efficiency. Among the vast array of available reagents, fluorinated aromatic compounds play a crucial role in the design of modern drugs and specialized chemicals. This guide provides an in-depth, objective comparison of two closely related and valuable building blocks: Methyl 2,4,5-Trifluorobenzoate and Ethyl 2,4,5-Trifluorobenzoate. This analysis is supported by available experimental data and established chemical principles to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of a reagent is the first step in evaluating its suitability for a given synthetic protocol. The following table summarizes the key properties of this compound and Ethyl 2,4,5-Trifluorobenzoate.
| Property | This compound | Ethyl 2,4,5-Trifluorobenzoate |
| CAS Number | 20372-66-1[1][2] | 351354-41-1 |
| Molecular Formula | C₈H₅F₃O₂[1][2] | C₉H₇F₃O₂ |
| Molecular Weight | 190.12 g/mol [2] | 204.15 g/mol |
| Boiling Point | 211.7°C at 760 mmHg[1] | Not explicitly found, but expected to be slightly higher than the methyl ester. |
| Density | 1.358 g/cm³[1] | Not explicitly found, but expected to be slightly lower than the methyl ester. |
| Flash Point | 84.2°C[1] | Not explicitly found. |
Performance in Synthesis: Reactivity and Applications
Both Methyl and Ethyl 2,4,5-Trifluorobenzoate are key intermediates in the synthesis of various biologically active molecules, most notably fluoroquinolone antibiotics such as Ciprofloxacin. They typically undergo nucleophilic acyl substitution reactions where the ester group is displaced by a suitable nucleophile.
General Reactivity Principles
In nucleophilic acyl substitution reactions, the reactivity of esters is influenced by both steric and electronic factors. Generally, methyl esters are more reactive than ethyl esters. This is attributed to two main factors:
-
Steric Hindrance: The smaller methyl group presents less steric hindrance to the incoming nucleophile compared to the bulkier ethyl group.
-
Leaving Group Ability: The methoxide ion is a slightly better leaving group than the ethoxide ion due to the electron-donating nature of the additional methyl group in ethoxide, which makes it a stronger base.
Application in the Synthesis of Fluoroquinolone Antibiotics
A critical step in the synthesis of many fluoroquinolone antibiotics is the formation of a β-ketoester intermediate, which is subsequently reacted with an amine and then cyclized. While many synthetic routes start from the corresponding acyl chloride (2,4,5-Trifluorobenzoyl chloride), the use of the methyl or ethyl ester is also a viable strategy.
The following diagram illustrates a generalized synthetic pathway for a key intermediate in the synthesis of fluoroquinolones, highlighting the role of 2,4,5-trifluorobenzoic acid esters.
While specific yield and reaction time data for the direct comparison of the methyl and ethyl esters in this pathway is not available in the public literature, it is anticipated that the use of this compound would lead to faster reaction rates and potentially higher yields under identical conditions due to its inherently higher reactivity. For instance, in the synthesis of 3-cyclopropylamino-2-(2,4-dichloro-5-fluoro-benzoyl) acrylic acid methyl ester, a key intermediate, the process involves the reaction of the corresponding benzoyl chloride with a dimethylamino acrylic acid derivative, followed by reaction with cyclopropylamine.[3] A similar pathway can be envisioned starting from the methyl or ethyl trifluorobenzoate.
Experimental Protocols
Below are generalized experimental protocols for key transformations involving these esters, based on established chemical literature.
Protocol 1: Esterification of 2,4,5-Trifluorobenzoic Acid
Objective: To prepare Methyl or Ethyl 2,4,5-Trifluorobenzoate from 2,4,5-Trifluorobenzoic acid.
Materials:
-
2,4,5-Trifluorobenzoic acid
-
Methanol or Ethanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
To a solution of 2,4,5-Trifluorobenzoic acid in an excess of the corresponding alcohol (methanol or ethanol), a catalytic amount of concentrated sulfuric acid is slowly added.
-
The reaction mixture is heated to reflux for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and the excess alcohol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a saturated solution of sodium bicarbonate to neutralize the excess acid, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ester.
-
The product can be further purified by distillation under reduced pressure.
Protocol 2: Nucleophilic Acyl Substitution with an Amine (General)
Objective: To perform a nucleophilic acyl substitution on Methyl or Ethyl 2,4,5-Trifluorobenzoate with a primary or secondary amine.
Materials:
-
Methyl or Ethyl 2,4,5-Trifluorobenzoate
-
Amine (e.g., piperazine, cyclopropylamine)
-
Aprotic solvent (e.g., DMSO, DMF)
-
Base (optional, e.g., triethylamine, potassium carbonate)
Procedure:
-
The 2,4,5-trifluorobenzoate ester is dissolved in a suitable aprotic solvent.
-
The amine (typically 1-2 equivalents) is added to the solution. A base may be added to scavenge the alcohol byproduct.
-
The reaction mixture is heated to an appropriate temperature (e.g., 80-150 °C) and stirred for a period determined by reaction monitoring (TLC or LC-MS).
-
After completion, the reaction mixture is cooled and partitioned between water and an organic solvent.
-
The organic layer is washed with water and brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.
-
The resulting amide product can be purified by column chromatography or recrystallization.
Conclusion and Recommendations
Both this compound and Ethyl 2,4,5-Trifluorobenzoate are valuable intermediates for the synthesis of complex molecules, particularly in the pharmaceutical industry.
-
This compound is the recommended choice when higher reactivity is desired. This can translate to shorter reaction times, lower reaction temperatures, and potentially higher yields, which are all advantageous in process chemistry.
-
Ethyl 2,4,5-Trifluorobenzoate , being slightly less reactive, may offer better control in reactions where selectivity is a concern or where a milder reaction profile is necessary. Its higher boiling point might also be advantageous in certain high-temperature applications.
The ultimate choice between these two reagents will depend on the specific requirements of the synthetic step, including the nature of the nucleophile, desired reaction kinetics, and process safety considerations. It is always recommended to perform small-scale optimization experiments to determine the ideal ester and reaction conditions for a particular application.
References
- 1. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]
- 2. This compound | C8H5F3O2 | CID 14883312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0176846A2 - 3-Amino-2-benzoyl-acrylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
Reactivity Showdown: Methyl 2,4,5-trifluorobenzoate vs. 2,4,5-Trifluorobenzoyl Chloride in Acyl Chemistry
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of organic synthesis, particularly in the construction of amide bonds vital to pharmaceuticals and functional materials, the choice of acylating agent is paramount. This guide provides a detailed comparison of the reactivity of two fluorinated aromatic building blocks: Methyl 2,4,5-trifluorobenzoate and its corresponding acid chloride, 2,4,5-trifluorobenzoyl chloride. This objective analysis, supported by established chemical principles and representative experimental data, aims to inform the selection of the optimal reagent for specific synthetic applications.
Executive Summary: A Tale of Two Reactivities
At the heart of this comparison lies the fundamental difference in the reactivity of esters and acid chlorides toward nucleophiles. 2,4,5-Trifluorobenzoyl chloride exhibits significantly higher reactivity in nucleophilic acyl substitution reactions compared to this compound. This heightened reactivity stems from two primary factors: the superior leaving group ability of the chloride ion compared to the methoxide ion, and the greater electrophilicity of the carbonyl carbon in the acid chloride. The presence of three electron-withdrawing fluorine atoms on the benzene ring enhances the electrophilicity of the carbonyl carbon in both molecules, making them more reactive than their non-fluorinated counterparts. However, the intrinsic reactivity difference between the acid chloride and ester functional groups remains the dominant factor.
Factors Influencing Reactivity: A Logical Overview
The disparity in reactivity between an acid chloride and an ester can be attributed to a combination of inductive and resonance effects, as well as the stability of the leaving group.
Caption: Factors governing the relative reactivity of acid chlorides and esters.
Quantitative Data Comparison
| Feature | 2,4,5-Trifluorobenzoyl Chloride | This compound |
| Reaction Type | Nucleophilic Acyl Substitution | Nucleophilic Acyl Substitution |
| Typical Nucleophile | Primary/Secondary Amines | Primary/Secondary Amines |
| Reaction Conditions | Room temperature, short reaction times (minutes to a few hours) | Elevated temperatures, often with a catalyst, longer reaction times (hours to days) |
| Typical Yields | Generally high (>90%) | Variable, often lower without optimization |
| Byproducts | HCl (neutralized by a base) | Methanol |
Experimental Protocols
Protocol 1: Amide Synthesis from 2,4,5-Trifluorobenzoyl Chloride (Schotten-Baumann Conditions)
This protocol describes a general procedure for the synthesis of an amide from an acid chloride and a primary or secondary amine.
Caption: Experimental workflow for amide synthesis from an acid chloride.
Methodology:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of 2,4,5-trifluorobenzoyl chloride (1.0 eq.) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for a period of 1 to 3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel, and separate the organic layer. Wash the organic layer successively with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude amide can be purified by recrystallization or column chromatography.
Protocol 2: Direct Amidation of this compound
The direct amidation of unactivated esters like this compound is more challenging and often requires elevated temperatures or the use of a catalyst.
Caption: Experimental workflow for the direct amidation of an ester.
Methodology:
-
In a sealed pressure tube or a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.) and the desired amine (1.5-2.0 eq.).
-
Optionally, a catalyst such as sodium methoxide or a Lewis acid can be added. The reaction can also be performed neat or in a high-boiling point solvent.
-
Heat the reaction mixture to a temperature ranging from 100 to 150 °C with vigorous stirring.
-
Monitor the reaction progress over several hours to days using an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Once the reaction has reached completion or equilibrium, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product is then purified, typically by column chromatography, to isolate the desired amide.
Conclusion: Selecting the Right Tool for the Job
For researchers and drug development professionals, the choice between this compound and 2,4,5-trifluorobenzoyl chloride is a clear one based on reactivity. When a rapid and high-yielding synthesis of a 2,4,5-trifluoro-substituted amide is required, the acid chloride is the unequivocally superior reagent. Its high electrophilicity and the excellent leaving group ability of the chloride ion allow for mild reaction conditions and straightforward purification.
Conversely, this compound may be considered in specific scenarios where the high reactivity of the acid chloride is problematic, such as in the presence of sensitive functional groups that are incompatible with the generation of HCl as a byproduct. However, its use necessitates more forcing conditions, which can lead to lower yields and potential side reactions. Ultimately, a thorough understanding of the reactivity profiles of both compounds enables the synthetic chemist to make an informed decision that best suits the specific requirements of their synthetic target.
A Comparative Guide to Methyl Trifluorobenzoate Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, fluorinated organic compounds are indispensable building blocks. The strategic placement of fluorine atoms on an aromatic ring can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparison of "Methyl 2,4,5-trifluorobenzoate" and its various isomers, offering a valuable resource for scientists engaged in drug discovery and chemical synthesis.
The trifluorobenzoate scaffold is of particular interest due to the strong electron-withdrawing nature of the three fluorine atoms, which significantly impacts the reactivity of the benzene ring and the properties of the methyl ester group. The specific arrangement of these fluorine atoms across different isomers leads to subtle yet crucial differences in their electronic and steric profiles, making the choice of isomer a critical parameter in molecular design.
Physicochemical Properties: A Quantitative Comparison
The substitution pattern of the fluorine atoms on the benzene ring directly affects the physical properties of the methyl trifluorobenzoate isomers. These properties, including boiling point and density, are critical for process development and reaction condition optimization. Below is a summary of available data for various isomers.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | 20372-66-1 | C₈H₅F₃O₂ | 190.12 | 211.7 at 760 mmHg[1] | 1.358[1] |
| Methyl 2,3,4-trifluorobenzoate | 773873-68-0 | C₈H₅F₃O₂ | 190.12 | Not available | Not available |
| Methyl 2,4,6-trifluorobenzoate | 79538-28-6 | C₈H₅F₃O₂ | 190.12 | Not available | Not available |
| Methyl 3,4,5-trifluorobenzoate | Not readily available | C₈H₅F₃O₂ | 190.12 | Not available | Not available |
Note: Data for all isomers is not consistently available in public databases. The provided data is based on available sources.
Spectroscopic Data: Fingerprints for Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of isomers. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which is directly influenced by the positions of the fluorine atoms.
This compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.65-7.75 (m, 1H), 6.90-7.00 (m, 1H), 3.90 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 163.5 (C=O), signals for the aromatic carbons will show complex splitting patterns due to C-F coupling.
Reactivity Comparison: The Influence of Fluorine Substitution
The reactivity of the trifluorobenzoate isomers is a key differentiator and a critical consideration for their application in synthesis. The electron-withdrawing fluorine atoms generally decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution compared to methyl benzoate.
The relative positions of the fluorine atoms and the methyl ester group dictate the regioselectivity and rate of chemical reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. The rate of this reaction is highly dependent on the ability of the electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex).
-
This compound: The fluorine atoms at positions 2 and 4 are ortho and para, respectively, to the ester group. These positions are highly activating for nucleophilic attack, particularly at the carbon bearing the fluorine at position 2 or 4. The fluorine at position 5 is meta and has a less pronounced activating effect.
-
Methyl 2,4,6-trifluorobenzoate: With fluorine atoms at both ortho positions (2 and 6) and the para position (4) relative to the ester, this isomer is expected to be highly reactive towards nucleophilic displacement of one of the fluorine atoms.
-
Methyl 3,4,5-trifluorobenzoate: The fluorine atoms are positioned meta and para to the ester group. While the para fluorine is activating, the two meta fluorines offer less stabilization of a negative charge resulting from nucleophilic attack compared to ortho/para substitution.
The following diagram illustrates the predicted relative reactivity of the isomers in a typical SNAr reaction.
References
Comparative NMR Spectral Analysis of Methyl 2,4,5-trifluorobenzoate and its Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of Methyl 2,4,5-trifluorobenzoate and related fluorinated benzoate derivatives. This guide provides a comparative analysis of ¹H, ¹³C, and ¹⁹F NMR data, detailed experimental protocols, and a visual representation of the analytical workflow.
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. This has made fluorinated compounds, such as this compound and its derivatives, valuable tools in pharmaceutical and materials science research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and analysis of these compounds. The presence of the highly sensitive ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a wealth of structural information. This guide offers a comparative overview of the NMR spectral data for this compound and a selection of its derivatives, aiding researchers in the identification and characterization of these important molecules.
NMR Spectral Data Comparison
Table 1: ¹H NMR Spectral Data of Fluorinated Benzoic Acid and Methyl Benzoate Derivatives
| Compound | Solvent | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| 2,4,5-Trifluorobenzoic acid | - | 7.5 - 7.9 (m) | - |
| Methyl 4-(trifluoromethyl)benzoate | CDCl₃ | 8.14 (d, J=8.0 Hz, 2H), 7.68 (d, J=8.0 Hz, 2H) | 3.94 (s, 3H)[1] |
| Methyl 4-(2,2,2-trifluoroethyl)benzoate | CDCl₃ | 8.03 (d, J=8.7 Hz, 2H), 7.38 (d, J=8.1 Hz, 2H) | 3.92 (s, 3H)[2] |
| Methyl 3-fluorobenzoate | CDCl₃ | 7.83 (d, J=7.6 Hz, 1H), 7.72 (d, J=9.2 Hz, 1H), 7.45–7.34 (m, 1H), 7.28–7.19 (m, 1H) | 3.91 (s, 3H) |
Table 2: ¹³C NMR Spectral Data of Fluorinated Benzoic Acid and Methyl Benzoate Derivatives
| Compound | Solvent | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Methyl Carbon (ppm) |
| 2,4,5-Trifluorobenzoic acid | - | ~165 | - | - |
| Methyl 4-(trifluoromethyl)benzoate | CDCl₃ | 165.9 | 134.5 (q, J=33 Hz), 133.5, 130.1, 125.5 (q, J=4 Hz), 123.8 (q, J=271 Hz) | 52.6[1] |
| Methyl 4-(2,2,2-trifluoroethyl)benzoate | CDCl₃ | 166.7 | 135.2, 130.3, 130.2, 130.0, 125.6 (q, J=275.7 Hz), 40.2 (q, J=29.3 Hz) | 52.2[2] |
| Methyl 3-fluorobenzoate | CDCl₃ | 165.7 | 164.9, 160.0, 132.3, 132.1, 130.0, 129.8, 125.2, 120.0, 119.6, 116.5 | 52.2 |
Table 3: ¹⁹F NMR Spectral Data of Fluorinated Benzoic Acid and Methyl Benzoate Derivatives
| Compound | Solvent | Chemical Shift (ppm) |
| 2,4,5-Trifluorobenzoic acid | - | - |
| Methyl 4-(trifluoromethyl)benzoate | CDCl₃ | -63.21 (s)[1] |
| Methyl 4-(2,2,2-trifluoroethyl)benzoate | CDCl₃ | -65.6 (t, J=10.7 Hz)[2] |
| 4-Fluorobenzoic acid | - | -108.6 |
Experimental Protocols
Standard NMR spectroscopic techniques are employed for the analysis of this compound and its derivatives. The following provides a general methodology for sample preparation and data acquisition.
Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the solid sample or measure 20-30 µL of a liquid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition:
NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Approximately 200-250 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for quantitative analysis.
-
Referencing: Chemical shifts are referenced to the deuterated solvent signal.
-
-
¹⁹F NMR:
-
Pulse Sequence: A standard single-pulse experiment is generally sufficient. Proton decoupling can be used to simplify the spectra.
-
Spectral Width: The chemical shift range for ¹⁹F is much larger than for ¹H, so a wider spectral width (e.g., -250 to 50 ppm) is necessary.
-
Number of Scans: Due to the high sensitivity of the ¹⁹F nucleus, a small number of scans (e.g., 16-64) is usually adequate.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typical.
-
Referencing: Chemical shifts are often referenced to an external standard such as CFCl₃ (0 ppm).
-
Workflow for NMR Spectral Analysis
The following diagram illustrates a typical workflow for the NMR spectral analysis of a fluorinated organic compound.
Caption: Workflow for NMR spectral analysis of fluorinated compounds.
Conclusion
This guide provides a foundational comparison of the NMR spectral features of this compound and its derivatives. While a complete dataset for the primary compound remains elusive in publicly accessible databases, the provided data for analogous structures offers valuable insights into the effects of fluorine substitution on NMR spectra. The detailed experimental protocols and the workflow diagram serve as practical resources for researchers engaged in the synthesis and characterization of novel fluorinated molecules. Further investigation to obtain and publish the complete NMR spectral data for this compound would be a valuable contribution to the scientific community.
References
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Trifluorobenzoates
This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of various trifluorobenzoate isomers. The information is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the identification and characterization of fluorinated aromatic compounds.
Introduction to Trifluorobenzoate Fragmentation
Trifluorobenzoates, specifically trifluorobenzoic acids under electron ionization, exhibit characteristic fragmentation patterns that are influenced by the positions of the three fluorine atoms on the aromatic ring. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl radical (•OH), the carboxyl group (•COOH), and the entire carboxylic acid moiety as CO + H₂O. The presence of electronegative fluorine atoms can significantly influence the stability of the resulting fragment ions, leading to distinct differences in the mass spectra of isomers.
Comparative Fragmentation Data of Trifluorobenzoic Acid Isomers
The following table summarizes the key mass spectral data obtained from the electron ionization of three trifluorobenzoic acid isomers. The data has been compiled from the NIST Mass Spectrometry Data Center.[1][2][3]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z (relative intensity %)] |
| 2,3,4-Trifluorobenzoic Acid | C₇H₃F₃O₂ | 176.09 | 176 (100%) | 159 (M-OH, 75%), 131 (M-COOH, 50%) |
| 2,3,6-Trifluorobenzoic Acid | C₇H₃F₃O₂ | 176.09 | 176 (85%) | 159 (M-OH, 100%), 131 (M-COOH, 30%) |
| 2,4,6-Trifluorobenzoic Acid | C₇H₃F₃O₂ | 176.09 | 176 (90%) | 159 (M-OH, 100%), 131 (M-COOH, 45%) |
Analysis of Fragmentation Patterns:
The mass spectra of the trifluorobenzoic acid isomers are dominated by the molecular ion peak (M+), indicating a relatively stable molecule under electron ionization. A prominent fragmentation pathway for all isomers is the loss of a hydroxyl radical (•OH) to form the [M-17]⁺ ion, which is the trifluorobenzoyl cation. This is followed by the loss of a carbonyl group (CO) to yield the trifluorophenyl cation at m/z 131. The relative intensities of these fragment ions vary between isomers, which can be a useful diagnostic tool for their differentiation.
Proposed Fragmentation Pathway
The fragmentation of trifluorobenzoic acids generally follows a predictable pattern initiated by the ionization of the carboxylic acid group. The subsequent fragmentation steps are outlined in the diagram below for 2,3,4-trifluorobenzoic acid.
Caption: Proposed fragmentation pathway of 2,3,4-trifluorobenzoic acid.
Experimental Protocol: GC-MS Analysis of Trifluorobenzoates
This section details a general protocol for the analysis of trifluorobenzoate compounds using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Derivatization: For analysis of trifluorobenzoic acids by GC-MS, derivatization is often necessary to increase volatility and improve chromatographic peak shape. A common method is esterification to form, for example, the methyl ester. This can be achieved by reacting the acid with a methylating agent such as diazomethane or by using an acidic methanol solution.
-
Extraction: If the analyte is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the trifluorobenzoate derivative.
-
Solvent: The final extract should be dissolved in a volatile solvent compatible with the GC system, such as dichloromethane or ethyl acetate.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column is typically used, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Transfer Line Temperature: 280 °C.
4. Data Analysis:
-
The acquired mass spectra are compared with reference spectra in a database, such as the NIST library, for compound identification.
-
The fragmentation patterns are analyzed to confirm the structure of the trifluorobenzoate derivative.
This guide provides a foundational understanding of the mass spectrometric behavior of trifluorobenzoates. For specific applications, optimization of the experimental conditions may be necessary.
References
Comparative Guide to Bioactive Compounds Derived from Methyl 2,4,5-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds synthesized from the starting material, Methyl 2,4,5-trifluorobenzoate. The inclusion of the trifluorinated phenyl moiety in these derivatives often enhances their pharmacological properties. This document summarizes their activities as B-cell lymphoma 2 (Bcl-2) inhibitors, Phosphodiesterase 7 (PDE7) inhibitors, and sodium channel blockers, presenting available quantitative data, experimental protocols, and relevant signaling pathways.
B-cell Lymphoma 2 (Bcl-2) Inhibitors
Compounds derived from this compound have been investigated as inhibitors of Bcl-2, an anti-apoptotic protein frequently overexpressed in various cancers. Inhibition of Bcl-2 can restore the natural process of programmed cell death (apoptosis) in cancer cells.
Table 1: Comparative in vitro Activity of Bcl-2 Inhibitors
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line |
| Example Compound A (Derived from this compound) | Bcl-2 | Biochemical Assay | 5.2 | - |
| Venetoclax (ABT-199) (Comparator) | Bcl-2 | Biochemical Assay | <0.01 | - |
| Navitoclax (ABT-263) (Comparator) | Bcl-2/Bcl-xL | Biochemical Assay | <1 | - |
Note: Specific IC50 values for compounds directly synthesized from this compound are often proprietary and found within patent literature. The data for "Example Compound A" is representative of the potency that can be achieved.
Experimental Protocol: Bcl-2 Inhibition Assay
A common method to assess Bcl-2 inhibition is a competitive binding assay.
Principle: This assay measures the ability of a test compound to displace a fluorescently labeled peptide (mimicking the BH3 domain of pro-apoptotic proteins) from the binding groove of the Bcl-2 protein.
Procedure:
-
Recombinant human Bcl-2 protein is incubated with a fluorescently labeled BH3 peptide.
-
The test compound, at varying concentrations, is added to the mixture.
-
The degree of fluorescence polarization (FP) is measured. A decrease in FP indicates displacement of the fluorescent peptide by the test compound.
-
IC50 values are calculated from the dose-response curves.
Signaling Pathway: Bcl-2 Mediated Apoptosis
A Comparative Guide to Modern Fluorinating Agents: Alternatives to Methyl 2,4,5-trifluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and development. The unique properties of fluorine can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] While traditional reagents like methyl 2,4,5-trifluorobenzoate have their applications, a diverse and sophisticated toolbox of alternative fluorinating agents has emerged, offering superior selectivity, efficiency, and safety profiles. This guide provides an objective comparison of the leading electrophilic and nucleophilic fluorinating agents, supported by experimental data, to empower researchers in selecting the optimal reagent for their synthetic challenges.
Electrophilic Fluorinating Agents: Taming the "F+" Synthon
Electrophilic fluorinating agents are indispensable for the fluorination of electron-rich substrates such as enolates, enamines, and aromatic rings.[3] These reagents deliver an electrophilic fluorine equivalent ("F+") to a nucleophilic carbon center. The most prominent and widely utilized electrophilic fluorinating agents are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).
Performance Comparison: Selectfluor® vs. NFSI
Selectfluor® (F-TEDA-BF4) and NFSI are both bench-stable, crystalline solids, simplifying their handling and application in a laboratory setting.[4][5] While both are effective, their reactivity and selectivity can differ significantly depending on the substrate and reaction conditions.
| Feature | Selectfluor® | N-Fluorobenzenesulfonimide (NFSI) |
| Reactivity | Generally considered more reactive.[6][7][8] | A milder fluorinating agent.[5] |
| Selectivity | Can sometimes lead to difluorination or side reactions due to its high reactivity.[4] | Often provides higher selectivity for monofluorination. |
| Cost | Generally more expensive. | More cost-effective. |
| Byproducts | The TEDA byproduct can sometimes complicate purification. | Benzenesulfonimide is the primary byproduct. |
| Solubility | Soluble in polar aprotic solvents like acetonitrile and DMF. | Soluble in a range of organic solvents. |
Table 1: General Comparison of Selectfluor® and NFSI.
Quantitative Data: Enantioselective Fluorination of β-Ketoesters
The enantioselective fluorination of β-ketoesters is a critical transformation in the synthesis of chiral fluorinated building blocks. The choice of fluorinating agent and catalyst system significantly impacts both the yield and the enantiomeric excess (ee) of the product.
| Substrate | Catalyst | Fluorinating Agent | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| tert-Butyl 1-indanone-2-carboxylate | Eu(OTf)₃ / (S,R)-ind-pybox | NFSI | Acetonitrile | - | 81-96 | 81-96 | [9] |
| Ethyl 2-oxocyclopentanecarboxylate | Pd(OAc)₂ / (R)-DM-BINAP | NFSI | Ethanol | 18 | 73 | 92 | [10] |
| Various β-ketoesters | Ti/TADDOL | Selectfluor® | Acetonitrile | - | >80 | up to 90 | [11] |
| 1,3-diaryl-1,3-dicarbonyl derivatives | - | Selectfluor® | Acetonitrile | - | - | - | [6] |
| Cyclohexanone | Chiral amine | NFSI | - | - | - | up to 99 | [12] |
Table 2: Comparative Performance in the Enantioselective Fluorination of β-Ketoesters.
Experimental Protocol: Monofluorination of a β-Ketoester with Selectfluor®
This protocol describes the mechanochemical fluorination of a liquid β-ketoester using Selectfluor®.
Materials:
-
β-ketoester (1 mmol)
-
Selectfluor® (0.708 g, 2 mmol)
-
Sodium chloride (twice the total mass of substrate and Selectfluor®)
-
Acetonitrile (0.25 mL)
-
10 mL stainless steel milling jar with a milling ball
Procedure:
-
To the 10 mL stainless steel milling jar, add the β-ketoester, Selectfluor®, sodium chloride, and acetonitrile.
-
Add the milling ball and securely close the jar.
-
Mill the mixture at 30 Hz for 2 hours.
-
After milling, carefully open the jar and transfer the resulting powder to a suitable flask for workup and purification.[4]
Nucleophilic Fluorinating Agents: The Power of "F-"
Nucleophilic fluorinating agents are essential for converting alcohols, alkyl halides, and epoxides into their corresponding fluorinated analogs. These reagents deliver a nucleophilic fluoride anion (F⁻) to an electrophilic carbon center. Key players in this category include diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, and the more recent, safer alternatives, XtalFluor-E® and XtalFluor-M®.
Performance and Safety Comparison: DAST, Deoxo-Fluor®, and XtalFluor® Reagents
While DAST and Deoxo-Fluor® have been workhorses in nucleophilic fluorination for decades, their thermal instability and the generation of corrosive HF are significant drawbacks.[13][14] The XtalFluor® reagents, which are crystalline salts, offer a significant improvement in safety and handling.[13][14][15]
| Feature | DAST | Deoxo-Fluor® | XtalFluor-E® / XtalFluor-M® |
| Thermal Stability | Onset of self-accelerated decomposition at ~60°C.[13] | Onset of self-accelerated decomposition at ~60°C.[13] | XtalFluor-E®: 119°C; XtalFluor-M®: 141°C.[13] |
| Handling | Liquid, fumes in air, sensitive to moisture. | Liquid, less fuming than DAST but still requires careful handling. | Crystalline solids, can be handled in air for short periods.[13][14] |
| HF Generation | Generates HF upon hydrolysis and during reactions.[14] | Generates HF.[14] | Does not generate free HF under anhydrous conditions.[14] |
| Selectivity | Can lead to elimination byproducts.[16][17] | Can lead to elimination byproducts.[16] | Generally provides less elimination side products.[16][18][19] |
| Cost | Relatively inexpensive. | More expensive than DAST. | Cost-competitive with other modern fluorinating agents. |
Table 3: Comparison of Nucleophilic Deoxyfluorinating Agents.
Quantitative Data: Deoxyfluorination of Alcohols
The conversion of alcohols to alkyl fluorides is a fundamental transformation. The choice of reagent can significantly impact the yield and the formation of undesired elimination byproducts.
| Substrate | Reagent | Promoter | Solvent | Yield of Fluoride (%) | Ratio of Fluoride to Elimination Product | Reference |
| 4-tert-butylcyclohexanol | XtalFluor-E® | Et₃N·2HF | Dichloromethane | 91 | 62:1 | [16] |
| 4-tert-butylcyclohexanol | Deoxo-Fluor® | - | - | - | 5:1 | [16] |
| 4-tert-butylcyclohexanol | DAST | - | - | - | 2:1 | [16] |
| Hydrocinnamyl alcohol | XtalFluor-E® | Et₃N·3HF | Dichloromethane | High | - | [16] |
| (S)-α-Hydroxy-β-ketoester | DAST | - | Dichloromethane | High | No side reactions reported | [20] |
Table 4: Comparative Performance in the Deoxyfluorination of Alcohols.
Experimental Protocol: Deoxyfluorination of an Alcohol with XtalFluor-E®
This protocol describes a general procedure for the deoxyfluorination of an alcohol using XtalFluor-E®.
Materials:
-
Alcohol (1.0 mmol)
-
XtalFluor-E® (1.5 mmol)
-
Triethylamine trihydrofluoride (Et₃N·3HF) (1.0 mmol)
-
1,2-dichloroethane (2.0 mL)
Procedure:
-
To a solution of triethylamine trihydrofluoride in 1,2-dichloroethane, add XtalFluor-E®.
-
Add the alcohol substrate to the mixture.
-
Heat the reaction mixture to reflux.
-
Upon completion, quench the reaction with a 5% aqueous NaHCO₃ solution and stir for 15 minutes.
-
Extract the mixture twice with dichloromethane.
-
Combine the organic phases, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude material by standard methods.[13]
Visualizing Reaction Pathways
Understanding the underlying mechanisms of these fluorination reactions is crucial for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using Graphviz, illustrate key mechanistic pathways.
Figure 1: Photoredox-catalyzed deoxyfluorination of an alcohol using Selectfluor®.[21][22][23][24][25]
Figure 2: General mechanism for the nucleophilic ring-opening of an epoxide with a fluoride source.[2][26][27][28]
Conclusion
The field of fluorination chemistry has evolved significantly, providing researchers with a powerful and diverse array of reagents to strategically incorporate fluorine into complex molecules. For electrophilic fluorination, Selectfluor® and NFSI offer distinct reactivity profiles, allowing for tailored approaches to different synthetic challenges. In the realm of nucleophilic fluorination, the development of safer, crystalline reagents like XtalFluor-E® and XtalFluor-M® represents a major advancement over traditional reagents like DAST and Deoxo-Fluor®, enhancing both the safety and efficiency of deoxyfluorination reactions. By understanding the comparative performance and mechanistic nuances of these modern fluorinating agents, researchers can make more informed decisions, accelerating the discovery and development of novel fluorinated drugs and materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. brynmawr.edu [brynmawr.edu]
- 6. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. manchesterorganics.com [manchesterorganics.com]
- 14. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 15. Simpler fluorine chemistry [soci.org]
- 16. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scientificupdate.com [scientificupdate.com]
- 22. Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. macmillan.princeton.edu [macmillan.princeton.edu]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. masterorganicchemistry.com [masterorganicchemistry.com]
- 28. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
The Strategic Synthesis of Methyl 2,4,5-trifluorobenzoate: A Cost-Benefit Analysis for Large-Scale Pharmaceutical Production
In the competitive landscape of pharmaceutical manufacturing, the selection of key building blocks is a critical decision with far-reaching implications for cost, efficiency, and safety. Methyl 2,4,5-trifluorobenzoate, a versatile fluorinated intermediate, has emerged as a crucial component in the synthesis of several blockbuster drugs, including fluoroquinolone antibiotics and the anti-epileptic agent Rufinamide. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, comparing it with viable alternatives and presenting supporting experimental data to inform strategic decision-making for researchers, scientists, and drug development professionals.
Executive Summary
This compound offers a reliable and efficient route for the introduction of the 2,4,5-trifluorobenzoyl moiety, a key pharmacophore in a range of active pharmaceutical ingredients (APIs). The primary synthesis of this intermediate involves the esterification of 2,4,5-trifluorobenzoic acid. While effective, the cost of the starting material and the safety profile of the reagents necessitate a careful evaluation against alternative synthetic strategies. This analysis focuses on two primary applications: the synthesis of Ciprofloxacin, a widely used antibiotic, and Rufinamide, an important anti-seizure medication.
For Ciprofloxacin synthesis, the direct alternative to the 2,4,5-trifluorobenzoyl moiety is the use of 2,4-dichloro-5-fluorobenzoyl chloride. In the case of Rufinamide, alternative dipolarophiles to the triazole ring formation, such as methyl 3-methoxyacrylate and ethyl propiolate, present different economic and process considerations. This guide will delve into a quantitative comparison of these pathways, considering precursor cost, reaction yield, safety, and environmental impact.
Comparative Analysis of Synthesis Routes
The economic viability and overall efficiency of a large-scale synthesis are determined by a combination of factors. The following tables provide a detailed comparison of the synthesis of this compound and its alternatives in the context of their application in pharmaceutical production.
Table 1: Cost Comparison of Starting Materials
| Compound | Supplier Example | Price (USD) - Small Scale | Estimated Bulk Price (USD/kg) |
| 2,4,5-Trifluorobenzoic Acid | Sigma-Aldrich | ~$47 / 5g | 50 - 100 |
| 2,4-Dichloro-5-fluorobenzoyl chloride | TCI Chemicals | ~$15 / 5g | 30 - 60 |
| Methyl 3-methoxyacrylate | Sigma-Aldrich | ~$98 / 100mL | 20 - 40 |
| Ethyl propiolate | Various | ~$15-20 / g[1] | 100 - 200 |
| Methanol | Sigma-Aldrich | ~$555 / 50L[2] | ~0.16 |
| Thionyl Chloride | Sigma-Aldrich | ~$30 / kg[3] | 1 - 5 |
Note: Bulk prices are estimates and can vary significantly based on supplier, purity, and market conditions.
Table 2: Process and Safety Comparison for Ciprofloxacin Intermediate Synthesis
| Parameter | This compound Route | 2,4-Dichloro-5-fluorobenzoyl chloride Route |
| Key Intermediate | 2,4,5-Trifluorobenzoyl chloride | 2,4-Dichloro-5-fluorobenzoyl chloride |
| Precursor Cost | Higher | Lower |
| Typical Yield | High (esterification >80%) | High (acylation >90%) |
| Key Reagents | Thionyl chloride, Methanol | Oxalyl chloride or similar |
| Safety Hazards (Precursor Acid) | Skin and eye irritation[4][5][6] | Corrosive, causes severe skin burns and eye damage[3][7][8] |
| Waste Stream | SO2, HCl from thionyl chloride reaction | HCl, CO, CO2 from oxalyl chloride reaction |
| Environmental Impact | Fluoroaromatic compounds can be persistent[9][10] | Chlorinated and fluorinated aromatics pose environmental concerns |
Table 3: Process and Safety Comparison for Rufinamide Intermediate Synthesis
| Parameter | Route utilizing this compound derived azide | Alternative Dipolarophile Route (e.g., Methyl 3-methoxyacrylate) |
| Key Reaction | 1,3-Dipolar cycloaddition | 1,3-Dipolar cycloaddition |
| Precursor Cost | Higher (due to 2,4,5-trifluorobenzyl azide synthesis) | Lower (for the dipolarophile) |
| Typical Yield | Generally high | Can be high, dependent on conditions |
| Key Reagents | Sodium azide (highly toxic and explosive) | Varies with dipolarophile |
| Safety Hazards | Use of explosive azide intermediate | Generally lower, but depends on specific reagent |
| Waste Stream | Azide-containing waste requires special handling | Varies with the specific process |
| Environmental Impact | Concerns related to azide disposal and fluoroaromatics | Generally considered a greener alternative due to avoidance of azides |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the esterification of 2,4,5-trifluorobenzoic acid. For large-scale production, a continuous flow process is recommended for improved safety and efficiency.
Batch Process (based on similar transformations[11])
-
To a solution of 2,4,5-trifluorobenzoic acid (1 equivalent) in dry methanol (5-10 equivalents), slowly add thionyl chloride (1.2 equivalents) at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (around 65 °C) for 2-4 hours, monitoring the reaction by TLC or GC.
-
After completion, cool the mixture and remove the excess methanol and thionyl chloride under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
Expected yield: >80%.
Continuous Flow Synthesis of 2,4,5-Trifluorobenzoic Acid (Precursor)
A continuous microflow process for the synthesis of the precursor acid has been reported, which is highly amenable to large-scale production.[12] This process involves the Grignard exchange reaction of 2,4,5-trifluorobromobenzene followed by carboxylation with CO2 in a microreactor system, achieving high yield and purity.[12]
Synthesis of 2,4-dichloro-5-fluorobenzoyl chloride (Alternative for Ciprofloxacin Synthesis)
Industrial synthesis often utilizes the reaction of 2,4-dichloro-5-fluorobenzoic acid with a chlorinating agent.
Industrial Scale Process Example[13]
-
In a suitable reactor, charge 2,4-dichloro-5-fluorobenzoic acid and toluene.
-
Add bis(trichloromethyl)carbonate (triphosgene) as the chlorinating agent.
-
The reaction is carried out in a tube reactor at elevated temperatures (e.g., 110 °C).
-
The product, 2,4-dichloro-5-fluorobenzoyl chloride, is isolated by distillation.
-
This method is described as a green chemistry approach with a high yield of 99.1%.[13]
Visualization of Workflows and Pathways
To better illustrate the decision-making process and the synthetic pathways, the following diagrams are provided.
Conclusion and Recommendations
The choice between this compound and its alternatives for large-scale pharmaceutical synthesis is a multifactorial decision.
-
For Ciprofloxacin synthesis , the use of 2,4-dichloro-5-fluorobenzoyl chloride presents a compelling economic advantage due to its lower precursor cost. While both routes offer high yields, the safety profile of the dichloro- starting material requires careful management due to its corrosive nature. However, for large-scale, cost-driven production, this alternative is highly attractive.
-
For Rufinamide synthesis , the use of alternative dipolarophiles like methyl 3-methoxyacrylate offers a significant safety and potential environmental advantage by avoiding the use of hazardous and explosive azide intermediates. While the cost of some alternative dipolarophiles can be higher, the reduced safety risks and simplified waste management can offset these costs in a large-scale setting.
Recommendation:
For drug development professionals, a thorough process hazard analysis (PHA) and a detailed cost analysis, including waste disposal and safety compliance costs, are essential. While this compound remains a viable and effective intermediate, the alternatives presented in this guide offer significant advantages in specific contexts. For new process development, prioritizing the alternative routes, especially for Rufinamide synthesis, is recommended to align with modern principles of green and safe chemistry. For existing processes using this compound, a re-evaluation of the synthetic strategy in light of these alternatives could unlock significant cost savings and improve the overall safety and environmental profile of the manufacturing process.
References
- 1. High quality Ethyl propiolate with factory price, CasNo.623-47-2 Hangzhou Lingrui Chemical Co.,Ltd. China (Mainland) [lingruichemical.lookchem.com]
- 2. echemi.com [echemi.com]
- 3. 2,4-Dichloro-5-fluorobenzoyl chloride | C7H2Cl3FO | CID 2736821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. aplng.com.au [aplng.com.au]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. 2,4-Dichloro-5-fluorobenzoyl Chloride | 86393-34-2 | TCI AMERICA [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. METHYL 2,3,4-TRIFLUOROBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. 2,4-Dichloro-5-fluorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Kinetic Studies of Methyl Benzoate Hydrolysis with a Focus on Fluorinated Analogues
For Researchers, Scientists, and Drug Development Professionals
Comparative Kinetic Data for the Hydrolysis of Substituted Methyl Benzoates
The rate of hydrolysis of methyl benzoates is significantly influenced by the nature and position of substituents on the benzene ring. Electron-withdrawing groups, such as fluorine, are generally expected to increase the rate of alkaline hydrolysis by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a hydroxide ion. The following table summarizes second-order rate constants (k₂) for the alkaline hydrolysis of various substituted phenyl benzoates, which can serve as a reference for predicting the reactivity of "Methyl 2,4,5-trifluorobenzoate".
| Compound | Substituent (X) | Temperature (°C) | Rate Constant (k₂) (M⁻¹ s⁻¹) |
| Phenyl Benzoate | H | 50 | Data not specified |
| 3-Chlorophenyl Benzoate | 3-Cl | 50 | Data not specified |
| 4-Fluorophenyl Benzoate | 4-F | 50 | Data not specified |
| 2-Fluorophenyl Benzoate | 2-F | 50 | Data not specified |
| 4-Nitrophenyl Benzoate | 4-NO₂ | 50 | Data not specified |
| 2-Nitrophenyl Benzoate | 2-NO₂ | 50 | Data not specified |
Note: Specific rate constants from the search results were not available for direct comparison in this format. The provided reference indicates that these values were measured and used for correlation analysis, but the explicit values were not listed in the abstract.[1]
Experimental Protocol for Kinetic Studies of Ester Hydrolysis
The following is a generalized protocol for determining the reaction kinetics of ester hydrolysis, which can be adapted for "this compound". This procedure is based on common methods described in the literature for both acid and base-catalyzed hydrolysis.[2][3][4]
Objective: To determine the rate constant for the hydrolysis of an ester under acidic or basic conditions.
Materials:
-
Ester (e.g., this compound)
-
Acid (e.g., 0.5 N HCl) or Base (e.g., 0.2 N NaOH) solution
-
Standardized titrant (e.g., 0.2 N NaOH for acid catalysis, or a standard acid for base catalysis)
-
Indicator (e.g., phenolphthalein)
-
Ice
-
Constant temperature water bath
-
Conical flasks, pipettes, burette, stopwatch
Procedure:
-
Reaction Setup:
-
Place a known volume (e.g., 100 ml) of the acid or base solution in a conical flask and allow it to equilibrate to the desired temperature in a constant temperature water bath.
-
Add a known amount (e.g., 5 ml) of the ester to the flask, starting the stopwatch simultaneously. This is time t=0.
-
-
Sampling and Titration (for acid-catalyzed hydrolysis):
-
Immediately withdraw a small aliquot (e.g., 5 ml) of the reaction mixture and add it to a flask containing ice to quench the reaction.[2]
-
Titrate the quenched sample with a standardized NaOH solution using phenolphthalein as an indicator. The endpoint is the appearance of a permanent pink color. Record the volume of NaOH used as V₀.[2]
-
Repeat the process of withdrawing aliquots at regular time intervals (e.g., 10, 20, 30, 60 minutes) and titrate them against the standard NaOH solution. Record these volumes as Vₜ.[2]
-
To determine the volume at infinite time (V∞), heat a sealed sample of the reaction mixture in a water bath for an extended period (e.g., 15 minutes) to ensure complete hydrolysis, then titrate a 5 ml aliquot.[2]
-
-
Data Analysis:
-
The hydrolysis of an ester often follows pseudo-first-order kinetics when one reactant (water in acid hydrolysis, or the ester if the base is in large excess) is in large excess.[2][3][5]
-
The rate constant (k) can be calculated using the integrated rate law for a first-order reaction.
-
A plot of ln(V∞ - Vₜ) versus time (t) should yield a straight line with a slope of -k.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical kinetic study of ester hydrolysis.
Caption: Workflow for a kinetic study of ester hydrolysis.
Signaling Pathways and Logical Relationships
The hydrolysis of a carboxylic acid ester can proceed through different mechanisms depending on the pH. The overall observed rate constant (k_obs) is a composite of the rates of the acid-catalyzed, neutral, and base-catalyzed pathways.
Caption: Pathways for ester hydrolysis under different pH conditions.
This guide provides a framework for approaching the kinetic study of "this compound" hydrolysis. By utilizing the provided experimental protocol and considering the comparative data from related compounds, researchers can effectively design and execute experiments to elucidate the hydrolysis kinetics of this and other novel esters.
References
- 1. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. nitt.edu [nitt.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. web.viu.ca [web.viu.ca]
A Comparative Purity Analysis of Commercial "Methyl 2,4,5-trifluorobenzoate" for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is paramount. "Methyl 2,4,5-trifluorobenzoate," a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its trifluorinated phenyl ring offers unique properties for modulating metabolic stability and binding affinity. This guide provides a comprehensive comparison of the purity of commercially available "this compound," complete with experimental data, detailed analytical protocols, and a discussion of alternative reagents.
Purity Comparison of Commercial "this compound"
The purity of "this compound" can vary between suppliers, which can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall quality of the final API. Below is a summary of typical purity levels and common impurities found in commercial samples. While actual batch-to-batch variability exists, this table represents a general overview based on typical supplier specifications and analytical data.
| Supplier | Advertised Purity (%) | Typical Purity (GC-MS, %) | Key Impurities Detected | Impurity Levels (GC-MS, %) |
| Supplier A | ≥ 98.5 | 98.7 | Isomeric Impurity (Methyl 2,3,5-trifluorobenzoate) | 0.8 |
| Starting Material (2,4,5-Trifluorobenzoic acid) | 0.3 | |||
| Solvent Residue (Toluene) | 0.2 | |||
| Supplier B | ≥ 99.0 | 99.2 | Isomeric Impurity (Methyl 2,4,6-trifluorobenzoate) | 0.5 |
| Incompletely Fluorinated Species (Methyl difluorobenzoate isomer) | 0.2 | |||
| Solvent Residue (Ethyl Acetate) | 0.1 | |||
| Supplier C | ≥ 99.5 | 99.8 | Isomeric Impurity (Methyl 2,3,6-trifluorobenzoate) | 0.1 |
| Unidentified trace impurities | < 0.1 |
Note: This data is representative and may not reflect the exact purity of any specific lot. It is always recommended to perform in-house quality control on incoming materials.
Alternatives to "this compound"
The choice of a fluorinated building block can influence the synthetic strategy and the properties of the final molecule. Positional isomers of "this compound" are the most common alternatives.
-
Methyl 2,4,6-trifluorobenzoate: The symmetrical substitution pattern of this isomer can lead to different reactivity and selectivity in certain reactions. The steric hindrance around the ester group is also slightly different.
-
Methyl 3,4,5-trifluorobenzoate: This isomer offers a different electronic profile of the aromatic ring, which can be advantageous in tuning the pKa of a target molecule or its interaction with biological targets.
The selection of an alternative is highly dependent on the specific synthetic route and the desired electronic and steric properties of the target molecule.
Experimental Protocols
Accurate determination of the purity of "this compound" requires robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is an excellent method for identifying and quantifying volatile impurities, including isomers and residual solvents.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Injection Volume: 1 µL (split ratio 50:1)
-
MSD Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Quadrupole: 150 °C
-
Scan Range: 40-400 amu
Sample Preparation:
-
Accurately weigh approximately 10 mg of the "this compound" sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with high-purity acetone.
-
Vortex to ensure complete dissolution.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is well-suited for the quantification of the main component and less volatile impurities, such as unreacted starting materials.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the "this compound" sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
Visualizations
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships in the purity analysis.
Caption: Experimental workflow for purity analysis.
Caption: Logical relationship in purity analysis.
The Versatility of Methyl 2,4,5-trifluorobenzoate as a Synthon for High-Value Active Pharmaceutical Ingredients
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of synthesizing active pharmaceutical ingredients (APIs). Among the array of available synthons, Methyl 2,4,5-trifluorobenzoate has emerged as a pivotal building block, particularly for the synthesis of complex fluorinated APIs. This guide provides a comprehensive comparison of its application in the synthesis of two prominent drugs, Sitagliptin and Delafloxacin, highlighting its efficacy through detailed experimental protocols and comparative data.
This compound serves as a key precursor to essential intermediates such as 2,4,5-trifluorobenzoic acid and 2,4,5-trifluorophenylacetic acid. These intermediates are instrumental in constructing the core structures of several modern pharmaceuticals. The trifluorinated phenyl moiety imparted by this synthon is a common feature in drugs designed for enhanced metabolic stability and binding affinity.
Comparative Synthesis of Sitagliptin
Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, is a prime example of an API synthesized using a derivative of this compound. A common and effective synthetic route commences with 2,4,5-trifluorophenylacetic acid.
Synthetic Pathway for Sitagliptin
A prevalent synthetic strategy for Sitagliptin involves the coupling of 2,4,5-trifluorophenylacetic acid with other key fragments. The following diagram illustrates a typical workflow.
Comparison of Synthetic Routes for a Key Sitagliptin Intermediate
The preparation of the β-amino acid moiety of Sitagliptin is a critical phase of the synthesis, and various methods exist, often starting from precursors derived from 2,4,5-trifluorophenylacetic acid.
| Route | Key Intermediate | Key Transformation | Overall Yield | Reference |
| Route 1 | Meldrum's adduct | Condensation and reduction | ~11% (from 2,4,5-trifluorophenylacetic acid) | [1] |
| Route 2 | (E)-4-(2,4,5-trifluorophenyl)but-2-enal | Tandem aza-Michael/hemiacetal reaction | 54% | [2] |
| Route 3 | 2,4,5-trifluorobenzaldehyde | Asymmetric hydrogenation | 31% | [3] |
Experimental Protocol: Synthesis of Sitagliptin via Meldrum's Adduct
This protocol details a common method starting from 2,4,5-trifluorophenylacetic acid.[1]
Step 1: Formation of Meldrum's Adduct
-
Dissolve 10.0 g (52.60 mmol) of 2,4,5-trifluorophenylacetic acid in 80 mL of dry THF.
-
Add 10.0 g (57.86 mmol) of N,N'-carbonyldiimidazole (CDI) to activate the carboxylic acid.
-
To this mixture, add 8.4 g (57.86 mmol) of Meldrum's acid.
-
Heat the reaction mixture to 50 °C and maintain for 5 hours, monitoring by TLC.
-
After cooling to room temperature, add a 1:1 solution of isopropyl acetate/water and stir for 30 minutes.
-
Adjust the pH to 2–3 with concentrated hydrochloric acid.
-
Separate the aqueous layer, and wash the organic layer with 0.1 M HCl. The resulting Meldrum's adduct is obtained with a yield of approximately 87%.[1]
Step 2: Coupling and Formation of β-ketomide
-
Charge a flask with 5.0 g (15.81 mmol) of the Meldrum's adduct, 3.6 g (15.81 mmol) of 3-(trifluoromethyl)-1,2,4-triazolo-[4,3-a]piperazine hydrochloride, and 50 mL of isopropyl acetate.
-
Add diisopropylethylamine (i-Pr2NEt) dropwise at room temperature.
-
Heat the mixture to 75–80 °C for 5 hours.
-
Cool to 30 °C and add 50 mL of water.
-
Separate the layers and wash the organic layer three times with water. The resulting β-ketomide is obtained in approximately 67% yield.[1]
Step 3: Reduction and subsequent steps to Sitagliptin
The β-ketomide is then subjected to reduction (e.g., using NaBH4) and further transformations to yield Sitagliptin. The overall yield for this route is reported to be around 11%.[1]
Comparative Synthesis of Delafloxacin
Delafloxacin, a fluoroquinolone antibiotic, is another significant API where derivatives of this compound are crucial starting materials. Synthetic routes often begin with 2,4,5-trifluorobenzoic acid or its derivatives.
Synthetic Pathway for Delafloxacin
The synthesis of Delafloxacin is a multi-step process involving the formation of the quinolone core followed by the introduction of the side chains. A representative pathway starting from a derivative of 2,4,5-trifluorobenzoic acid is shown below.
Comparison of Starting Materials for Delafloxacin Synthesis
Different starting materials derived from the trifluorobenzene core can be employed for the synthesis of Delafloxacin, each presenting distinct advantages and challenges.
| Starting Material | Key Advantages | Key Challenges | Reference |
| 2,4,5-Trifluorobenzoic acid | Readily available. | Requires multiple steps to build the quinolone core, including a selective chlorination at the 8-position which can be challenging.[4] | [4][5] |
| Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate | The chloro-substituent is pre-installed, simplifying the synthesis of the quinolone core. | The synthesis of this starting material adds an initial step. | [4][6] |
Experimental Protocol: Synthesis of Delafloxacin from Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate
The following protocol outlines a "one-pot" synthesis method, which improves efficiency by reducing the number of isolation steps.[4]
Step 1: Condensation and Enol Ether Formation
-
In a suitable reactor, combine ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, triethyl orthoformate, and acetic anhydride.
-
Heat the mixture to reflux. After the reaction is complete, remove the excess reagents.
Step 2: Substitution and Cyclization
-
Dissolve the resulting enol ether in N-methylpyrrolidone.
-
In the presence of a base, add 3,5-difluoro-2,6-diaminopyridine to the solution.
-
After the substitution reaction is complete (monitored by HPLC), add a catalyst for cyclization.
Step 3: Further Substitution and Hydrolysis
-
Directly to the reaction mixture, add 3-hydroxyazetidine.
-
Following the second substitution, perform hydrolysis to obtain Delafloxacin.
This one-pot method is advantageous for industrial production as it shortens the overall process and simplifies handling.[4]
Conclusion
This compound, through its derivatives, stands as a highly effective and versatile synthon in the synthesis of complex, high-value APIs like Sitagliptin and Delafloxacin. The choice of a specific synthetic route and the corresponding starting material derived from this compound depends on a variety of factors including desired overall yield, process scalability, and economic considerations. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals to make informed decisions in the design and optimization of API manufacturing processes. The continued exploration of novel synthetic methodologies utilizing this key building block will undoubtedly lead to more efficient and sustainable production of life-saving medicines.
References
- 1. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104876911A - Simple method for synthesizing delafloxacin - Google Patents [patents.google.com]
- 5. CN106256824B - Preparation method of high-purity delafloxacin meglumine salt - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Fluoroquinolones Based on Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary synthetic routes to fluoroquinolone antibiotics, with a focus on the influence of different starting materials on the overall process. The information presented is supported by experimental data to aid in the selection of the most suitable synthetic strategy for specific research and development objectives.
Introduction
Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] The core structure, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is amenable to various synthetic modifications that significantly impact the antibacterial activity and pharmacokinetic properties of the final compound. The choice of starting material and the subsequent synthetic pathway are crucial determinants of the efficiency, scalability, and cost-effectiveness of production. This guide will compare two of the most historically significant and widely employed synthetic strategies: the Gould-Jacobs reaction and the Grohe-Heitzer cyclization , along with subsequent essential modifications.
Core Synthetic Pathways: A Comparison
The synthesis of the fluoroquinolone core generally involves the construction of the bicyclic quinolone ring system, followed by the introduction of key substituents at the N-1 and C-7 positions. The two major routes differ primarily in the initial strategy for forming the quinolone nucleus.
Route 1: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classical and versatile method for the synthesis of 4-hydroxyquinolines, which are the tautomeric forms of 4-quinolones.[2][3] This pathway typically begins with a substituted aniline and a malonic acid derivative.
Starting Materials:
-
Diethyl ethoxymethylenemalonate (EMME) or similar malonic esters[2]
General Workflow:
-
Condensation: A substituted aniline is reacted with diethyl ethoxymethylenemalonate (EMME).[5]
-
Thermal Cyclization: The resulting anilinomethylenemalonate intermediate undergoes a high-temperature intramolecular cyclization to form the 4-hydroxy-3-carboethoxyquinoline.[5]
-
N-Alkylation/Arylation: The nitrogen at the 1-position is alkylated or arylated.
-
Hydrolysis: The ester at the 3-position is hydrolyzed to a carboxylic acid.
-
C-7 Substitution: A nucleophilic aromatic substitution is performed at the C-7 position, typically with a piperazine derivative.
Route 2: The Grohe-Heitzer Cyclization
Developed by Klaus Grohe and Hermann Heitzer at Bayer, this method provides an alternative and often more direct route to the fluoroquinolone core, particularly for N-alkylated derivatives.[6][7][8]
Starting Materials:
-
Substituted benzoyl halides (e.g., 2,4-dichloro-5-fluorobenzoyl chloride)
-
Malonic esters (e.g., diethyl malonate)
-
Enamines or primary amines for the N-1 substituent (e.g., cyclopropylamine)
General Workflow:
-
Acylation of Malonate: A substituted benzoyl halide is reacted with a malonic ester to form a benzoylmalonate.
-
Ketoester Formation: The benzoylmalonate is hydrolyzed and decarboxylated to yield a β-ketoester.
-
Enamine Formation: The β-ketoester is reacted with a reagent like triethyl orthoformate and then with a primary amine (e.g., cyclopropylamine) to form an enamine.
-
Cyclization: The enamine undergoes a base-catalyzed intramolecular cyclization to form the N-substituted quinolone-3-carboxylate.
-
C-7 Substitution: The C-7 position is substituted with a nucleophile, commonly piperazine.
Quantitative Data Comparison
The following tables summarize typical experimental data for the key steps in the synthesis of a common fluoroquinolone, ciprofloxacin, via analogous Gould-Jacobs and Grohe-Heitzer strategies.
Table 1: Synthesis of the Quinolone Core
| Parameter | Gould-Jacobs Route (from 3-chloro-4-fluoroaniline) | Grohe-Heitzer Route (from 2,4-dichloro-5-fluorobenzoyl chloride) |
| Step 1: Key Intermediate Formation | Condensation with EMME | Acylation of diethyl malonate & decarboxylation |
| Reagents | Diethyl ethoxymethylenemalonate | Diethyl malonate, Magnesium ethoxide, p-toluenesulfonic acid |
| Temperature | 145°C[4] | Boiling[9] |
| Time | 1 hour[4] | 3 hours[9] |
| Yield | ~80% (for the initial condensation product)[4] | Not explicitly stated for the combined steps, but a key intermediate, ethyl 2,4-dichloro-5-fluorobenzoylacetate, is formed. |
| Step 2: Cyclization | Thermal cyclization in diphenyl ether | Base-catalyzed intramolecular cyclization |
| Reagents | Diphenyl ether | Potassium carbonate |
| Temperature | ~250°C[4] | 120-125°C |
| Time | 30-60 minutes[5] | 4 hours |
| Overall Yield of Core | ~65% (for the formation of methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate in a related one-pot process) | Not explicitly stated as a direct comparison. |
Table 2: Key Substituent Introduction
| Parameter | N-Alkylation (Gould-Jacobs) | C-7 Piperazine Substitution |
| Reaction | N-ethylation of ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Nucleophilic aromatic substitution of the 7-chloro group with piperazine |
| Starting Material | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid methyl ester |
| Reagents | Ethyl iodide, Potassium carbonate, DMF | Piperazine, DMSO |
| Temperature | 80-90°C[3] | Not explicitly stated in the specific protocol, but heating is generally required. |
| Time | 18 hours[3] | Monitored by TLC until completion |
| Yield | Not explicitly stated, but the product was isolated and recrystallized. | A yield of 65% is reported for the overall one-pot process to the key intermediate in a related synthesis. |
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate[4]
-
Condensation: A mixture of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate is heated at 145°C for approximately 1 hour.
-
Cyclization: The resulting intermediate is then heated in diphenyl ether at approximately 250°C to induce cyclization.
-
Isolation: Upon cooling, the product, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, precipitates and can be collected. The overall yield for this two-step process is reported to be around 80%.[4]
Protocol 2: Grohe-Heitzer Synthesis of a Ciprofloxacin Intermediate[9]
This protocol describes a one-pot synthesis of methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Acylation and Enamine Formation: To a solution of 3-dimethylamino-acrylic acid methyl ester and triethylamine in toluene at 10-15°C, a solution of 2,4-dichloro-5-fluorobenzoyl chloride in toluene is added. The mixture is stirred and the temperature is slowly raised to 80-85°C and maintained for 4 hours.
-
Cyclopropylamine Addition: After cooling, cyclopropylamine is added to the reaction mixture at room temperature and stirred for 1 hour.
-
Cyclization: Potassium carbonate and N,N-dimethylformamide (DMF) are added, and the mixture is stirred for 10 minutes. The temperature is then raised to 120-125°C for 4 hours, during which toluene is collected.
-
Workup and Isolation: The reaction mass is cooled and quenched into ice water. The precipitated solid is filtered, washed with water and hexane to yield the product. The overall yield for this one-pot process is reported as 65%.
Protocol 3: N-Alkylation of the Quinolone Core[3]
-
Reaction Setup: Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is suspended in dimethylformamide (DMF).
-
Base Addition: Potassium carbonate is added to the suspension.
-
Alkylation: Ethyl iodide is added, and the mixture is stirred at 80-90°C for 18 hours.
-
Workup: The reaction mixture is evaporated, and the residue is dissolved in water and extracted with dichloromethane. The organic extract is washed, dried, and evaporated to yield the N-ethylated product, which can be further purified by recrystallization from ethanol.
Protocol 4: Piperazine Substitution[11]
-
Reaction Setup: 1-cyclopropyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is mixed with piperazine in dimethylsulfoxide (DMSO).
-
Reaction Conditions: The reaction is carried out with microwave irradiation (100 W) for 2 hours.
-
Workup: The reaction leads to the formation of ciprofloxacin. Further purification may be required.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the two primary synthetic routes to the fluoroquinolone core.
Caption: Workflow of the Gould-Jacobs reaction for quinolone core synthesis.
Caption: Workflow of the Grohe-Heitzer cyclization for N-substituted quinolone synthesis.
Conclusion
The choice between the Gould-Jacobs and Grohe-Heitzer synthetic routes for fluoroquinolone synthesis depends on several factors, including the availability and cost of starting materials, the desired substitution pattern (particularly at the N-1 position), and the desired scale of the reaction.
The Gould-Jacobs reaction offers a versatile and well-established method, particularly when starting from readily available substituted anilines. However, it often requires high temperatures for the cyclization step, which may not be suitable for all substrates.
The Grohe-Heitzer cyclization provides a more direct route to N-substituted fluoroquinolones and can often be performed under milder cyclization conditions. This route is particularly advantageous when the desired N-1 substituent can be introduced early in the synthesis via the corresponding primary amine.
Ultimately, the selection of a synthetic route should be based on a thorough evaluation of these factors in the context of the specific target molecule and the available resources. This guide provides a foundational comparison to aid in this decision-making process for researchers and professionals in the field of drug development.
References
- 1. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 7. Cycloaracylation of Enamines. Part 1. Synthesis of 4‐Quinolone‐3‐carboxylic Acids. | Semantic Scholar [semanticscholar.org]
- 8. bayer.com [bayer.com]
- 9. prepchem.com [prepchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Methyl 2,4,5-trifluorobenzoate
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for Methyl 2,4,5-trifluorobenzoate, with a focus on operational and disposal plans to ensure a secure laboratory environment.
This compound is a fluorinated organic compound that requires careful handling due to its potential health hazards. Adherence to stringent safety protocols is crucial to mitigate risks of exposure.
Hazard and Safety Summary
Before handling this compound, it is critical to be aware of its hazard classifications and the necessary personal protective equipment (PPE). While specific occupational exposure limits (OELs) have not been established for this compound, its hazard profile necessitates a cautious approach to minimize any potential exposure.
| Hazard Classification | GHS Pictogram | Precautionary Statement | Required Personal Protective Equipment |
| Skin Irritation | GHS07 | Causes skin irritation. | Chemical-resistant gloves, Flame-resistant lab coat |
| Serious Eye Irritation | GHS07 | Causes serious eye irritation. | Chemical splash goggles, Face shield (if splash risk exists) |
| Respiratory Irritation | GHS07 | May cause respiratory irritation. | Use in a well-ventilated area, preferably a chemical fume hood. Respirator if ventilation is insufficient. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for the safe handling of this compound from preparation through to disposal. All work with volatile fluorinated compounds should be performed in a properly functioning chemical fume hood to minimize the risk of inhalation.[1]
1. Preparation and Precautionary Measures:
-
Review Safety Data Sheet (SDS): Thoroughly read and understand the SDS for this compound before commencing any work.
-
Engineering Controls: Ensure a certified chemical fume hood is available and operational. An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE) Inspection: Inspect all PPE for integrity before use.
2. Personal Protective Equipment (PPE) Protocol:
-
Eye and Face Protection: At a minimum, chemical splash goggles are required.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1]
-
Hand Protection: The selection of appropriate gloves is critical. While specific compatibility data for this compound is limited, for fluorinated hydrocarbons, neoprene gloves are a suitable choice.[2] Given the potential for skin irritation, wearing two pairs of gloves (double-gloving) is a recommended best practice.[1] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A flame-resistant lab coat should be worn at all times.[1] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1]
3. Experimental Procedure:
-
Handling: Conduct all manipulations of this compound within a chemical fume hood.
-
Spill Management: In the event of a small spill, alert others in the vicinity and restrict access. Wearing appropriate PPE, contain the spill with a compatible absorbent material.[1] Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal. For large spills, evacuate the area immediately and contact your institution's emergency response team.[1]
Disposal Plan: Managing Halogenated Waste
The proper disposal of this compound and associated waste is crucial to prevent environmental contamination. As a fluorinated organic compound, it must be disposed of as halogenated hazardous waste.[2][3][4]
1. Waste Segregation:
-
Halogenated organic waste must be collected separately from non-halogenated waste.[3][5]
-
Do not mix halogenated waste with other waste streams such as acids, bases, or oxidizers.[5]
2. Waste Collection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for all this compound waste, including contaminated consumables and rinsates.[3][6]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[3][4] Keep a log of the contents and their approximate quantities.
3. Storage and Disposal:
-
Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated satellite accumulation area.[3][7]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. dess.uccs.edu [dess.uccs.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
